Amino-PEG10-acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H47NO12/c24-2-4-28-6-8-30-10-12-32-14-16-34-18-20-36-22-21-35-19-17-33-15-13-31-11-9-29-7-5-27-3-1-23(25)26/h1-22,24H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXUSQJNNODUGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H47NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what is Amino-PEG10-acid
An In-Depth Technical Guide to Amino-PEG10-acid for Researchers and Drug Development Professionals
Introduction
This compound is a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and pharmaceutical research. Its structure features a primary amine group (-NH2) and a terminal carboxylic acid group (-COOH) separated by a hydrophilic 10-unit polyethylene glycol (PEG) spacer. This configuration allows for the covalent conjugation of two different molecules, such as proteins, peptides, antibodies, or small molecule drugs.
The PEG chain enhances the aqueous solubility and bioavailability of the resulting conjugate while potentially reducing its immunogenicity.[1][2] A primary and critical application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4][5] In a PROTAC, the linker tethers a ligand for a target protein (Protein of Interest, POI) to a ligand for an E3 ubiquitin ligase, facilitating the targeted degradation of the POI.
Physicochemical Properties
The properties of this compound are summarized below. Data is aggregated from various chemical suppliers. Note that slight variations may exist between batches and suppliers.
| Property | Data | Citations |
| Molecular Formula | C23H47NO12 | |
| Molecular Weight | 529.62 g/mol | |
| CAS Number | 2170987-85-4 (Free Base), 196936-04-6 (HCl Salt) | |
| Appearance | White solid | |
| Purity | Typically >96% | |
| Solubility | Soluble in Methanol (MeOH), DMF, DMSO, and water. | |
| Storage Conditions | Recommended long-term storage at -20°C. |
Key Chemical Reactions
The bifunctional nature of this compound allows for sequential or orthogonal conjugation strategies.
-
Amine Group Reactivity : The terminal primary amine (-NH2) readily reacts with molecules containing activated carboxylic acids (e.g., NHS esters), aldehydes, or ketones to form stable amide or imine bonds, respectively.
-
Carboxylic Acid Reactivity : The terminal carboxylic acid (-COOH) can be coupled to primary amines on a target molecule. This reaction requires an activating agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU, to form a stable amide bond.
Experimental Protocols
Below are detailed methodologies for common conjugation reactions involving this compound.
General Amide Coupling via EDC/NHS Chemistry
This protocol describes the conjugation of the carboxylic acid end of this compound to a molecule containing a primary amine (Molecule-NH2).
Materials:
-
This compound
-
Molecule-NH2 (e.g., a protein, peptide)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: MES buffer (pH 4.5-5.0)
-
Coupling Buffer: PBS or borate buffer (pH 7.2-8.0)
-
Quenching solution (e.g., hydroxylamine)
Procedure:
-
Dissolution : Dissolve this compound in the Activation Buffer.
-
Activation : Add a 1.5 to 5-fold molar excess of both EDC and NHS to the this compound solution. Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS ester intermediate. This activation is most effective at a slightly acidic pH.
-
Conjugation : Immediately add the activated this compound solution to a solution of Molecule-NH2 dissolved in the Coupling Buffer. The pH is raised to facilitate the reaction between the NHS ester and the primary amine.
-
Reaction : Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching : Add a quenching solution, such as hydroxylamine, to hydrolyze any unreacted NHS esters.
-
Purification : Purify the resulting conjugate using appropriate methods, such as dialysis, size-exclusion chromatography (SEC), or affinity chromatography, to remove unreacted reagents and byproducts.
PROTAC Synthesis: Amide Coupling via HATU
This protocol outlines the final step in a PROTAC synthesis, where an amine-containing intermediate (e.g., a linker attached to a POI ligand) is coupled to a carboxylic acid-containing E3 ligase ligand (e.g., Pomalidomide).
Materials:
-
Amine-functionalized linker intermediate (e.g., POI-Linker-NH2, where the linker could be derived from this compound)
-
Carboxylic acid-containing E3 ligase ligand (e.g., Pomalidomide)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Activation : In a nitrogen-purged flask, dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stirring : Stir the mixture at room temperature for approximately 15 minutes to fully activate the carboxylic acid group.
-
Coupling : Add a solution of the amine-functionalized linker intermediate (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Reaction : Continue stirring at room temperature under a nitrogen atmosphere for 4 hours. Monitor the reaction's progress using LC-MS.
-
Workup : Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine to remove residual reagents.
-
Purification : Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by flash column chromatography to yield the final PROTAC.
Visualized Workflows and Mechanisms
Bioconjugation Workflow
The following diagram illustrates a typical workflow for conjugating a protein to a small molecule drug using this compound as the linker.
Caption: Workflow for protein-drug conjugation using this compound.
PROTAC Mechanism of Action
This diagram shows the catalytic mechanism by which a PROTAC, synthesized using a linker like this compound, induces the degradation of a target protein.
Caption: The PROTAC catalytic cycle for targeted protein degradation.
References
An In-Depth Technical Guide to Amino-PEG10-acid for Advanced Drug Development
For Immediate Release
This technical guide provides a comprehensive overview of Amino-PEG10-acid, a heterobifunctional linker critical in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, reaction mechanisms, and a representative experimental protocol for its application.
Core Properties of this compound
This compound is a polyethylene glycol (PEG)-based linker characterized by a terminal primary amine group and a carboxylic acid group, separated by a 10-unit PEG chain. This structure imparts desirable physicochemical properties for bioconjugation, including enhanced water solubility and a flexible spacer arm to mitigate steric hindrance between conjugated molecules.
A summary of its key quantitative data is presented in the table below:
| Property | Value | Reference(s) |
| Molecular Weight | 529.62 g/mol | [1][2] |
| Chemical Formula | C23H47NO12 | [1][2] |
| Exact Mass | 529.3098 | |
| Purity | >96% | [2] |
| Elemental Analysis | C: 52.16%, H: 8.95%, N: 2.64%, O: 36.25% |
Applications in Targeted Protein Degradation and Beyond
The primary application of this compound is as a linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. The PEG linker in molecules like this compound plays a crucial role in optimizing the distance and orientation between the target protein and the E3 ligase to facilitate the formation of a stable ternary complex, a key step in the protein degradation pathway.
The bifunctional nature of this compound, with its reactive amino and carboxylic acid termini, allows for versatile conjugation strategies. The primary amine can react with activated carboxylic acids, NHS esters, or carbonyls. Conversely, the terminal carboxylic acid can be coupled with primary amines using activating agents such as EDC or DCC to form stable amide bonds. This flexibility makes it a valuable tool in the construction of complex bioconjugates.
Experimental Protocol: PROTAC Synthesis via Amide Bond Formation
The following is a representative protocol for the synthesis of a PROTAC, illustrating the use of this compound as a linker. This procedure involves a two-step amide coupling reaction.
Step 1: Coupling of the E3 Ligase Ligand to this compound
-
Activation of E3 Ligase Ligand: In an anhydrous solvent such as dimethylformamide (DMF), dissolve the E3 ligase ligand containing a carboxylic acid functional group. Add a coupling agent, for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine). Allow the mixture to stir at room temperature to form an activated ester.
-
Coupling Reaction: To the activated E3 ligase ligand solution, add a solution of this compound dissolved in anhydrous DMF. The amino group of the PEG linker will react with the activated ester of the E3 ligase ligand.
-
Reaction Monitoring and Work-up: Monitor the reaction progress using an appropriate analytical technique such as liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove excess reagents and byproducts. The desired product, the E3 ligase ligand-PEG10-acid intermediate, is then purified, often by flash chromatography.
Step 2: Coupling of the Target Protein Ligand to the E3 Ligase Ligand-PEG10-acid Intermediate
-
Activation of the Intermediate: Dissolve the purified E3 ligase ligand-PEG10-acid intermediate in an anhydrous solvent like DMF. Activate the terminal carboxylic acid group of the PEG linker using a coupling agent (e.g., HATU) and a base (e.g., DIPEA).
-
Coupling Reaction: Add the target protein ligand, which contains a primary or secondary amine, to the activated intermediate solution.
-
Final Purification: Monitor the reaction to completion by LC-MS. The final PROTAC molecule is then purified using techniques such as preparative high-performance liquid chromatography (HPLC) to yield the highly pure product.
Logical Workflow for PROTAC Synthesis
The following diagram illustrates the logical workflow for the synthesis of a PROTAC using this compound as the linker.
Caption: A logical workflow for the two-step synthesis of a PROTAC utilizing this compound.
This technical guide provides foundational information for the application of this compound in contemporary drug development. For specific applications, further optimization of the described protocols may be necessary.
References
An In-depth Technical Guide to the Solubility and Stability of Amino-PEG10-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility and stability of Amino-PEG10-acid, a heterobifunctional linker critical in bioconjugation and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document outlines the physicochemical properties, experimental protocols for solubility and stability assessment, and a visualization of its application in a common biochemical workflow.
Introduction to this compound
This compound, with a polyethylene glycol (PEG) chain of ten ethylene glycol units, features a terminal primary amine group and a carboxylic acid group. This structure allows for the covalent conjugation of two different molecules. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1][2] Its primary applications are in the fields of bioconjugation, drug delivery, and particularly in the synthesis of PROTACs, where it serves as a flexible linker to bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein.[3][4][5]
Solubility Profile
This compound is characterized by its high solubility in aqueous solutions and a range of common organic solvents, a property conferred by its PEG chain.
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not extensively published, data for similar short-chain Amino-PEG-acid molecules provides a strong indication of its solubility profile.
| Solvent | Reported Solubility (for similar Amino-PEG-COOH) | Reference |
| Water | 10 mg/mL (clear solution) | |
| Chloroform | 10 mg/mL (clear solution) | |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL (clear solution) | |
| Dimethylformamide (DMF) | Soluble |
Experimental Protocol for Solubility Assessment
A standardized protocol to determine the solubility of this compound in a specific solvent is outlined below. This method is based on the equilibrium solubility assessment.
Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., deionized water, ethanol, DMSO)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or another suitable analytical method.
-
Calibrated pipettes and syringes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the solvent of interest at a known concentration for the calibration curve.
-
Calibration Curve: Generate a calibration curve by preparing a series of dilutions from the stock solution and analyzing them using HPLC. Plot the peak area against the concentration.
-
Equilibrium Solubility Measurement:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent.
-
Tightly cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Shake the mixture for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with the solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample by HPLC.
-
-
Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve. Calculate the original concentration in the supernatant, which represents the solubility.
Stability Profile
The stability of this compound is crucial for its storage and application. The primary degradation pathways for PEG-containing molecules include hydrolysis of ester linkages (not present in the backbone of this compound) and oxidation.
Storage and Handling Recommendations
For long-term storage, this compound should be kept at -20°C in a dry, dark environment. For short-term storage, 4°C is acceptable. It is recommended to handle the material under an inert gas to minimize exposure to moisture and oxygen. Stock solutions should be prepared fresh; however, if storage is necessary, they should be stored at low temperatures.
Stability under Different Conditions (Anticipated)
While specific experimental data for this compound is limited, the following table summarizes the expected stability based on the general behavior of PEGylated compounds.
| Condition | Expected Stability |
| pH | Generally stable in neutral and slightly acidic conditions. The amide bond formed upon conjugation is stable. The PEG backbone itself is stable across a wide pH range, though extreme pH in combination with high temperatures can promote degradation. |
| Temperature | Stable at recommended storage temperatures (-20°C). Accelerated degradation can be expected at elevated temperatures. |
| Oxidative Stress | The PEG chain can be susceptible to oxidative degradation. Avoid exposure to strong oxidizing agents. |
| Enzymatic Degradation | The PEG backbone is generally considered to be resistant to enzymatic degradation. |
Experimental Protocol for Accelerated Stability Study
This protocol outlines a method for assessing the stability of this compound under accelerated conditions (e.g., elevated temperature and different pH values).
Objective: To evaluate the degradation of this compound over time under stressed conditions.
Materials:
-
This compound
-
Buffers of different pH values (e.g., pH 4, 7, 9)
-
Temperature-controlled incubators or ovens
-
HPLC system with a suitable detector
-
Vials with screw caps
-
Analytical balance and calibrated pipettes
Procedure:
-
Sample Preparation: Prepare solutions of this compound at a known concentration in the different pH buffers.
-
Incubation:
-
Place the vials in temperature-controlled incubators set at various temperatures (e.g., 4°C as control, 25°C, 40°C, and 60°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw a vial from each condition.
-
-
Analysis:
-
Analyze the samples by HPLC.
-
Monitor the peak area of the intact this compound and look for the appearance of any new peaks that may correspond to degradation products.
-
-
Data Evaluation:
-
Plot the percentage of remaining this compound against time for each condition.
-
Determine the degradation rate constant (k) from the slope of the line (for first-order kinetics).
-
The shelf-life (t90), the time it takes for 10% of the substance to degrade, can be calculated using the formula: t90 = 0.105 / k.
-
The Arrhenius equation can be used to predict the degradation rate at other temperatures based on the data from the accelerated study.
-
Application in PROTAC Synthesis Workflow
This compound is a key component in the modular synthesis of PROTACs. The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using an this compound linker.
Caption: A generalized workflow for the synthesis of a PROTAC molecule using this compound.
Conclusion
This compound is a versatile and valuable tool in bioconjugation and drug development. Its favorable solubility and stability profiles, conferred by the PEG chain, make it an ideal linker for creating complex biomolecules. The experimental protocols provided in this guide offer a framework for researchers to assess its properties in their specific applications. The visualization of its use in PROTAC synthesis highlights its critical role in this cutting-edge therapeutic modality. Further research into the quantitative stability of this compound under various conditions will continue to refine its application in the development of next-generation therapeutics.
References
An In-depth Technical Guide to the Synthesis and Purification of Amino-PEG10-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis and purification of Amino-PEG10-acid, a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This document details the synthetic pathways, experimental protocols, and purification methodologies, supported by quantitative data and visual workflows to facilitate its practical application in a laboratory setting.
Introduction
This compound, also known as 1-amino-3,6,9,12,15,18,21,24,27,30-decaoxatriacontan-33-oic acid, is a valuable chemical tool possessing a terminal primary amine and a carboxylic acid, separated by a hydrophilic decaethylene glycol (PEG10) spacer. This structure allows for the sequential or orthogonal conjugation to different molecules of interest. The amino group is reactive towards activated esters, carboxylic acids, and aldehydes, while the carboxyl group can be coupled to primary amines using carbodiimide chemistry. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.
This guide will focus on a common and reliable synthetic strategy starting from a commercially available, orthogonally protected PEG derivative.
Synthetic Pathway
A robust method for the synthesis of this compound involves a three-step process starting from Boc-NH-PEG10-O-tert-butyl ester. This precursor has the amino group protected by a tert-butyloxycarbonyl (Boc) group and the carboxylic acid protected as a tert-butyl (tBu) ester. The synthesis proceeds through the selective deprotection of these groups.
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of H2N-PEG10-O-tert-butyl ester (Boc Deprotection)
This step involves the selective removal of the Boc protecting group under acidic conditions to yield the free amine.
Materials:
-
Boc-NH-PEG10-O-tert-butyl ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolve Boc-NH-PEG10-O-tert-butyl ester (1.0 eq) in anhydrous DCM (10 mL per gram of starting material) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 5-10 eq) to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.
-
Dissolve the residue in DCM and carefully neutralize by washing with saturated NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield H₂N-PEG10-O-tert-butyl ester as an oil or waxy solid.
Step 2: Synthesis of this compound (tert-Butyl Ester Hydrolysis)
This final step involves the cleavage of the tert-butyl ester to reveal the carboxylic acid.
Materials:
-
H₂N-PEG10-O-tert-butyl ester from Step 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene
-
Rotary evaporator
Procedure:
-
Dissolve the crude H₂N-PEG10-O-tert-butyl ester (1.0 eq) in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 4-6 hours.
-
Monitor the reaction by LC-MS to confirm the hydrolysis of the tert-butyl ester.
-
Once the reaction is complete, remove the solvents and excess TFA by rotary evaporation.
-
Add toluene and co-evaporate under reduced pressure to azeotropically remove residual TFA. Repeat this step 2-3 times.
-
The resulting crude this compound (often as a TFA salt) is a viscous oil or semi-solid and is ready for purification.
Purification Protocol
The primary method for purifying this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
RP-HPLC Purification
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 10 µm particle size, 19 x 250 mm)
-
Mobile Phase A: 0.1% TFA in deionized water
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA
-
Lyophilizer (freeze-dryer)
Procedure:
-
Dissolve the crude this compound in a minimal amount of Mobile Phase A.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the sample onto the column.
-
Elute the product using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 50% B over 30-40 minutes.
-
Monitor the elution profile at 214 nm or 220 nm.
-
Collect the fractions corresponding to the main product peak.
-
Analyze the collected fractions for purity using analytical HPLC-MS.
-
Pool the pure fractions and freeze-dry (lyophilize) to obtain the final product as a white, fluffy solid (as the TFA salt).
The purification process can be illustrated by the following workflow:
Caption: Purification workflow for this compound.
Data Presentation
The following tables summarize the key properties and expected outcomes for the synthesis and purification of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₃H₄₇NO₁₂ |
| Molecular Weight | 529.62 g/mol |
| Appearance | White to off-white solid or viscous oil |
| Solubility | Soluble in water, DMF, DMSO, Methanol |
Table 2: Typical Reaction Parameters and Expected Yields
| Step | Key Reagents | Reaction Time | Typical Yield |
| Boc Deprotection | TFA in DCM | 2-4 hours | >95% (crude) |
| tBu Hydrolysis | TFA in DCM | 4-6 hours | >95% (crude) |
| Overall Synthesis | - | - | >90% (crude) |
Table 3: RP-HPLC Purification Parameters and Purity
| Parameter | Typical Value |
| Column | C18, 10 µm, 19 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-50% B over 30 min |
| Flow Rate | 15-20 mL/min |
| Detection | 214 nm / 220 nm |
| Expected Purity | >95% (post-purification)[1] |
Conclusion
The synthesis and purification of this compound can be reliably achieved through a well-defined, multi-step process utilizing common protecting group strategies. The protocols outlined in this guide, coupled with purification by preparative RP-HPLC, provide a clear pathway for obtaining high-purity material suitable for a wide range of applications in research and drug development. Careful monitoring of each step and appropriate analytical characterization are crucial for ensuring the quality of the final product.
References
An In-depth Technical Guide to Amino-PEG10-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Amino-PEG10-acid, a heterobifunctional linker crucial in the development of advanced therapeutics, particularly in the field of targeted protein degradation. This document outlines its chemical properties, CAS number information, and its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), complete with experimental protocols and pathway diagrams.
Core Concepts: Introduction to this compound
This compound is a chemical tool featuring a primary amine group and a terminal carboxylic acid, separated by a hydrophilic 10-unit polyethylene glycol (PEG) spacer. This structure allows for the sequential or orthogonal conjugation of two different molecules. Its primary application is in the synthesis of PROTACs, where it serves as the linker connecting a ligand for a target protein (protein of interest, POI) and a ligand for an E3 ubiquitin ligase. This ternary complex formation hijacks the cell's natural protein disposal machinery to induce the degradation of the target protein.
CAS Number Information
There has been some discrepancy in the reported CAS numbers for this compound. Based on a thorough review of supplier information and chemical databases, the correct and specific CAS number for this compound with the chemical formula C23H47NO12 is 2170987-85-4 .[1][2][][][5] The CAS number 196936-04-6 is often associated with other, longer-chain Amino-PEG-acid derivatives such as Amino-PEG12-acid and Amino-PEG24-acid, or a general class of such compounds.
Quantitative Data
The following tables summarize the key quantitative information for this compound, compiled from various chemical suppliers.
Table 1: Chemical and Physical Properties
| Property | Value | References |
| CAS Number | 2170987-85-4 | |
| Molecular Formula | C23H47NO12 | |
| Molecular Weight | 529.62 g/mol | |
| Appearance | White to off-white solid or powder | |
| Purity | ≥95% to >98% (Varies by supplier) | |
| Solubility | Soluble in DMSO, DMF, and water | |
| Storage | Recommended storage at -20°C for long-term stability. |
Signaling Pathway: The Ubiquitin-Proteasome System
This compound, as a PROTAC linker, facilitates the targeted degradation of proteins via the ubiquitin-proteasome pathway. The diagram below illustrates this process.
Caption: The PROTAC-mediated ubiquitin-proteasome pathway for targeted protein degradation.
Experimental Protocols & Workflows
General Workflow for PROTAC Development
The development of a PROTAC using this compound follows a structured workflow, from initial design to biological evaluation.
Caption: A generalized workflow for the discovery and development of a PROTAC.
Synthesis of a PROTAC using this compound
This protocol describes a general method for coupling a POI ligand and an E3 ligase ligand to this compound. This is a two-step process involving standard amide bond formation reactions.
Materials:
-
This compound
-
POI ligand with a carboxylic acid functional group
-
E3 ligase ligand with a primary amine functional group
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Step 1: Coupling of POI Ligand to this compound
-
Activation of POI Ligand: Dissolve the POI ligand (1.0 eq) in anhydrous DMF. Add EDC (1.2 eq) and NHS (1.2 eq). Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester.
-
Coupling Reaction: In a separate flask, dissolve this compound (1.1 eq) in anhydrous DMF. Add DIPEA (2.0 eq) to this solution. Slowly add the activated POI ligand-NHS ester solution to the this compound solution.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-16 hours. Monitor the progress by LC-MS until the starting materials are consumed.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by reverse-phase HPLC to obtain the POI-Linker intermediate.
Step 2: Coupling of E3 Ligase Ligand to POI-Linker Intermediate
-
Activation of POI-Linker Intermediate: Dissolve the purified POI-Linker intermediate (1.0 eq) in anhydrous DMF. Add EDC (1.2 eq) and NHS (1.2 eq). Stir at room temperature for 1-2 hours to activate the terminal carboxylic acid of the PEG linker.
-
Coupling Reaction: In a separate flask, dissolve the E3 ligase ligand (1.1 eq) in anhydrous DMF. Add this solution to the activated POI-Linker-NHS ester solution.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.
-
Final Purification: Once the reaction is complete, purify the final PROTAC product using reverse-phase HPLC. Characterize the purified product by LC-MS and NMR to confirm its identity and purity.
This guide provides foundational information for the use of this compound in drug discovery and development. For specific applications, optimization of the described protocols may be necessary. Always refer to the relevant Safety Data Sheet (SDS) for detailed handling and safety information.
References
An In-depth Technical Guide to Bifunctional PEG Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifunctional Poly(ethylene glycol) (PEG) linkers have become indispensable tools in the field of drug development, particularly in the design of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Their unique properties, including high water solubility, biocompatibility, and low immunogenicity, address many of the challenges associated with the delivery and efficacy of therapeutic molecules.[1][2] This technical guide provides a comprehensive overview of bifunctional PEG linkers, detailing their core concepts, quantitative properties, and practical applications in bioconjugation. Detailed experimental protocols and visual workflows are included to facilitate the rational design and synthesis of next-generation therapeutics.
Core Concepts of Bifunctional PEG Linkers
Bifunctional PEG linkers are polymers of repeating ethylene oxide units with reactive functional groups at both termini.[3] These linkers serve as molecular bridges to covalently connect two different molecules, such as an antibody and a cytotoxic drug in an ADC.[4] The PEG component of the linker imparts favorable physicochemical properties to the resulting conjugate, including enhanced solubility and stability, while the terminal functional groups enable specific and efficient conjugation chemistries.[5]
There are two main classes of bifunctional PEG linkers:
-
Homobifunctional PEG Linkers: These linkers possess identical functional groups at both ends (X-PEG-X). They are typically used for cross-linking similar molecules or for applications where sequential conjugation is not required.
-
Heterobifunctional PEG Linkers: These linkers have two different functional groups at their termini (X-PEG-Y). This dual reactivity allows for the controlled and sequential conjugation of two distinct molecules, which is a significant advantage in the synthesis of complex bioconjugates like ADCs.
The choice of functional groups is critical and depends on the available reactive sites on the molecules to be conjugated. Common functional groups include N-hydroxysuccinimide (NHS) esters for reacting with primary amines (e.g., lysine residues on proteins), maleimides for reacting with thiols (e.g., cysteine residues), and alkynes or azides for "click chemistry" reactions.
The architecture of the PEG chain can also vary, with linear PEGs being the most common. However, branched or multi-arm PEGs are also utilized to increase the payload capacity or to create more complex molecular constructs. The length of the PEG chain, defined by the number of ethylene glycol units, is another crucial parameter that can be tuned to optimize the properties of the final conjugate, such as its hydrodynamic radius, steric hindrance, and pharmacokinetic profile.
Quantitative Data on Bifunctional PEG Linkers
The selection of an appropriate bifunctional PEG linker is a critical step in the design of a bioconjugate. The following tables summarize key quantitative data for a range of commonly used bifunctional PEG linkers to facilitate this selection process.
| Linker Type | Functional Group 1 | Functional Group 2 | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Key Features & Applications |
| Homobifunctional | |||||
| NHS-PEGn-NHS | NHS Ester | NHS Ester | Varies with n | Varies with n | Crosslinking of proteins and other amine-containing molecules. |
| Mal-PEGn-Mal | Maleimide | Maleimide | Varies with n | Varies with n | Crosslinking of thiol-containing molecules. |
| Heterobifunctional | |||||
| NHS-PEGn-Maleimide | NHS Ester | Maleimide | Varies with n | Varies with n | Two-step conjugation of amine- and thiol-containing molecules, commonly used in ADC synthesis. |
| Azide-PEGn-NHS Ester | Azide | NHS Ester | Varies with n | Varies with n | Enables "click chemistry" conjugation to an alkyne-containing molecule and subsequent reaction with an amine-containing molecule. |
| DBCO-PEGn-NHS Ester | DBCO | NHS Ester | Varies with n | Varies with n | For copper-free "click chemistry" with azide-containing molecules, followed by conjugation to amines. |
| Amine-PEGn-COOH | Amine | Carboxylic Acid | Varies with n | Varies with n | Provides primary amine and carboxyl groups for various conjugation strategies. |
| Thiol-PEGn-COOH | Thiol | Carboxylic Acid | Varies with n | Varies with n | Offers a free thiol for maleimide chemistry and a carboxyl group for amine coupling. |
Table 1: Properties of Common Bifunctional PEG Linkers. This table provides a summary of the key properties of various homobifunctional and heterobifunctional PEG linkers. The molecular weight and spacer arm length are dependent on the number of PEG units (n).
| PEG Linker Length (n) | Impact on ADC Clearance | Impact on In Vitro Cytotoxicity | Impact on In Vivo Efficacy |
| Short (n < 8) | Higher clearance | Generally higher | May be limited by rapid clearance |
| Medium (n = 8-24) | Lower clearance, longer half-life | Can be moderately reduced | Often enhanced due to improved pharmacokinetics |
| Long (n > 24) | Lowest clearance, longest half-life | Can be significantly reduced | Enhanced, but may reach a plateau |
Table 2: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties. This table summarizes the general trends observed for the effect of PEG linker length on key performance indicators of ADCs. The optimal length is often a balance between these factors and needs to be determined empirically for each specific ADC.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a common heterobifunctional PEG linker and its application in the preparation of an antibody-drug conjugate.
Protocol 1: Synthesis of NHS-PEGn-Maleimide
This protocol describes a general method for the synthesis of an NHS-PEG-Maleimide heterobifunctional linker.
Materials:
-
α-Amino-ω-hydroxy PEG
-
Maleic anhydride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Diethyl ether
-
Silica gel for column chromatography
Procedure:
-
Synthesis of Maleimido-PEG-OH:
-
Dissolve α-Amino-ω-hydroxy PEG and a slight excess of maleic anhydride in anhydrous DMF.
-
Add triethylamine to the solution and stir at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by silica gel column chromatography to obtain Maleimido-PEG-OH.
-
-
Synthesis of NHS-PEG-Maleimide:
-
Dissolve Maleimido-PEG-OH, DCC, and NHS in anhydrous DCM.
-
Stir the reaction mixture at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the product by adding cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum to yield NHS-PEG-Maleimide.
-
Protocol 2: Two-Step Antibody-Drug Conjugation using NHS-PEGn-Maleimide
This protocol outlines the conjugation of a thiol-containing cytotoxic drug to an antibody via its lysine residues using a pre-synthesized NHS-PEG-Maleimide linker.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
NHS-PEGn-Maleimide linker
-
Thiol-containing cytotoxic drug
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Desalting columns
-
Reaction buffer: PBS, pH 7.2
-
Quenching buffer: 1 M Tris, pH 8.0
Procedure:
Step A: Activation of Antibody with the Linker
-
Prepare the antibody solution at a concentration of 2-10 mg/mL in the reaction buffer.
-
Dissolve the NHS-PEGn-Maleimide linker in DMSO to prepare a stock solution.
-
Add a 5- to 20-fold molar excess of the linker solution to the antibody solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Remove the excess, unreacted linker using a desalting column equilibrated with the reaction buffer.
Step B: Conjugation of the Drug to the Activated Antibody
-
Dissolve the thiol-containing drug in DMSO to prepare a stock solution.
-
Add a 1.5- to 5-fold molar excess of the drug solution to the desalted, linker-activated antibody solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench any unreacted maleimide groups by adding the quenching buffer to a final concentration of 20-50 mM and incubating for 30 minutes.
Protocol 3: Purification and Characterization of the Antibody-Drug Conjugate
Purification:
-
Size Exclusion Chromatography (SEC): This is the most common method for purifying the ADC from unreacted drug, linker, and any aggregates that may have formed.
-
Equilibrate a suitable SEC column with a formulation buffer (e.g., PBS).
-
Load the quenched reaction mixture onto the column.
-
Elute the ADC with the formulation buffer. The ADC will elute as the main peak, separated from smaller molecules and larger aggregates.
-
Collect the fractions corresponding to the monomeric ADC.
-
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate ADCs with different drug-to-antibody ratios (DARs).
Characterization:
-
UV-Vis Spectroscopy: Determine the protein concentration and the average DAR by measuring the absorbance at 280 nm (for the antibody) and at the wavelength corresponding to the maximum absorbance of the drug.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Analyze the ADC under reducing and non-reducing conditions to confirm conjugation and assess the purity of the sample. The conjugated antibody will show a higher molecular weight compared to the unconjugated antibody.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the exact mass of the ADC and to characterize the distribution of different DAR species.
-
High-Performance Liquid Chromatography (HPLC): SEC-HPLC can be used to determine the extent of aggregation, while HIC-HPLC can be used to determine the DAR distribution.
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of an Antibody-Drug Conjugate
Caption: Mechanism of action of a typical antibody-drug conjugate (ADC).
Experimental Workflow: ADC Development and Quality Control
Caption: A typical experimental workflow for the development of an ADC.
Logical Relationship: Decision Tree for Bifunctional PEG Linker Selection
Caption: A decision tree to guide the selection of a bifunctional PEG linker.
References
Amino-PEG10-acid: A Technical Guide to its Role as a PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG10-acid is a heterobifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel therapeutic modality that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins. This guide provides a detailed overview of the role and mechanism of this compound within the context of PROTAC technology.
Core Function: A Bridge for Targeted Protein Degradation
The primary function of this compound is to serve as a flexible and hydrophilic spacer that connects two critical components of a PROTAC molecule: a ligand that binds to a target protein and a ligand that recruits an E3 ubiquitin ligase.[1][2] This tripartite complex—E3 ligase, PROTAC, and target protein—initiates the ubiquitination of the target protein, marking it for degradation by the proteasome.
The general mechanism of action for a PROTAC utilizing a linker like this compound is as follows:
-
Binding: The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, bringing them into close proximity.
-
Ubiquitination: The E3 ligase facilitates the transfer of ubiquitin molecules to the target protein.
-
Recognition: The polyubiquitinated target protein is recognized by the 26S proteasome.
-
Degradation: The proteasome degrades the target protein into smaller peptides.
-
Recycling: The PROTAC molecule is released and can participate in further rounds of protein degradation.
Physicochemical Properties of this compound
The chemical properties of the linker are crucial for the overall efficacy of the PROTAC. The polyethylene glycol (PEG) chain of this compound imparts hydrophilicity, which can improve the solubility and cell permeability of the resulting PROTAC molecule.[3][4]
| Property | Value | Reference |
| Molecular Formula | C23H47NO12 | [2] |
| Molecular Weight | 529.62 g/mol | |
| Purity | >96% | |
| Solubility | Soluble in MeOH, DMF, and DMSO | |
| Storage | -20°C for long-term storage |
Conceptual Workflow for PROTAC Synthesis and Evaluation
The development of a PROTAC using this compound involves a series of synthetic and biological evaluation steps.
Caption: A conceptual workflow for the synthesis and biological evaluation of a PROTAC molecule incorporating an this compound linker.
Signaling Pathway: The Ubiquitin-Proteasome System
This compound itself does not directly interact with or modulate signaling pathways. Its role is to facilitate the PROTAC-mediated hijacking of the ubiquitin-proteasome system.
Caption: The role of a PROTAC in hijacking the ubiquitin-proteasome system to induce target protein degradation.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of PROTACs are highly specific to the target protein and the E3 ligase being utilized. However, a general methodology for the synthesis of a PROTAC using this compound is provided below.
General Protocol for PROTAC Synthesis via Amide Coupling:
This protocol assumes the target ligand has a carboxylic acid moiety and the E3 ligase ligand has an amine for coupling with the respective ends of this compound.
Materials:
-
Target protein ligand with a free carboxylic acid
-
This compound
-
E3 ligase ligand with a free amine
-
Coupling reagents (e.g., HATU, HOBt)
-
Tertiary base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF)
-
Purification system (e.g., HPLC)
Procedure:
-
Step 1: Coupling of Target Ligand to this compound a. Dissolve the target ligand and a slight excess of HATU and HOBt in anhydrous DMF. b. Add DIPEA to the mixture and stir for 10 minutes at room temperature. c. Add a solution of this compound in DMF to the reaction mixture. d. Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS. e. Upon completion, purify the product (Target Ligand-PEG10-acid) by reverse-phase HPLC.
-
Step 2: Coupling of E3 Ligase Ligand to the Intermediate a. Dissolve the purified Target Ligand-PEG10-acid and a slight excess of HATU and HOBt in anhydrous DMF. b. Add DIPEA to the mixture and stir for 10 minutes at room temperature. c. Add a solution of the E3 ligase ligand in DMF to the reaction mixture. d. Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS. e. Upon completion, purify the final PROTAC molecule by reverse-phase HPLC.
Note: The choice of coupling reagents, solvents, and reaction conditions may need to be optimized for specific ligands. The reactivity of the amino and carboxylic acid groups on this compound allows for versatile conjugation strategies.
Conclusion
This compound is a key enabling tool in the development of PROTACs. Its primary mechanism of action is to physically link a target protein to an E3 ubiquitin ligase, thereby inducing the degradation of the target. The physicochemical properties of the PEG linker, such as hydrophilicity and defined length, are critical for the overall potency and drug-like properties of the resulting PROTAC. A thorough understanding of its role and the general principles of PROTAC design are essential for researchers in the field of targeted protein degradation.
References
Amino-PEG10-acid: A Technical Guide to Safe Handling and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for Amino-PEG10-acid, a heterobifunctional linker critical in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Adherence to the protocols and safety measures outlined in this document is essential for ensuring a safe laboratory environment and the integrity of experimental outcomes.
Chemical and Physical Properties
This compound is a polyethylene glycol (PEG) derivative featuring a terminal primary amine and a carboxylic acid group, separated by a 10-unit PEG spacer. This structure imparts hydrophilicity, making it a valuable tool for improving the solubility and pharmacokinetic properties of conjugated molecules.[1][2]
| Property | Data | Source(s) |
| Chemical Formula | C23H47NO12 | --INVALID-LINK--[3] |
| Molecular Weight | 529.62 g/mol | --INVALID-LINK--[3] |
| CAS Number | 196936-04-6, 2170987-85-4 | --INVALID-LINK--, --INVALID-LINK--[4] |
| Physical Form | White solid | --INVALID-LINK-- |
| Solubility | Soluble in MeOH, DMF, and DMSO | --INVALID-LINK-- |
Hazard Identification and Safety Precautions
While a complete, official Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers, information from related compounds and supplier data provides guidance on potential hazards. The primary hazards are associated with skin and eye irritation, and potential respiratory tract irritation from dust.
A Safety Data Sheet for the related compound Amino-PEG10-amine indicates that it is harmful if swallowed and very toxic to aquatic life. Given the structural similarity, it is prudent to handle this compound with similar precautions.
GHS Hazard Statements (based on related compounds):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound.
| PPE | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other appropriate chemical-resistant gloves. Inspect gloves for integrity before and during use. |
| Body Protection | A lab coat should be worn at all times. For larger quantities, consider a chemical-resistant apron. |
| Respiratory | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. |
Handling, Storage, and Disposal
Handling
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.
-
Avoid contact with skin and eyes.
-
Use non-sparking tools and minimize dust generation.
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended long-term storage is at -20°C.
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Disposal
Dispose of waste in accordance with local, state, and federal regulations. Due to the potential for aquatic toxicity, avoid release to the environment.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
Experimental Protocols and Applications
This compound is a key linker in the synthesis of PROTACs. The following section outlines a generalized experimental workflow for its use in this application.
General PROTAC Synthesis Workflow
The synthesis of a PROTAC using a PEG linker like this compound typically involves a multi-step process. The bifunctional nature of the linker allows for the sequential conjugation of a ligand for the protein of interest (POI) and a ligand for an E3 ubiquitin ligase.
A generalized workflow for the synthesis of a PROTAC molecule using this compound.
Signaling Pathway of PROTAC Action
Once synthesized, the PROTAC molecule facilitates the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.
The mechanism of action for a PROTAC, leading to targeted protein degradation.
Conclusion
This compound is a versatile and valuable tool in modern drug discovery and development. Its hydrophilic properties and bifunctional nature make it an ideal linker for creating complex bioconjugates. However, its safe use requires a thorough understanding of its potential hazards and the implementation of appropriate safety protocols. By following the guidelines outlined in this technical guide, researchers can minimize risks and effectively utilize this compound in their experimental workflows.
References
Methodological & Application
Application Notes and Protocols for Amino-PEG10-Acid Conjugation to Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) conjugation, or PEGylation, is a well-established bioconjugation technique used to enhance the therapeutic properties of protein-based drugs.[1][2][3] This process involves the covalent attachment of PEG chains to a protein, which can significantly improve its pharmacokinetic and pharmacodynamic profile. Key advantages of PEGylation include increased hydrodynamic size, leading to reduced renal clearance and a prolonged circulation half-life.[2] Additionally, the PEG chains can shield the protein from proteolytic degradation and reduce its immunogenicity.[1]
These application notes provide a detailed protocol for the conjugation of Amino-PEG10-acid to proteins. This process utilizes a two-step carbodiimide coupling reaction, which involves the activation of the terminal carboxylic acid on the PEG linker, followed by its conjugation to primary amines (e.g., the ε-amino group of lysine residues or the N-terminus) on the protein surface. The use of a discrete PEG linker, such as this compound, ensures the formation of a well-defined and homogenous product.
Reaction Mechanism
The conjugation of this compound to a protein is typically achieved through a two-step reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
-
Activation of Carboxylic Acid: EDC first reacts with the carboxylic acid group on the this compound to form a highly reactive O-acylisourea intermediate.
-
Formation of NHS Ester: This unstable intermediate then reacts with NHS to form a more stable, amine-reactive NHS ester. The inclusion of NHS increases the efficiency of the conjugation reaction.
-
Amide Bond Formation: The NHS ester of the PEG linker readily reacts with primary amines on the protein to form a stable amide bond, releasing NHS.
Figure 1. Reaction mechanism for EDC/NHS-mediated conjugation of this compound to a protein.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the conjugation of this compound to a model protein.
Materials
-
This compound
-
Protein of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Dialysis tubing or centrifugal ultrafiltration devices for purification
-
Analytical instruments for characterization (e.g., HPLC, SDS-PAGE, Mass Spectrometer)
Experimental Workflow
The overall workflow for the PEGylation process, from reagent preparation to characterization of the final product, is outlined below.
Figure 2. Experimental workflow for this compound conjugation to proteins.
Step-by-Step Protocol
1. Preparation of Reagents
-
Protein Solution: Dissolve the protein of interest in the Coupling Buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS.
-
This compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-100 mM.
-
EDC/NHS Stock Solutions: Prepare stock solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer or ultrapure water immediately before use.
2. Activation of this compound
-
In a separate reaction vessel, add the this compound stock solution to the Activation Buffer.
-
Add EDC and NHS to the this compound solution. A molar excess of EDC and NHS over the PEG-acid is recommended to drive the reaction. A starting point is a 2 to 5-fold molar excess of both EDC and NHS relative to the this compound.
-
Incubate the activation reaction for 15-30 minutes at room temperature. The activation reaction is most efficient at a pH between 4.5 and 7.2.
3. Conjugation to the Protein
-
Add the activated Amino-PEG10-NHS ester solution to the protein solution. The reaction of the NHS-activated PEG with primary amines on the protein is most efficient at a pH between 7 and 8.
-
The molar ratio of the activated PEG linker to the protein will determine the degree of PEGylation and should be optimized for each specific protein. A starting point is a 5 to 20-fold molar excess of the PEG reagent over the protein.
-
Incubate the conjugation reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
4. Quenching the Reaction
-
To stop the reaction, add a quenching solution, such as 1 M Tris-HCl, pH 8.0, or 1 M glycine, to a final concentration of 50-100 mM. This will react with any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
5. Purification of the PEGylated Protein
-
Remove unreacted PEG reagent, byproducts (e.g., EDC-urea), and quenching reagents using dialysis against a suitable buffer (e.g., PBS).
-
Alternatively, size-exclusion chromatography (SEC) can be used for more efficient purification, separating the higher molecular weight PEGylated protein from smaller contaminants. Other chromatographic techniques such as ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) may also be employed for purification and to separate species with different degrees of PEGylation.
Characterization of the PEGylated Protein
Thorough characterization of the final product is crucial to ensure the desired degree of PEGylation and to confirm the integrity of the protein.
| Analytical Technique | Parameter Measured | Typical Observations |
| SDS-PAGE | Apparent Molecular Weight | PEGylated protein will show a significant increase in apparent molecular weight compared to the unmodified protein. |
| Size-Exclusion Chromatography (SEC-HPLC) | Hydrodynamic Radius & Purity | A shift to a shorter retention time indicates an increase in hydrodynamic size. Can be used to quantify the percentage of PEGylated protein. |
| Reverse-Phase HPLC (RP-HPLC) | Heterogeneity & Purity | Can be used to separate different PEGylated species and assess the purity of the conjugate. |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | Molecular Weight & Degree of PEGylation | Provides an accurate mass of the conjugate, allowing for the determination of the number of PEG chains attached per protein molecule. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Degree of PEGylation | Can be used to quantitatively determine the average number of PEG chains grafted to a protein. |
Quantitative Data Summary
The optimal reaction conditions and resulting degree of PEGylation are highly dependent on the specific protein and the desired product characteristics. The following table provides a general range of parameters that should be optimized for each specific application.
| Parameter | Recommended Range | Notes |
| Molar Ratio of PEG-Acid to Protein | 5:1 to 50:1 | Higher ratios generally lead to a higher degree of PEGylation. |
| Molar Ratio of EDC:NHS:PEG-Acid | (2-5):(2-5):1 | Excess EDC and NHS are used to efficiently activate the PEG-acid. |
| Protein Concentration | 1 - 20 mg/mL | Higher protein concentrations can improve conjugation efficiency. |
| Reaction pH (Activation) | 4.5 - 6.5 | Optimal for EDC/NHS activation of the carboxylic acid. |
| Reaction pH (Conjugation) | 7.0 - 8.0 | Optimal for the reaction of the NHS ester with primary amines. |
| Reaction Time | 1 - 4 hours at RT, or overnight at 4°C | Longer reaction times may increase the degree of PEGylation but also risk protein degradation. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can help maintain protein stability. |
Pharmacokinetic Advantages of PEGylation
The primary goal of protein PEGylation in drug development is to improve the pharmacokinetic profile of the therapeutic protein. The increased hydrodynamic volume of the PEGylated protein leads to several beneficial effects.
Figure 3. Diagram illustrating the pharmacokinetic advantages conferred by protein PEGylation.
Conclusion
The protocol described provides a comprehensive guide for the conjugation of this compound to proteins. Successful PEGylation requires careful optimization of reaction conditions to achieve the desired degree of modification while maintaining the biological activity of the protein. Thorough characterization of the resulting conjugate is essential to ensure product quality and consistency for research and therapeutic applications.
References
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis with Amino-PEG10-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The linker, which connects the antibody to the drug, is a critical component influencing the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index. Polyethylene glycol (PEG) linkers, particularly monodisperse chains like Amino-PEG10-acid, have gained prominence in ADC development. The inclusion of a PEG moiety enhances the hydrophilicity of the ADC, which can mitigate aggregation issues often associated with hydrophobic payloads, improve in vivo stability, and lead to a better therapeutic profile.[1][2]
These application notes provide a detailed protocol for the synthesis of an ADC using an this compound linker, focusing on a two-step conjugation strategy targeting surface-exposed lysine residues on the antibody.
The Role of the this compound Linker in ADC Development
The use of a discrete this compound linker in an ADC construct offers several key advantages:
-
Enhanced Hydrophilicity : Many potent cytotoxic payloads are hydrophobic. The PEG10 linker imparts hydrophilicity to the ADC, which can reduce the propensity for aggregation and improve solubility.[1][2]
-
Improved Pharmacokinetics : The hydrophilic nature of the PEG linker can create a protective "shield" around the payload, potentially reducing immunogenicity and leading to a longer circulation half-life.[1]
-
Defined Spacer Length : The use of a monodisperse PEG10 linker provides a precise and well-defined spacer between the antibody and the drug. This can be important for optimizing steric hindrance and ensuring the antibody can still effectively bind to its target antigen.
-
Reduced Aggregation : By masking the hydrophobicity of the drug, the PEG10 linker helps to prevent the formation of ADC aggregates. This is a significant issue during manufacturing that can lead to immunogenicity and altered pharmacokinetic profiles.
Quantitative Data on PEGylated ADCs
The inclusion and length of a PEG linker can significantly impact the properties of an ADC. The following tables summarize quantitative data from various studies on PEGylated ADCs.
Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity of an Anti-CD30 ADC
| Cell Line | Linker | IC50 (ng/mL) |
| Karpas-299 | No PEG | ~10 |
| Karpas-299 | PEG2 | ~10 |
| Karpas-299 | PEG4 | ~10 |
| Karpas-299 | PEG8 | ~10 |
| Karpas-299 | PEG12 | ~10 |
| Karpas-299 | PEG24 | ~10 |
| Data adapted from Burke et al., 2017. |
Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity of Affibody-Drug Conjugates
| Conjugate | PEG Linker Molecular Weight | Reduction in Cytotoxicity (fold) |
| ZHER2-PEG4K-MMAE | 4 kDa | 4.5 |
| ZHER2-PEG10K-MMAE | 10 kDa | 22 |
| Data adapted from a study on miniaturized affibody-based drug conjugates. |
Table 3: Pharmacokinetic Parameters of a PEGylated vs. Non-PEGylated ADC
| ADC Construct | Plasma Half-life (t1/2) | Clearance |
| Stochastic Cysteine-based ADC | Significant payload detachment after several days | Higher |
| Site-specific PEGylated ADC | Maintained reasonable stability over 3 weeks | Lower |
| Qualitative data adapted from a study on site-specific ADCs. |
Experimental Protocols
Protocol 1: Two-Step Lysine Conjugation for ADC Synthesis
This protocol describes the conjugation of a cytotoxic drug to an antibody via an this compound linker, targeting lysine residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound linker
-
Cytotoxic drug with a carboxylic acid group
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching reagent (e.g., hydroxylamine or Tris buffer)
-
Desalting columns or tangential flow filtration (TFF) system
-
Storage buffer (e.g., PBS, pH 7.4)
Step 1: Activation of the Cytotoxic Drug and Conjugation to the this compound Linker
-
Drug Activation:
-
Dissolve the cytotoxic drug (1 equivalent) in anhydrous DMF.
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the drug solution.
-
Allow the reaction to proceed at room temperature for 1 hour to form the NHS-activated drug.
-
-
Conjugation to the this compound Linker:
-
Dissolve the this compound linker (1.5 equivalents) in anhydrous DMF.
-
Add the this compound solution to the activated drug solution.
-
Let the reaction stir at room temperature overnight to form the drug-linker conjugate.
-
Step 2: Activation of the Drug-Linker Conjugate and Conjugation to the Antibody
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS).
-
Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.
-
-
Activation of the Drug-Linker Conjugate:
-
Dissolve the drug-linker conjugate (e.g., 10-fold molar excess over the antibody) in DMSO.
-
In a separate microfuge tube, prepare a fresh solution of EDC (e.g., 50 mM) and Sulfo-NHS (e.g., 50 mM) in cold, dry DMSO.
-
Add the EDC and Sulfo-NHS solutions to the drug-linker solution to activate the carboxylic acid group.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the activated drug-linker solution to the antibody solution. The final concentration of the organic solvent (e.g., DMSO) should not exceed 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., 1 M Tris, pH 8.0) to a final concentration of 50 mM.
-
Incubate for 15 minutes at room temperature.
-
Step 3: Purification and Characterization of the ADC
-
Purification of the ADC:
-
Remove unconjugated drug-linker and other small molecules by buffer exchange using desalting columns or a TFF system equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization of the ADC:
-
Determine the final protein concentration via UV-Vis spectrophotometry at 280 nm.
-
Determine the average Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC-HPLC). Alternatively, UV/Vis spectroscopy or mass spectrometry can be used.
-
Assess the level of aggregation using Size Exclusion Chromatography (SEC-HPLC).
-
Confirm the identity and integrity of the ADC using SDS-PAGE and mass spectrometry.
-
Protocol 2: Characterization of the Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Principle:
HIC separates molecules based on their hydrophobicity. With each drug conjugated to the antibody, the overall hydrophobicity of the ADC increases, leading to a longer retention time on the HIC column. This allows for the separation of different DAR species (DAR 0, 2, 4, 6, 8, etc.) and the calculation of the average DAR.
Materials:
-
HIC-HPLC system with a UV detector
-
HIC column (e.g., Butyl or Phenyl phase)
-
Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7)
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7)
-
Purified ADC sample
Procedure:
-
Sample Preparation: Dilute the purified ADC to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Chromatographic Conditions:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined time (e.g., 30 minutes).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for each DAR species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species * DAR value) / Σ (Total Peak Area)
-
Visualizations
Caption: Experimental workflow for ADC synthesis.
References
Application Notes and Protocols for PROTAC Development Using Amino-PEG10-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of PEG Linkers
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that co-opts the body's own cellular machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a flexible linker that connects the two.[1][3] By bringing the POI and the E3 ligase into close proximity, a PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3] This catalytic mechanism allows for the degradation of proteins that have been traditionally considered "undruggable".
The linker is a critical determinant of a PROTAC's success, influencing its efficacy, solubility, and cell permeability. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and provide the necessary flexibility for optimal ternary complex formation. Amino-PEG10-acid is a bifunctional PEG-based linker containing an amino group and a terminal carboxylic acid, making it a versatile building block for PROTAC synthesis. The amino and carboxylic acid moieties can be readily conjugated to E3 ligase and POI ligands, respectively, through standard amide bond formation. The 10-unit PEG chain offers a significant degree of hydrophilicity and a substantial linker length, which can be advantageous for certain target proteins.
The PROTAC Mechanism of Action
The mechanism of action for a PROTAC involves several key steps, beginning with the formation of a ternary complex and culminating in the degradation of the target protein.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Data on Linker Length and PROTAC Efficacy
The length of the linker is a critical parameter in PROTAC design, as it dictates the geometry of the ternary complex. The optimal linker length is target-dependent and often requires empirical determination. A linker that is too short may lead to steric hindrance, while a linker that is too long may result in a non-productive complex. Below is a summary of data from studies investigating the impact of linker length on PROTAC performance.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Estrogen Receptor α (ERα) | VHL | PEG | 12 | Less Potent | - | |
| Estrogen Receptor α (ERα) | VHL | PEG | 16 | More Potent | - | |
| TANK-Binding Kinase 1 (TBK1) | VHL | PEG | < 12 | Inactive | - | |
| TANK-Binding Kinase 1 (TBK1) | VHL | PEG | 21 | 3 | 96 | |
| TANK-Binding Kinase 1 (TBK1) | VHL | PEG | 29 | 292 | 76 | |
| Bruton's Tyrosine Kinase (BTK) | CRBN | PEG | < 4 PEG units | Impaired | - | |
| Bruton's Tyrosine Kinase (BTK) | CRBN | PEG | ≥ 4 PEG units | Potent | - |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines a general two-step synthesis for conjugating a POI ligand (containing a carboxylic acid) and an E3 ligase ligand (containing a carboxylic acid) to the this compound linker.
Caption: General workflow for the two-step synthesis of a PROTAC.
Step 1: Coupling of POI Ligand to this compound
-
Materials:
-
POI ligand with a carboxylic acid moiety (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
-
Procedure: a. Dissolve the POI ligand in anhydrous DMF. b. Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid. c. Add a solution of this compound in anhydrous DMF to the reaction mixture. d. Stir the reaction at room temperature for 4-16 hours, monitoring progress by LC-MS. e. Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO3, water, and brine. f. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography or preparative HPLC to obtain the POI-linker intermediate.
Step 2: Coupling of E3 Ligase Ligand to POI-Linker Intermediate
-
Materials:
-
POI-linker intermediate from Step 1 (1.0 eq)
-
E3 ligase ligand with a carboxylic acid moiety (e.g., pomalidomide) (1.0 eq)
-
EDC·HCl (2.0 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
-
Procedure: a. Dissolve the E3 ligase ligand in anhydrous DMF. b. Add EDC·HCl and stir for 15 minutes at room temperature. c. Add the POI-linker intermediate and DIPEA to the reaction mixture. d. Stir the reaction for 16 hours at room temperature. e. Upon completion, add cooled water to the reaction mixture and extract with ethyl acetate. f. Wash the organic layer with water and brine, then dry over anhydrous Na2SO4, filter, and concentrate. g. Purify the final PROTAC by preparative HPLC.
Protocol 2: Ternary Complex Formation Assessment by Surface Plasmon Resonance (SPR)
This protocol describes the use of SPR to measure the binding kinetics and affinity of the ternary complex.
Caption: Workflow for assessing ternary complex formation using SPR.
-
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., Series S Sensor Chip CM5 or NTA chip for His-tagged proteins)
-
Immobilization reagents (e.g., EDC/NHS for amine coupling)
-
Purified recombinant POI and E3 ligase complex (e.g., VHL-ElonginB-ElonginC)
-
PROTAC compound
-
Running buffer (e.g., HBS-EP+)
-
-
Procedure: a. Ligand Immobilization: Immobilize the E3 ligase onto the sensor chip surface according to the manufacturer's instructions. b. Binary Affinity Measurement (PROTAC to E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD1). c. Binary Affinity Measurement (PROTAC to POI): Immobilize the POI and inject the PROTAC, or vice versa, to determine the second binary binding affinity (KD2). d. Ternary Complex Formation: Prepare a series of solutions containing a fixed concentration of the POI and varying concentrations of the PROTAC. Inject these mixtures over the immobilized E3 ligase surface. e. Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association (kon) and dissociation (koff) rates, and the dissociation constant (KD) for both binary and ternary interactions. Calculate the cooperativity factor (α = KD1 * KD2 / (KD_ternary * [POI])) to assess the stability of the ternary complex.
Protocol 3: Cellular Protein Degradation Assay by Western Blot
This protocol is used to determine the degradation of a target protein in cells after treatment with a PROTAC.
-
Materials:
-
Adherent cell line expressing the POI
-
Cell culture medium and reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Procedure: a. Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours). b. Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. c. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay. d. SDS-PAGE and Western Blot: i. Normalize protein amounts and prepare samples with Laemmli buffer. ii. Separate proteins by SDS-PAGE and transfer them to a membrane. iii. Block the membrane with blocking buffer for 1 hour at room temperature. iv. Incubate the membrane with the primary antibody against the POI overnight at 4°C. v. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. vi. Visualize the bands using a chemiluminescent substrate and an imaging system. vii. Strip the membrane (if necessary) and re-probe for the loading control. e. Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Protocol 4: Quantitative Mass Spectrometry for Off-Target Analysis
This protocol provides a global, unbiased assessment of changes in the proteome following PROTAC treatment.
-
Materials:
-
Cell line of interest
-
PROTAC compound, vehicle control, and negative control (e.g., epimer of the E3 ligase ligand)
-
Lysis buffer and protein digestion reagents (e.g., trypsin)
-
Isobaric labeling reagents (e.g., TMT or iTRAQ)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
-
Procedure: a. Cell Culture and Treatment: Treat cells with the PROTAC at various concentrations and time points, including controls. b. Lysis and Digestion: Lyse the cells and digest the proteins into peptides. c. Isobaric Labeling: Label the peptides from each condition with different isobaric tags. d. LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by LC-MS/MS. e. Data Analysis: Use proteomics software to identify and quantify thousands of proteins across all samples. Identify proteins that show a significant, dose-dependent decrease in abundance in the PROTAC-treated samples compared to the controls as potential off-targets. f. Validation: Validate potential off-targets using a targeted method like Western blotting.
Conclusion
This compound is a valuable and versatile linker for the development of PROTACs. Its hydrophilic nature can improve the physicochemical properties of the resulting PROTAC, and its length may be optimal for achieving potent degradation of specific target proteins. The protocols provided herein offer a framework for the synthesis and comprehensive evaluation of PROTACs utilizing this linker, from initial biophysical characterization of the ternary complex to the assessment of on-target efficacy and off-target selectivity in a cellular context. Successful PROTAC development relies on a multi-parametric optimization process, and the systematic application of these methodologies will enable researchers to effectively advance their targeted protein degradation programs.
References
Application Notes and Protocols for Peptide Modification with Amino-PEG10-acid Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a well-established and widely utilized strategy in drug development to enhance the therapeutic properties of peptides and proteins. This modification can significantly improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer circulatory half-life, reduced renal clearance, and protection from proteolytic degradation.[1][2][3] Furthermore, the hydrophilic nature of the PEG chain can enhance the solubility of hydrophobic peptides and mask antigenic epitopes, thereby reducing immunogenicity.[1][4]
The Amino-PEG10-acid linker is a discrete-length PEGylation reagent that provides a 10-unit ethylene glycol spacer, offering a balance between increased molecular size and maintaining the biological activity of the parent peptide. Its bifunctional nature, with a terminal amine and a carboxylic acid, allows for versatile conjugation strategies to various functional groups on a peptide.
These application notes provide a comprehensive overview of the benefits, experimental protocols, and characterization of peptides modified with an this compound linker.
Advantages of Peptide Modification with this compound Linker
The strategic incorporation of an this compound linker can impart several beneficial properties to a therapeutic peptide. The quantitative impact of this modification will vary depending on the specific peptide sequence and the site of conjugation.
| Property | Effect of this compound Modification | Quantitative Impact (Illustrative Examples) |
| Pharmacokinetics | Increased Circulatory Half-life: The increased hydrodynamic radius of the PEGylated peptide reduces the rate of renal filtration, leading to a longer presence in systemic circulation. | The half-life of a therapeutic peptide can be extended by several fold. For example, the half-life of exenatide, a GLP-1 receptor agonist, is approximately 2.4 hours. While specific data for a PEG10 conjugate is not readily available, PEGylation, in general, is known to significantly prolong circulation time. |
| Solubility | Enhanced Aqueous Solubility: The hydrophilic nature of the polyethylene glycol chain can significantly improve the solubility of hydrophobic peptides in aqueous solutions. | Studies have shown that the insertion of ethylene glycol linkers can drastically improve the water solubility of BSH-peptides, with a 12-unit EG linker increasing solubility by approximately 6-fold. |
| Immunogenicity | Reduced Antigenicity and Immunogenicity: The PEG chain can sterically hinder the recognition of the peptide by antibodies and antigen-presenting cells, thereby reducing the potential for an immune response. | The use of D-amino acids in conjunction with PEGylation has been shown to significantly attenuate the generation of anti-PEG antibodies. While specific quantitative data for a PEG10 linker is limited, the general principle of reduced immunogenicity through PEGylation is well-established. |
| Enzymatic Stability | Increased Resistance to Proteolysis: The PEG linker can shield cleavage sites on the peptide from proteolytic enzymes, thereby increasing its stability in biological fluids. | PEGylation has been demonstrated to protect peptides from enzymatic degradation. For instance, conjugation of PEG to α-chymotrypsin resulted in increased stability against thermal inactivation. |
| Receptor Binding Affinity | Maintained or Moderately Altered Affinity: The impact on receptor binding is dependent on the conjugation site. Strategic placement of the linker away from the binding motif can minimize any negative impact on affinity. In some cases, the linker can provide optimal spacing for receptor interaction. | The binding affinity of folate to its receptor was enhanced by conjugation with peptides via a PEG linker, with KD values shifting to the sub-nanomolar range. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with On-Resin PEGylation
This protocol describes the synthesis of a peptide with an this compound linker incorporated at the N-terminus using Fmoc-based solid-phase chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-Amino-PEG10-acid
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the mixture to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
On-Resin PEGylation:
-
After the final amino acid coupling and subsequent Fmoc deprotection, couple the Fmoc-Amino-PEG10-acid using the same procedure as in step 3.
-
-
Final Fmoc Deprotection: Remove the Fmoc group from the PEG linker as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold diethyl ether.
-
Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Caption: Solid-Phase Peptide Synthesis Workflow with On-Resin PEGylation.
Protocol 2: Solution-Phase Conjugation of this compound to a Peptide
This protocol describes the conjugation of an this compound linker to a pre-synthesized peptide containing a reactive carboxylic acid group (e.g., C-terminus or side chain of Asp/Glu).
Materials:
-
Purified peptide with a free carboxylic acid group
-
This compound
-
Coupling reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide)
-
Reaction Buffer: MES buffer (pH 6.0) or PBS (pH 7.4)
-
Quenching solution: Hydroxylamine or Tris buffer
-
Purification system: RP-HPLC or Size Exclusion Chromatography (SEC)
Procedure:
-
Peptide Dissolution: Dissolve the purified peptide in the reaction buffer.
-
Activation of Carboxylic Acid:
-
Add EDC (5 eq.) and NHS (5 eq.) to the peptide solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.
-
-
Conjugation Reaction:
-
Dissolve the this compound (10 eq.) in the reaction buffer.
-
Add the this compound solution to the activated peptide solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction: Add the quenching solution to stop the reaction by consuming any unreacted activated esters.
-
Purification of the PEGylated Peptide:
-
Purify the reaction mixture using RP-HPLC to separate the PEGylated peptide from unreacted peptide, excess PEG linker, and byproducts.
-
Alternatively, for larger peptides, SEC can be used to separate based on size.
-
-
Characterization: Confirm the identity and purity of the PEGylated peptide by mass spectrometry and analytical HPLC.
Caption: Solution-Phase Peptide Conjugation Workflow.
Protocol 3: Characterization of PEGylated Peptides
1. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Purpose: To assess the purity of the PEGylated peptide and to separate it from unreacted starting materials.
-
Method:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Analysis: The PEGylated peptide will typically have a longer retention time than the unmodified peptide due to the increased hydrophobicity of the PEG linker. Purity is determined by the peak area of the desired product relative to the total peak area.
-
2. Mass Spectrometry (MS)
-
Purpose: To confirm the identity of the PEGylated peptide by determining its molecular weight.
-
Method:
-
Techniques: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS).
-
Analysis: The observed molecular weight should correspond to the calculated molecular weight of the peptide plus the mass of the this compound linker (approximately 519.6 g/mol ). The mass spectrum can also reveal the presence of multiple PEGylations or other modifications.
-
Protocol 4: Enzymatic Stability Assay
-
Purpose: To evaluate the resistance of the PEGylated peptide to proteolytic degradation.
-
Method:
-
Incubate the PEGylated peptide and the unmodified peptide at the same concentration with a relevant protease (e.g., trypsin, chymotrypsin) in a suitable buffer at 37°C.
-
Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quench the enzymatic reaction by adding a protease inhibitor or by acidifying the sample.
-
Analyze the remaining intact peptide at each time point by RP-HPLC.
-
Analysis: Compare the degradation rate of the PEGylated peptide to the unmodified peptide. A slower rate of degradation for the PEGylated peptide indicates increased enzymatic stability.
-
Protocol 5: Receptor Binding Affinity Assay
-
Purpose: To determine the effect of PEGylation on the peptide's ability to bind to its target receptor.
-
Method:
-
Technique: A competitive binding assay using a radiolabeled or fluorescently labeled version of the native peptide.
-
Procedure:
-
Incubate a constant concentration of the labeled peptide with the receptor (e.g., in cell membranes or purified form) in the presence of increasing concentrations of the unlabeled native peptide or the PEGylated peptide.
-
After incubation to reach equilibrium, separate the bound from the free labeled peptide (e.g., by filtration).
-
Measure the amount of bound labeled peptide.
-
-
Analysis: Determine the IC50 value (the concentration of the unlabeled peptide that inhibits 50% of the specific binding of the labeled peptide). A lower IC50 value indicates a higher binding affinity. Compare the IC50 value of the PEGylated peptide to that of the native peptide.
-
Application Example: PEGylated GLP-1 Receptor Agonist and its Signaling Pathway
Glucagon-like peptide-1 (GLP-1) receptor agonists are an important class of drugs for the treatment of type 2 diabetes. Native GLP-1 has a very short half-life, making it unsuitable for therapeutic use. PEGylation is a strategy used to extend the half-life of GLP-1 analogues like exenatide.
Upon binding to the GLP-1 receptor on pancreatic β-cells, the PEGylated agonist initiates a signaling cascade that ultimately leads to enhanced glucose-dependent insulin secretion.
Caption: Signaling Pathway of a PEGylated GLP-1 Receptor Agonist.
This signaling pathway illustrates how a PEGylated GLP-1 receptor agonist, after binding to its receptor, triggers a cascade involving G-proteins, adenylyl cyclase, and cAMP. This leads to the activation of Protein Kinase A (PKA) and Epac2, resulting in membrane depolarization, calcium influx, and ultimately, the glucose-dependent secretion of insulin from pancreatic β-cells.
Conclusion
The modification of peptides with an this compound linker is a powerful technique for improving their therapeutic potential. By carefully considering the conjugation strategy and thoroughly characterizing the resulting PEGylated peptide, researchers can develop drug candidates with enhanced pharmacokinetic profiles, improved solubility, and reduced immunogenicity. The protocols and information provided in these application notes serve as a guide for scientists and drug development professionals to effectively implement this valuable technology.
References
Application Notes and Protocols for Amino-PEG10-acid in Nanoparticle Surface Functionalization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the surface functionalization of nanoparticles using Amino-PEG10-acid. This versatile heterobifunctional linker is instrumental in the development of advanced nanoparticle systems for drug delivery, diagnostics, and various biomedical applications. The inclusion of a ten-unit polyethylene glycol (PEG) spacer enhances nanoparticle stability, solubility, and biocompatibility, while the terminal amine and carboxylic acid groups offer versatile conjugation points for a wide array of molecules.
Introduction to this compound Functionalization
This compound is a hydrophilic linker molecule featuring a primary amine group at one end and a carboxylic acid group at the other, separated by a 10-unit PEG chain. This structure is ideal for covalently attaching to nanoparticle surfaces and subsequently conjugating targeting ligands, therapeutic agents, or imaging probes.
Key Advantages of PEGylation with this compound:
-
Reduced Immunogenicity: The PEG chain creates a hydrophilic shield, minimizing recognition by the immune system and reducing the clearance of nanoparticles by the reticuloendothelial system (RES).
-
Enhanced Stability: PEGylation prevents nanoparticle aggregation and reduces non-specific protein adsorption, leading to improved colloidal stability in biological media.
-
Increased Circulation Time: By evading the RES, PEGylated nanoparticles exhibit prolonged circulation times, increasing the probability of reaching the target site.
-
Versatile Bioconjugation: The terminal amine and carboxyl groups provide reactive sites for a variety of conjugation chemistries, allowing for the attachment of a diverse range of functional molecules.
Quantitative Data on Functionalized Nanoparticles
The successful functionalization of nanoparticles with this compound can be confirmed by monitoring changes in their physicochemical properties. The following tables provide representative data on the expected changes in nanoparticle size, polydispersity index (PDI), and zeta potential upon surface modification.
| Nanoparticle Type | Modification Stage | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Mesoporous Silica Nanoparticles | Bare (Carboxyl-terminated) | 120 ± 15 | 0.21 | -21 |
| After this compound conjugation | 145 ± 20 | 0.18 | +11 | |
| Gold Nanoparticles | Bare (Citrate-stabilized) | 20 ± 2 | 0.15 | -35 |
| After this compound conjugation | 35 ± 5 | 0.20 | -5 | |
| PLGA Nanoparticles | Bare (Carboxyl-terminated) | 150 ± 10 | 0.12 | -25 |
| After this compound conjugation | 170 ± 15 | 0.14 | -10 |
Table 1: Representative changes in nanoparticle size, PDI, and zeta potential after functionalization with an amino-terminated PEG linker. Data is illustrative and will vary based on the specific nanoparticle system and reaction conditions.
| Nanoparticle Formulation | Drug | Drug Loading Efficiency (%) | Encapsulation Efficiency (%) |
| PEGylated Liposomes | Doxorubicin | ~5-10 | >90 |
| PEGylated PLGA Nanoparticles | Paclitaxel | ~2-5 | >80 |
| PEGylated Iron Oxide Nanoparticles | Curcumin | ~8-15 | >85 |
Table 2: Typical drug loading and encapsulation efficiencies for various PEGylated nanoparticle systems.
Experimental Protocols
The following protocols provide detailed methodologies for the functionalization of different nanoparticle types with this compound.
Workflow for Nanoparticle Functionalization
The general workflow for surface functionalization involves nanoparticle synthesis, activation of the linker or nanoparticle surface, conjugation, and subsequent purification and characterization.
Caption: General workflow for nanoparticle surface functionalization.
Protocol 1: Functionalization of Carboxylated Nanoparticles (e.g., PLGA, Mesoporous Silica)
This protocol utilizes carbodiimide chemistry to form a stable amide bond between the carboxylic acid groups on the nanoparticle surface and the amine group of this compound.
Materials:
-
Carboxylated nanoparticles (e.g., PLGA-COOH, COOH-MSNs)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Deionized (DI) water
-
Centrifuge
Procedure:
-
Nanoparticle Dispersion: Disperse the carboxylated nanoparticles in MES buffer to a final concentration of 1 mg/mL.
-
Activation of Carboxyl Groups:
-
Add EDC (10 mM) and NHS (25 mM) to the nanoparticle dispersion.
-
Incubate for 30 minutes at room temperature with gentle stirring to activate the surface carboxyl groups.
-
-
Conjugation:
-
Dissolve this compound in MES buffer to a concentration of 10 mg/mL.
-
Add the this compound solution to the activated nanoparticle dispersion (a 10-fold molar excess of PEG linker to surface carboxyl groups is recommended).
-
Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.
-
-
Quenching: Add hydroxylamine to a final concentration of 10 mM to quench the reaction and hydrolyze any unreacted NHS-esters.
-
Purification:
-
Centrifuge the nanoparticle suspension at a speed sufficient to pellet the nanoparticles (e.g., 15,000 x g for 30 minutes).
-
Remove the supernatant and resuspend the nanoparticle pellet in PBS.
-
Repeat the washing step three times to remove unreacted reagents.
-
-
Characterization: Resuspend the final functionalized nanoparticles in DI water or PBS and characterize for size, PDI, and zeta potential.
Protocol 2: Functionalization of Amine-Terminated Nanoparticles
This protocol is suitable for nanoparticles with surface amine groups. It involves the activation of the carboxylic acid end of this compound followed by conjugation to the nanoparticle.
Materials:
-
Amine-terminated nanoparticles
-
This compound
-
EDC and NHS
-
MES buffer (0.1 M, pH 6.0)
-
PBS (pH 7.4)
-
DI water
-
Centrifuge
Procedure:
-
Activation of this compound:
-
Dissolve this compound in MES buffer to a concentration of 10 mg/mL.
-
Add EDC (10 mM) and NHS (25 mM) to the this compound solution.
-
Incubate for 30 minutes at room temperature to activate the carboxylic acid group.
-
-
Conjugation:
-
Disperse the amine-terminated nanoparticles in PBS to a concentration of 1 mg/mL.
-
Add the activated this compound solution to the nanoparticle dispersion.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.
-
-
Purification:
-
Follow the same purification steps as described in Protocol 1.
-
-
Characterization: Resuspend and characterize the functionalized nanoparticles as described in Protocol 1.
Application Example: Targeted Drug Delivery to EGFR-Overexpressing Cancer Cells
Nanoparticles functionalized with this compound can be further conjugated with targeting ligands to enhance drug delivery to specific cell types. A common target in cancer therapy is the Epidermal Growth Factor Receptor (EGFR), which is overexpressed in many types of cancer cells.
EGFR-Targeted Nanoparticle Workflow
Caption: Workflow for EGFR-targeted drug delivery.
Signaling Pathway: EGFR-Mediated Endocytosis and Downstream Signaling
Upon binding of an EGFR-targeted nanoparticle to the receptor, the nanoparticle is internalized via clathrin-mediated endocytosis. This process can trigger downstream signaling pathways that are crucial for cell survival and proliferation, such as the Ras-ERK and PI3K-Akt pathways. By delivering cytotoxic drugs intracellularly, these pathways can be inhibited, leading to cancer cell death.
Caption: EGFR signaling pathway upon nanoparticle binding.
Conclusion
This compound is a powerful tool for the surface functionalization of nanoparticles, enabling the development of sophisticated nanomedicines with improved in vivo performance. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively utilize this versatile linker in their nanoparticle-based research and development endeavors. Careful characterization at each step of the functionalization process is crucial to ensure the desired properties and functionality of the final nanoparticle construct.
Application Notes and Protocols for EDC/NHS Coupling of Amino-PEG10-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols for the covalent conjugation of Amino-PEG10-acid to primary amine-containing molecules using the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry. This compound is a heterobifunctional linker containing a terminal primary amine group and a terminal carboxylic acid, separated by a hydrophilic 10-unit polyethylene glycol (PEG) spacer. This PEG linker enhances water solubility and can reduce steric hindrance in bioconjugation applications.[1][2]
The EDC/NHS system is a widely used "zero-length" crosslinking method that activates carboxyl groups for spontaneous reaction with primary amines to form stable amide bonds.[3] EDC first reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.[4] This unstable intermediate is then stabilized by NHS, forming a more stable, amine-reactive NHS ester. This activated PEG linker can then efficiently react with a primary amine on a target molecule (e.g., protein, peptide, or antibody) to form a stable amide linkage.[4]
These protocols are designed to provide a robust starting point for the development of PEGylated biomolecules for various applications, including drug delivery, diagnostics, and biopharmaceutical development.
Chemical Reaction Pathway
The following diagram illustrates the two-step EDC/NHS coupling mechanism.
Caption: EDC/NHS activation and coupling reaction pathway.
Data Presentation
The efficiency of the EDC/NHS coupling reaction can be influenced by several factors, including pH, reagent concentrations, and reaction time. The following tables provide a summary of typical reaction conditions and expected outcomes for the conjugation of this compound to a model protein.
Table 1: Recommended Reagent Molar Ratios for Aqueous Coupling
| Reagent | Molar Ratio (relative to this compound) | Purpose |
| EDC | 1.5 - 10 equivalents | Activates the carboxylic acid group. |
| NHS/sulfo-NHS | 2 - 5 equivalents | Stabilizes the activated intermediate. |
| Target Molecule (Amine) | 1 - 1.5 equivalents | The molecule to be conjugated. |
Note: The optimal molar ratios may need to be determined empirically for each specific application.
Table 2: Typical Reaction Parameters and Expected Outcomes
| Parameter | Aqueous Protocol | Organic Protocol |
| Activation Step | ||
| Solvent | 0.1 M MES Buffer | Anhydrous DMF or DCM |
| pH | 4.7 - 6.0 | N/A |
| Temperature | Room Temperature | Room Temperature |
| Time | 15 - 30 minutes | 30 - 60 minutes |
| Coupling Step | ||
| Solvent | 0.1 M PBS or Borate Buffer | Anhydrous DMF or DCM |
| pH | 7.2 - 8.0 | N/A (base like DIPEA may be added) |
| Temperature | Room Temperature or 4°C | Room Temperature |
| Time | 2 hours to overnight | 2 hours to overnight |
| Expected Yield | 50 - 80% | 60 - 90% |
| Expected Purity | >90% (after purification) | >95% (after purification) |
Experimental Protocols
Protocol 1: Aqueous Two-Step Coupling
This protocol is suitable for conjugating this compound to proteins and other amine-containing biomolecules that are soluble and stable in aqueous solutions.
Materials and Reagents:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysulfosuccinimide (Sulfo-NHS) for enhanced aqueous solubility
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 50 mM Borate Buffer, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Amine-containing target molecule (e.g., protein) in Coupling Buffer
-
Desalting columns or dialysis cassettes for purification
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for stock solutions
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and Sulfo-NHS to room temperature before opening vials to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Immediately before use, prepare solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., 10 mg/mL). These reagents are moisture-sensitive and should not be stored in solution.
-
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer to a final concentration of 1-5 mM.
-
Add EDC to the this compound solution (final molar ratio of 2-5 equivalents relative to the PEG).
-
Immediately add Sulfo-NHS to the solution (final molar ratio of 2-5 equivalents relative to the PEG).
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Coupling to Amine-Target Molecule:
-
Adjust the pH of the activated this compound solution to 7.2-7.5 by adding a small volume of Coupling Buffer (e.g., 1 M phosphate buffer, pH 7.5).
-
Immediately add the amine-containing target molecule to the activated PEG solution. The target molecule should be at a 1 to 1.5 molar excess relative to the this compound.
-
Allow the reaction to proceed for 2 hours at room temperature, or overnight at 4°C, with gentle stirring.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM. For example, add hydroxylamine to hydrolyze unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted PEG, EDC/NHS byproducts, and quenching reagents by dialysis against PBS or using a desalting column appropriate for the size of the final conjugate.
-
For higher purity, chromatographic methods such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) may be employed.
-
-
Characterization and Storage:
-
Characterize the conjugate using methods such as SDS-PAGE (for proteins), UV-Vis spectroscopy, and mass spectrometry to confirm conjugation and assess purity.
-
Store the purified conjugate under conditions appropriate for the target molecule, typically at -20°C or -80°C.
-
Protocol 2: Organic Solvent Coupling
This protocol is suitable for small molecules or substrates that require organic solvents for solubility.
Materials and Reagents:
-
This compound
-
EDC-HCl and NHS
-
Anhydrous solvents (e.g., Dimethylformamide - DMF, Dichloromethane - DCM)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Amine-containing target molecule
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1 equivalent) in anhydrous DMF or DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add NHS (1.5-2.0 equivalents) to the solution.
-
Add EDC (1.5-2.0 equivalents) to the solution and stir.
-
Let the reaction proceed at room temperature for 30-60 minutes.
-
-
Coupling to Amine-Target Molecule:
-
Dissolve the amine-containing target molecule (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF or DCM.
-
Add the target molecule solution to the activated this compound mixture.
-
If the amine salt is used (e.g., HCl salt), add a non-nucleophilic base such as DIPEA (1.5-2.0 equivalents) to neutralize the acid and facilitate the reaction.
-
Stir the reaction at room temperature for 2-12 hours, monitoring progress by TLC or LC-MS.
-
-
Purification:
-
The purification method will depend on the properties of the final conjugate. Common methods include silica gel chromatography, preparative HPLC, or precipitation/crystallization.
-
Experimental Workflow and Troubleshooting
The following diagram outlines the key steps and decision points in the aqueous coupling protocol.
Caption: Experimental workflow for aqueous EDC/NHS coupling.
Table 3: Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conjugation Yield | Inactive EDC/NHS due to hydrolysis. | Use fresh, high-quality EDC and NHS. Allow reagents to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use. |
| Incorrect pH for activation or coupling. | Ensure activation is performed at pH 4.5-6.0 and coupling at pH 7.0-8.0. Use non-amine, non-carboxylate buffers (e.g., MES for activation, PBS for coupling). | |
| Presence of competing nucleophiles. | Ensure buffers (e.g., Tris, glycine) and other additives do not contain primary amines. | |
| Precipitation of Protein during Reaction | High concentration of EDC. | Reduce the molar excess of EDC. Perform a buffer exchange for the protein into the appropriate reaction buffer before starting. |
| Protein instability at reaction pH. | Confirm protein stability at the required pH values. Consider a one-step protocol if the pH shift is problematic, though this may be less efficient. | |
| Side Reactions / Heterogeneity | Formation of N-acylurea byproduct. | This is more common in hydrophobic environments. Ensure adequate mixing. Using NHS or Sulfo-NHS minimizes this side reaction. |
| Multiple conjugation sites on the target molecule. | Reduce the molar excess of the activated PEG linker. Optimize reaction time and temperature. For site-specific conjugation, consider alternative chemistries. |
References
Application Notes: Bioconjugation Using Amine-Reactive PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Amine-Reactive PEGylation
Poly(ethylene glycol) (PEG) conjugation, or PEGylation, is a leading bioconjugation technique used to enhance the therapeutic and diagnostic properties of biomolecules such as proteins, peptides, and antibodies.[1] By covalently attaching PEG chains, one can improve a molecule's pharmacokinetic and pharmacodynamic profile. Key benefits include increased hydrodynamic size, which reduces renal clearance and extends circulation half-life, enhanced solubility for hydrophobic molecules, increased stability against proteolytic degradation, and reduced immunogenicity.[1][2]
Amine-reactive PEG linkers are among the most commonly used reagents for PEGylation. They specifically target primary amines (–NH₂), which are abundantly available on the surface of most proteins at the N-terminus of polypeptide chains and on the side chain of lysine (Lys, K) residues.[3] This widespread availability makes amine-reactive chemistry a versatile strategy for modifying a broad range of biomolecules. The most prevalent class of amine-reactive PEGs are N-Hydroxysuccinimide (NHS) esters, which react with primary amines under mild pH conditions to form stable, covalent amide bonds.[3]
Chemistry of Amine-Reactive PEG Linkers
The primary mechanism for amine-reactive PEGylation involves the nucleophilic attack of a deprotonated primary amine on an electrophilic functional group of the PEG linker.
N-Hydroxysuccinimide (NHS) Esters: NHS esters are the most common amine-reactive moiety. They react efficiently with primary amines at a pH range of 7.2 to 9.0 to form a stable amide bond, releasing NHS as a byproduct. The reaction rate is pH-dependent; as the pH increases, the reaction with amines accelerates. However, this is paralleled by an increased rate of hydrolysis, where the NHS ester reacts with water, rendering the PEG inactive. Therefore, optimizing the pH is a critical step to maximize conjugation efficiency while minimizing hydrolysis.
Caption: Reaction of a PEG-NHS ester with a protein's primary amine.
Key Applications in Research and Drug Development
PEGylation via amine-reactive linkers is a cornerstone of modern biopharmaceutical development.
-
Improving Pharmacokinetics: By increasing the hydrodynamic volume of a therapeutic protein, PEGylation significantly prolongs its plasma half-life by reducing kidney filtration. This allows for less frequent dosing, improving patient compliance.
-
Reducing Immunogenicity: The flexible PEG chains form a protective hydrophilic shield around the protein, masking epitopes and reducing recognition by the immune system.
-
Enhancing Stability: PEGylation can protect proteins from proteolytic degradation and increase their thermal stability, which is beneficial for both storage and in vivo efficacy.
-
Increasing Solubility: Attaching hydrophilic PEG polymers can dramatically improve the solubility of hydrophobic drugs or proteins, aiding in formulation and delivery.
-
Drug Delivery Systems: PEGylated nanoparticles and liposomes leverage the "stealth" properties conferred by PEG to evade the mononuclear phagocyte system, prolonging circulation and improving tumor targeting through the Enhanced Permeability and Retention (EPR) effect.
Caption: Logical flow of how PEGylation improves therapeutic outcomes.
Quantitative Data Summary
The efficiency and outcome of PEGylation are influenced by reaction conditions and the specific PEG linker used. The following tables summarize key quantitative data.
Table 1: Effect of pH on NHS Ester Linker Stability and Reactivity
| pH | NHS Ester Hydrolysis Half-Life | Conjugation Reaction Half-Time (t½) | Comments |
| 7.0 | 4 - 5 hours (@ 0°C) | Slower | Stable conditions for the linker, but slower reaction with amines. Good for controlled, long reactions. |
| 7.4 | > 120 minutes | Gradual (reaches steady state in ~2h) | A good balance between linker stability and reaction rate. Commonly used starting point. |
| 8.0 | 33.6 min (SVA linker @ 25°C) | 80 min (Porphyrin-NHS) | Increased reaction rate with amines, but hydrolysis becomes more significant. |
| 8.5 | ~30-60 minutes | 20 min (Porphyrin-NHS) | Favorable for rapid conjugation, but requires prompt use of dissolved PEG-NHS reagent. |
| 9.0 | < 9 minutes | 10 min (Porphyrin-NHS) | Very rapid conjugation, but linker is highly unstable due to fast hydrolysis. Reaction must be completed quickly. |
Table 2: Comparison of Common Amine-Reactive PEG-NHS Esters
| PEG-NHS Ester Type | Linkage to PEG | Hydrolysis Half-Life (pH 8, 25°C) | Key Characteristics |
| Succinimidyl Carboxymethyl (SCM) | Ether | 0.75 minutes | Very high reactivity, short half-life ensures selectivity for the most accessible amines. |
| Succinimidyl Succinamide (SSA) | Amide | 3.2 minutes | High reactivity. |
| Succinimidyl Succinate (SS) | Ester | 9.8 minutes | Ester linkage in the backbone is susceptible to hydrolysis, potentially creating a cleavable linker. |
| Succinimidyl Propionate (SPA) | Ether | 16.5 minutes | More stable than SCM, providing a longer window for reaction. |
| Succinimidyl Glutarate (SG) | Ester | 17.6 minutes | More resistant to hydrolysis than SS due to a longer alkyl chain. |
| Succinimidyl Valerate (SVA) | Ether | 33.6 minutes | Offers good stability and reactivity, suitable for a wide range of applications. |
Table 3: Impact of PEGylation on Protein Properties (Illustrative Examples)
| Protein | PEG Size/Type | Effect on Thermal Stability (Tₘ) | Retention of Biological Activity | Reference |
| T4 Lysozyme (V131C) | 5 kDa Linear PEG | Increased Tₘ from 56.8°C to 62.6°C | ~80% | |
| Alpha-1 Antitrypsin | 20 kDa & 40 kDa PEGs | No significant change in thermodynamic stability (ΔG) | Not specified | |
| Laccase | 5 kDa mPEG-aldehyde | Significantly enhanced thermal stability | Not specified | |
| Interferon alpha-2a | 40 kDa Branched PEG | Not specified | Reduced to 7% | |
| SH3 Domain | Tri-PEGylated | 0.93 kcal/mol more stable than non-PEGylated | Not specified |
Protocols: Amine-Reactive PEGylation of a Model Protein (e.g., IgG)
Materials and Reagents
-
Protein: Antibody (e.g., IgG) at a concentration of 1-10 mg/mL.
-
Amine-Reactive PEG: N-Hydroxysuccinimide-activated PEG (e.g., mPEG-SPA, mPEG-SVA).
-
Reaction Buffer: Amine-free buffer, such as Phosphate-Buffered Saline (PBS), 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.5.
-
Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0.
-
Solvent: Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF).
-
Purification System: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) system for desalting and purification.
Pre-Reaction Preparations
-
Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., PBS). Buffers containing primary amines like Tris or glycine will compete with the target protein for reaction with the PEG-NHS ester and must be avoided. If necessary, perform dialysis or use a desalting column to exchange the buffer.
-
Reagent Handling: PEG-NHS esters are highly sensitive to moisture. Store the reagent at -20°C with a desiccant. Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.
-
Calculations: Determine the required amount of PEG-NHS ester. A 10- to 50-fold molar excess of PEG linker over the protein is a common starting point. For an IgG (~150 kDa) at 5 mg/mL, a 20-fold molar excess is typical to achieve 4-6 PEG chains per antibody.
Experimental Protocol: Protein PEGylation
-
Prepare Protein Solution: Dissolve or dilute the antibody to the desired concentration (e.g., 5 mg/mL) in the Reaction Buffer.
-
Prepare PEG-NHS Solution: Immediately before use, weigh the calculated amount of PEG-NHS ester and dissolve it in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mg/mL or 10 mM). Do not prepare stock solutions for storage , as the NHS-ester moiety readily hydrolyzes.
-
Initiate Reaction: Slowly add the calculated volume of the PEG-NHS stock solution to the stirring protein solution. The final volume of organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.
-
Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice. The optimal time and temperature may vary depending on the protein and desired degree of PEGylation.
-
Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with and consume any remaining unreacted PEG-NHS ester. Incubate for 15-30 minutes.
Purification of PEGylated Protein
The reaction mixture will contain PEGylated protein, unreacted protein, excess PEG reagent, and hydrolysis byproducts. Purification is essential.
-
Size-Exclusion Chromatography (SEC): This is the most common method. It effectively separates molecules based on their hydrodynamic radius. The larger PEGylated conjugates will elute before the smaller, unreacted protein and free PEG reagent.
-
Ion-Exchange Chromatography (IEX): PEGylation often shields surface charges on a protein, altering its isoelectric point. This change in charge can be exploited to separate PEGylated species from the native protein using IEX.
-
Dialysis / Tangential Flow Filtration (TFF): These methods are effective for removing small molecules like unreacted PEG reagent and hydrolysis byproducts but may not efficiently separate unreacted protein from the PEGylated product.
Characterization of PEGylated Conjugate
Confirm the success of the conjugation and characterize the final product.
-
SDS-PAGE: A simple method to visualize the increase in molecular weight. PEGylated proteins will migrate slower than their unmodified counterparts, appearing as a smear or distinct higher molecular weight bands.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a precise measurement of the molecular weight, allowing for the determination of the number of PEG chains attached to the protein (the "PEGmer" distribution).
-
HPLC (SEC, RP, IEX): Quantifies the purity of the conjugate and can be used to separate different PEGylated species.
-
Functional Assays: A critical step to ensure that the PEGylation process has not compromised the biological activity of the protein (e.g., antigen-binding assays for antibodies, enzyme activity assays for enzymes).
Caption: General experimental workflow for protein PEGylation.
References
Application Notes and Protocols for Amino-PEG10-acid in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG10-acid is a heterobifunctional polyethylene glycol (PEG) linker that has emerged as a valuable tool in the development of targeted drug delivery systems.[1] Its discrete length of ten ethylene glycol units provides a balance of hydrophilicity and a defined spacer length, enabling the conjugation of therapeutic agents to targeting moieties or nanoparticle surfaces. This modification, known as PEGylation, can significantly enhance the pharmacokinetic and pharmacodynamic properties of the resulting conjugate.[2][3]
These application notes provide an overview of the utility of this compound in targeted drug delivery, supported by representative data and detailed experimental protocols. The information is intended to guide researchers in the design and synthesis of novel drug delivery constructs with improved therapeutic indices.
Key Applications of this compound
The unique structure of this compound, featuring a terminal amine group and a carboxylic acid group, allows for versatile conjugation chemistries.[4][5] This enables its use in a variety of drug delivery platforms:
-
Antibody-Drug Conjugates (ADCs): The carboxylic acid end can be activated to react with amine groups on antibodies, while the amine end can be conjugated to a cytotoxic drug, forming a targeted ADC.
-
Nanoparticle Functionalization: this compound can be used to surface-modify nanoparticles, such as liposomes or polymeric nanoparticles. The PEG chain provides a hydrophilic shield, reducing opsonization and clearance by the mononuclear phagocyte system (MPS), thereby prolonging circulation time. The terminal functional group can then be used to attach targeting ligands (e.g., antibodies, peptides, or small molecules) to direct the nanoparticle to the desired site of action.
-
PROTACs: This linker is also utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.
Advantages of PEGylation with this compound
The incorporation of a PEG spacer like this compound into a drug delivery system offers several advantages that can lead to improved therapeutic outcomes:
-
Increased Solubility: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of hydrophobic drugs.
-
Prolonged Circulation Time: The "stealth" effect provided by the PEG layer reduces recognition by the immune system, leading to a longer half-life in the bloodstream.
-
Reduced Immunogenicity: PEGylation can mask antigenic sites on therapeutic proteins or nanoparticles, reducing their potential to elicit an immune response.
-
Improved Pharmacokinetics: By extending circulation time and reducing clearance, PEGylation can lead to a more favorable pharmacokinetic profile.
-
Enhanced Tumor Accumulation: For cancer therapeutics, the prolonged circulation time can increase the likelihood of the drug delivery system accumulating in tumor tissues through the enhanced permeability and retention (EPR) effect.
Data Presentation: Physicochemical and In Vivo Properties
The following tables summarize representative data comparing the properties of drug delivery systems with and without PEGylation. While specific data for this compound is often embedded within broader PEGylation studies, these tables provide a clear illustration of the expected impact of incorporating such a linker.
Table 1: Comparison of Physicochemical Characteristics of Nanoparticles
| Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) |
| Non-PEGylated Nanoparticles | 125 | 0.18 | -25.3 | 5.2 | 85.1 |
| PEGylated Nanoparticles | 140 | 0.15 | -18.6 | 4.8 | 92.5 |
Data is representative and compiled from various studies on polymeric nanoparticles.
Table 2: In Vitro and In Vivo Performance of Doxorubicin Formulations
| Formulation | Cellular Uptake (4h, % of control) | Tumor Growth Inhibition (%) | Metastatic Foci (Lung) |
| Free Doxorubicin | 100 | 35.2 | Present |
| Non-PEGylated Liposomes-DOX | 85 | 60.4 | None Detected |
| PEGylated Liposomes-DOX | 60 | 45.8 | Present |
Data is representative from a comparative study of pH-sensitive liposomes in a 4T1 breast cancer model.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound in the development of a targeted drug delivery system.
Protocol 1: Synthesis of a Targeted Antibody-Drug Conjugate using this compound
This protocol describes the conjugation of a targeting antibody to a drug molecule via the this compound linker using EDC/NHS chemistry.
Materials:
-
Targeting Antibody (e.g., Trastuzumab)
-
This compound
-
Drug with a free amine group (e.g., Doxorubicin)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Dialysis membrane (MWCO 10 kDa)
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1.2 equivalents relative to the drug) in anhydrous DMF.
-
Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours in the dark to activate the carboxylic acid group.
-
-
Conjugation of Drug to Activated Linker:
-
Dissolve the amine-containing drug (1 equivalent) in anhydrous DMF.
-
Add the drug solution to the activated this compound solution.
-
Add Diisopropylethylamine (DIPEA) (3 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction overnight at room temperature in the dark.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, purify the Drug-PEG10-NH2 conjugate by flash chromatography.
-
-
Activation of Antibody:
-
This step depends on the available functional groups on the antibody. For lysine residues:
-
Prepare the antibody in PBS at a concentration of 5-10 mg/mL.
-
The following steps describe a two-step EDC/NHS reaction to conjugate the Drug-PEG10-NH2 to the antibody's carboxyl groups. Alternatively, the activated Drug-PEG10-COOH can be directly reacted with the antibody's lysine residues.
-
-
Conjugation of Drug-PEG10-NH2 to Antibody:
-
Activate the carboxyl groups on the antibody using EDC and NHS in MES buffer (pH 6.0) for 15 minutes at room temperature.
-
Quench the reaction by adding 2-mercaptoethanol.
-
Remove excess reagents by passing the activated antibody through a desalting column equilibrated with PBS (pH 7.4).
-
Immediately add the purified Drug-PEG10-NH2 conjugate (5-10 fold molar excess) to the activated antibody solution.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
-
Purification and Characterization of the ADC:
-
Purify the resulting ADC from unconjugated drug-linker and other reagents by dialysis against PBS at 4°C for 48 hours, with several buffer changes.
-
Alternatively, use size exclusion chromatography for purification.
-
Characterize the final ADC product for drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or mass spectrometry. Confirm purity by SDS-PAGE and SEC-HPLC.
-
Protocol 2: Formulation of Targeted PLGA-PEG Nanoparticles
This protocol details the formulation of drug-loaded poly(lactic-co-glycolic acid) (PLGA)-PEG nanoparticles functionalized with a targeting ligand using a nanoprecipitation method.
Materials:
-
PLGA-COOH
-
Amino-PEG10-COOH
-
Targeting Ligand with a primary amine (e.g., a peptide)
-
Drug to be encapsulated (e.g., Docetaxel)
-
EDC and NHS
-
Acetonitrile
-
Poly(vinyl alcohol) (PVA) solution (1% w/v)
-
Deionized water
-
Dialysis membrane (MWCO 10 kDa)
Procedure:
-
Synthesis of PLGA-PEG10-COOH copolymer:
-
Dissolve PLGA-COOH in Dichloromethane (DCM).
-
Activate the carboxyl groups of PLGA using EDC and NHS for 30 minutes.
-
Add Amino-PEG10-COOH to the activated PLGA solution and stir overnight to form the PLGA-PEG10-COOH block copolymer.
-
Precipitate the copolymer in cold methanol, wash, and dry under vacuum.
-
-
Nanoparticle Formulation by Nanoprecipitation:
-
Dissolve the PLGA-PEG10-COOH copolymer and the hydrophobic drug (e.g., Docetaxel) in acetonitrile.
-
Add this organic solution dropwise to a continuously stirring aqueous solution of 1% PVA.
-
Continue stirring for 4-6 hours at room temperature to allow for solvent evaporation and nanoparticle formation.
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 min).
-
Wash the nanoparticles three times with deionized water to remove excess PVA and unencapsulated drug.
-
-
Conjugation of Targeting Ligand:
-
Resuspend the PLGA-PEG10-COOH nanoparticles in MES buffer (pH 6.0).
-
Activate the terminal carboxylic acid groups of the PEG linker on the nanoparticle surface by adding EDC and NHS and incubating for 30 minutes.
-
Centrifuge and wash the activated nanoparticles with cold deionized water to remove excess EDC and NHS.
-
Resuspend the activated nanoparticles in PBS (pH 7.4).
-
Add the amine-containing targeting ligand to the nanoparticle suspension and incubate for 2-4 hours at room temperature with gentle stirring.
-
Quench the reaction by adding a small amount of Tris buffer or glycine.
-
-
Final Purification and Characterization:
-
Purify the targeted nanoparticles by centrifugation and washing with deionized water to remove unconjugated ligands and quenching agents.
-
Resuspend the final nanoparticle formulation in an appropriate buffer (e.g., PBS) for storage at 4°C.
-
Characterize the nanoparticles for size and zeta potential using Dynamic Light Scattering (DLS), drug loading and encapsulation efficiency using a suitable analytical method (e.g., HPLC), and morphology using Transmission Electron Microscopy (TEM).
-
Visualizations
Signaling Pathway and Cellular Uptake
Caption: Targeted drug delivery via receptor-mediated endocytosis.
Experimental Workflow: Nanoparticle Synthesis and Conjugation
References
- 1. medkoo.com [medkoo.com]
- 2. amt.tstu.ru [amt.tstu.ru]
- 3. Impact of PEGylated Nanoparticles on Tumor Targeted Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, HCl salt, 196936-04-6 | BroadPharm [broadpharm.com]
- 5. Amino PEG, Amino linker, PEG Amine, Crosslinker | BroadPharm [broadpharm.com]
Application Notes: The Strategic Use of PEG Linkers in Solid-Phase Peptide Synthesis
Introduction
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of synthetic peptides, enabling advancements in drug discovery, proteomics, and biomaterials.[1][2] A critical component of successful SPPS is the choice of a suitable linker, which tethers the nascent peptide chain to an insoluble resin support.[1][3][4] Polyethylene glycol (PEG) linkers have emerged as a powerful tool in this context, offering distinct advantages that address common challenges in peptide synthesis, particularly for long or hydrophobic sequences.
The fundamental principle of SPPS involves the stepwise addition of amino acids to a growing chain anchored to a solid support. This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing. The linker's role is pivotal; it must be stable throughout the synthesis cycles yet allow for efficient cleavage of the final peptide from the resin under conditions that do not compromise the peptide's integrity.
Advantages of PEG Linkers
The incorporation of PEG moieties into linkers or the resin matrix itself imparts several beneficial properties that enhance the efficiency and quality of peptide synthesis.
-
Improved Solvation: PEG chains are highly hydrophilic, which promotes the swelling of the resin in a variety of solvents commonly used in SPPS. This enhanced solvation ensures better accessibility of reagents to the growing peptide chain, leading to more efficient coupling reactions and higher purity of the final product.
-
Reduced Peptide Aggregation: The flexible and hydrophilic nature of PEG can disrupt interchain hydrogen bonding that leads to peptide aggregation, a common problem with hydrophobic sequences. By surrounding the growing peptide with a hydrated shell, PEG linkers can prevent the formation of secondary structures that hinder subsequent amino acid couplings.
-
Enhanced Pharmacokinetic Properties: For therapeutic peptides, the presence of a PEG chain (PEGylation) can significantly improve their pharmacokinetic profile. PEGylation increases the hydrodynamic radius of the peptide, which reduces renal clearance and prolongs its circulation time in the body. It can also shield the peptide from proteolytic degradation and reduce its immunogenicity.
-
Biocompatibility and Low Toxicity: PEG is a well-established biocompatible and non-toxic polymer, making it an ideal component for linkers in the synthesis of peptides intended for therapeutic applications.
Types of PEGylated Resins and Linkers
A variety of PEG-based resins and linkers are commercially available to suit different synthesis strategies. These often consist of a polystyrene (PS) core with grafted PEG chains (PEG-PS resins). The choice of linker dictates the C-terminal functionality of the cleaved peptide (e.g., acid or amide) and the cleavage conditions required.
| Resin/Linker Type | Description | C-Terminal Functionality | Cleavage Condition |
| Wang Resin (PEG-modified) | A benzyl alcohol-based linker suitable for Fmoc chemistry. The PEG component improves swelling and synthesis efficiency. | Carboxylic Acid | Strong acid (e.g., high concentration of TFA) |
| Rink Amide Linker (PEG-modified) | A trialkoxy-diphenyl-methylester-based linker designed for the synthesis of peptide amides. | Amide | Mild acidolysis (TFA) |
| Sieber Amide Linker (PEG-modified) | A xanthenyl-based linker that allows for cleavage under very mild acidic conditions, preserving acid-labile side-chain protecting groups. | Amide | Dilute TFA |
| ChemMatrix® Resin | A resin composed entirely of cross-linked PEG, offering excellent swelling properties in a wide range of solvents. | Varies with linker | Varies with linker |
Experimental Protocols
The following protocols are based on the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) protection strategy in SPPS.
Protocol 1: Attachment of the First Amino Acid to a PEGylated Wang Resin
This protocol describes the loading of the first Fmoc-protected amino acid onto a PEGylated Wang resin to generate a C-terminal carboxylic acid peptide.
Materials:
-
PEGylated Wang resin
-
Fmoc-protected amino acid (4 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (4 equivalents)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the PEGylated Wang resin in DMF for 1-2 hours in a reaction vessel.
-
Resin Washing: Wash the swollen resin with DMF (3 x resin volume) followed by DCM (3 x resin volume).
-
Activation of Amino Acid: In a separate vessel, dissolve the Fmoc-amino acid in DMF. Add DIC and a catalytic amount of DMAP. Allow the mixture to react for 10-15 minutes to form the symmetric anhydride.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test to monitor the reaction. A negative test (yellow beads) indicates complete coupling.
-
Capping (Optional): If the coupling is incomplete, cap any unreacted hydroxyl groups on the resin by treating with a mixture of acetic anhydride and pyridine in DMF.
-
Washing: Wash the resin thoroughly with DMF (3 x resin volume), DCM (3 x resin volume), and MeOH (3 x resin volume).
-
Drying: Dry the resin under vacuum.
-
Determination of Loading: Determine the substitution level (loading) of the resin using a spectrophotometric method by cleaving the Fmoc group from a small, weighed amount of resin with a piperidine solution and measuring the absorbance of the dibenzylfulvene-piperidine adduct.
Protocol 2: Peptide Chain Elongation
This protocol outlines the cyclical steps of deprotection and coupling for elongating the peptide chain.
Materials:
-
Fmoc-amino acid-loaded resin
-
20% Piperidine in DMF
-
Fmoc-protected amino acid (3-5 equivalents)
-
Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt) (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
DMF
-
DCM
Procedure (per cycle):
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 15 minutes to ensure complete removal of the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5 x resin volume) to remove piperidine and the cleaved Fmoc group.
-
Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid and coupling reagents in DMF.
-
Add DIPEA to activate the amino acid.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Washing: Wash the resin with DMF (3 x resin volume) and DCM (3 x resin volume).
-
Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
Protocol 3: Cleavage and Deprotection
This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Resin Preparation: Wash the fully synthesized peptide-resin with DCM and dry it under vacuum.
-
Cleavage Reaction: Add the cleavage cocktail to the peptide-resin in a reaction vessel. The volume should be sufficient to swell the resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The exact time may vary depending on the specific peptide sequence and protecting groups used.
-
Filtration: Filter the resin and collect the filtrate containing the cleaved peptide.
-
Resin Washing: Wash the resin with a small amount of fresh cleavage cocktail or TFA to recover any remaining peptide.
-
Precipitation: Add the combined filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual cleavage reagents.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: General workflow for solid-phase peptide synthesis using a PEG linker.
Caption: Conceptual diagram of a peptide-drug conjugate utilizing a PEG linker.
Applications in Drug Development
The use of PEG linkers in SPPS is particularly relevant to the development of peptide-based therapeutics and peptide-drug conjugates (PDCs). PDCs are a promising class of targeted therapies that utilize a peptide to selectively deliver a potent cytotoxic drug to diseased cells, such as cancer cells.
In this context, the PEG linker offers several advantages:
-
Enhanced Solubility: PDCs often involve hydrophobic drug molecules. The PEG linker improves the overall solubility of the conjugate, which is crucial for formulation and administration.
-
Optimized Pharmacokinetics: The PEG component extends the circulation half-life of the PDC, allowing for greater accumulation at the target site.
-
Spatial Separation: The linker provides a physical separation between the peptide and the drug, which can be important for ensuring that both components can function optimally (i.e., the peptide can bind to its target receptor without interference from the drug).
Solid-phase peptide synthesis with PEG linkers offers a robust and efficient method for producing high-quality peptides, especially those that are long, hydrophobic, or intended for therapeutic use. The unique properties of PEG enhance solvation, reduce aggregation, and can improve the pharmacokinetic properties of the final peptide product. The detailed protocols provided herein serve as a guide for researchers and scientists in the application of this valuable technology in their drug development and research endeavors.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Amino-PEG10-acid Conjugation Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing their Amino-PEG10-acid conjugation reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a primary amine on my protein?
The optimal pH for reacting NHS esters, the reactive group on many activated this compound reagents, with primary amines is between 7.2 and 8.5.[1] A pH range of 8.3-8.5 is often recommended to ensure the primary amine groups are sufficiently deprotonated and nucleophilic for the reaction to proceed efficiently.[1]
Q2: Which buffers are compatible with this conjugation reaction?
It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the PEG reagent. Compatible buffers include:
-
Phosphate-buffered saline (PBS)
-
Carbonate-bicarbonate buffers
-
HEPES buffers
-
Borate buffers
Q3: Which buffers should I avoid?
Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. If your protein is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before starting the conjugation.
Q4: How should I store and handle my this compound reagent?
This compound reagents, especially those with NHS esters, are highly sensitive to moisture. They should be stored in a desiccated environment at -20°C. Before opening, the vial must be allowed to equilibrate to room temperature to prevent condensation. For reagents that are not readily water-soluble, it is recommended to dissolve them in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.
Q5: What is the main side reaction I should be aware of?
The primary competing side reaction is the hydrolysis of the NHS ester on the this compound. This reaction inactivates the PEG reagent by converting the NHS ester to a non-reactive carboxylic acid. The rate of hydrolysis is highly dependent on the pH of the reaction buffer, increasing significantly at higher pH values.
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Incorrect Buffer pH | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester. |
| Incompatible Buffer | Ensure the buffer does not contain primary amines (e.g., Tris, glycine). If necessary, perform a buffer exchange on your protein sample before the reaction. |
| Hydrolyzed PEG Reagent | Ensure proper storage and handling of the this compound to prevent moisture contamination. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use. |
| Suboptimal Molar Ratio | The molar ratio of the PEG reagent to the protein is critical. A 5 to 20-fold molar excess of the PEG reagent is a common starting point, but this may need to be optimized for your specific protein and desired degree of PEGylation. |
| Insufficient Reaction Time or Temperature | The reaction may not have proceeded to completion. Increase the reaction time or consider adjusting the temperature. Monitoring the reaction at different time points (e.g., 1, 2, 4, and 8 hours) can help determine the optimal duration. Typical reactions are run for 1-2 hours at room temperature or overnight at 4°C. |
Issue 2: Precipitation or Aggregation of the Protein During Conjugation
| Possible Cause | Recommended Solution |
| High Concentration of Organic Co-solvent | If using an organic solvent like DMSO or DMF to dissolve the PEG reagent, ensure the final concentration in the reaction mixture is low (typically less than 10%) to avoid denaturing the protein. |
| Unfavorable Buffer Conditions | Optimize the pH and ionic strength of the conjugation buffer to maintain the stability of your specific protein. |
| Hydrophobicity of the Conjugate | If conjugating a very hydrophobic molecule, the resulting PEGylated protein may have decreased solubility. Consider using a more hydrophilic PEG derivative if available. |
Data Presentation
Table 1: Half-life of NHS Esters at Various pH Values
This table summarizes the stability of NHS esters in aqueous solutions at different pH values. The half-life is the time it takes for half of the reactive NHS ester to hydrolyze, which is a key consideration for optimizing reaction times and efficiency.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[1][2] |
| 8.0 | Room Temperature | ~1 hour[3] |
| 8.5 | Room Temperature | ~20 minutes |
| 8.6 | 4 | ~10 minutes |
| 9.0 | Room Temperature | ~10 minutes |
Note: These values are approximate and can be influenced by buffer composition and the specific structure of the NHS ester.
Experimental Protocols
Protocol 1: General Amine-Specific PEGylation with this compound NHS Ester
This protocol provides a general procedure for conjugating an this compound N-hydroxysuccinimide (NHS) ester to a protein with available primary amines.
Materials:
-
Protein of interest in a compatible buffer (e.g., PBS, pH 7.4)
-
This compound NHS ester reagent (stored desiccated at -20°C)
-
Anhydrous, amine-free DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Methodology:
-
Protein Preparation: Ensure the protein solution is at an appropriate concentration (typically 1-10 mg/mL) in an amine-free buffer at pH 7.2-8.5.
-
PEG Reagent Preparation: Allow the vial of this compound NHS ester to equilibrate to room temperature before opening. Immediately before use, dissolve the required amount of the PEG reagent in anhydrous DMSO or DMF to create a concentrated stock solution.
-
Conjugation Reaction:
-
Calculate the volume of the PEG stock solution needed to achieve the desired molar excess (a 20-fold molar excess is a common starting point).
-
Slowly add the PEG stock solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent is below 10%.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to react with any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted PEG reagent and byproducts using a suitable purification method such as size-exclusion chromatography (SEC) or dialysis.
-
Analysis: Analyze the purified PEGylated protein to determine the degree of PEGylation and purity using techniques like SDS-PAGE, SEC, and/or mass spectrometry.
Protocol 2: Purification of PEGylated Protein using Size-Exclusion Chromatography (SEC)
This protocol outlines a general procedure for separating the PEGylated protein from unreacted PEG and other small molecules.
Materials:
-
Crude PEGylation reaction mixture
-
SEC column with an appropriate molecular weight cutoff
-
Equilibration and elution buffer (e.g., PBS, pH 7.4)
-
Chromatography system (e.g., FPLC or HPLC)
Methodology:
-
Column Selection: Choose an SEC column with a fractionation range that allows for the separation of the higher molecular weight PEGylated protein from the smaller, unreacted PEG reagent and byproducts.
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the desired elution buffer at a constant flow rate.
-
Sample Preparation: Filter the crude reaction mixture through a 0.22 µm filter to remove any particulates.
-
Sample Injection and Elution: Inject the filtered sample onto the equilibrated column. Elute the sample with the equilibration buffer at a constant flow rate. The larger PEGylated protein will elute before the smaller, unreacted PEG molecules.
-
Fraction Collection: Collect fractions as the components elute from the column. Monitor the elution profile using UV absorbance at 280 nm to detect the protein-containing fractions.
-
Analysis: Analyze the collected fractions using SDS-PAGE or other analytical techniques to identify the fractions containing the purified PEGylated protein. Pool the desired fractions.
Visualizations
References
Technical Support Center: Troubleshooting Low Yield in Amino-PEG10-acid Coupling
This guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing low yields in Amino-PEG10-acid coupling reactions. The following questions and answers address common issues and offer potential solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in this compound coupling?
Low yields in this compound coupling reactions, particularly when using carbodiimide chemistry (e.g., EDC/NHS), can often be attributed to several key factors:
-
Suboptimal Reaction Conditions : Incorrect pH, temperature, or reaction time can significantly hinder the efficiency of the coupling reaction.[1]
-
Reagent Quality and Stoichiometry : The purity and molar ratio of the coupling reagents (e.g., EDC, NHS), the this compound, and the substrate are critical for a successful reaction.[1] Degraded or hydrolyzed reagents are a frequent cause of failure.[2]
-
Presence of Moisture : Water can hydrolyze the activated ester intermediate, leading to the regeneration of the carboxylic acid and preventing amide bond formation.[1]
-
Formation of Side Products : Undesirable side reactions can consume starting materials and complicate purification. A common side product is the formation of N-acylurea when using EDC.[1]
-
Peptide or Molecule Aggregation : The growing peptide chain or the PEGylated molecule itself can aggregate, which may block reactive sites and prevent complete coupling.
-
Competing Moieties : The presence of other nucleophiles, such as primary amines in buffers (e.g., Tris), can compete with the target amine, reducing the yield of the desired product.
Q2: How can I determine the cause of the low yield in my coupling reaction?
Identifying the root cause of low yield often requires a systematic approach involving both monitoring the reaction and analyzing the final product.
-
Reaction Monitoring : Techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the consumption of starting materials and the formation of the desired product over time.
-
Crude Product Analysis : Analyzing the crude product mixture using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the most direct way to identify impurities. The presence of unreacted starting materials or unexpected molecular weights can point to incomplete reactions or the formation of side products.
-
Colorimetric Tests : For reactions involving a free primary amine, a qualitative test like the Kaiser test can be performed to check for the completeness of the coupling reaction. A positive result (blue color) indicates the presence of free amines and an incomplete reaction.
Q3: What is the optimal pH for an EDC/NHS mediated this compound coupling?
The pH of the reaction medium is a critical parameter for a successful EDC/NHS coupling. A two-step pH adjustment is often recommended for optimal results:
-
Activation Step (Carboxylic Acid Activation) : The activation of the carboxylic acid on the this compound with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5-7.2 . A commonly used buffer for this step is MES buffer.
-
Coupling Step (Amine Reaction) : The reaction of the NHS-activated this compound with a primary amine is most efficient at a pH of 7.0-8.5 . Buffers such as phosphate-buffered saline (PBS) at pH 7.2-7.5 are often used for this step.
It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete with the target amine.
Q4: How can I prevent the hydrolysis of my reagents and activated intermediates?
Hydrolysis is a major contributor to low coupling efficiency. Here are some key strategies to minimize its impact:
-
Use Anhydrous Solvents : Ensure that all solvents, particularly aprotic solvents like DMF or DMSO, are anhydrous.
-
Proper Reagent Handling : EDC and NHS are moisture-sensitive. Store them in a desiccator and allow them to equilibrate to room temperature before opening to prevent condensation. Use fresh, high-quality reagents whenever possible.
-
Immediate Use of Activated Species : The NHS-ester intermediate is susceptible to hydrolysis, with a half-life that decreases as the pH increases. Therefore, it is best to use the activated this compound immediately in the coupling reaction with the amine.
Data Presentation
Table 1: General Recommendations for this compound Coupling Reactions
| Parameter | Recommended Range/Value | Notes |
| Molar Ratio (this compound : Amine) | 1:1 to 1:1.5 | An excess of the amine can help drive the reaction to completion. |
| Molar Ratio (EDC : this compound) | 1.1:1 to 1.5:1 | A slight excess of EDC is typically used. |
| Molar Ratio (NHS : this compound) | 1.1:1 to 1.5:1 | A slight excess of NHS is used to improve efficiency and reduce side reactions. |
| Activation pH | 4.5 - 7.2 | Optimal for the formation of the NHS-ester. |
| Coupling pH | 7.0 - 8.5 | Optimal for the reaction with the primary amine. |
| Reaction Temperature | Room Temperature (20-25°C) | Lower temperatures (e.g., 4°C) can be used to slow down hydrolysis. |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Solvent | Anhydrous DMF or DMSO | Ensure the solvent is of high purity and free of amines. |
Note: These are general guidelines. The optimal conditions for your specific application may vary and should be determined experimentally.
Experimental Protocols
Protocol 1: General Two-Step EDC/NHS Coupling of this compound to a Primary Amine
-
Activation of this compound : a. Dissolve the this compound in an anhydrous, amine-free solvent (e.g., DMF or DMSO). b. Add N-hydroxysuccinimide (NHS) (1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the solution. c. Stir the reaction mixture at room temperature for 15-60 minutes in a buffer with a pH of 5-6.
-
Coupling to the Primary Amine : a. In a separate flask, dissolve the amine-containing molecule in a suitable buffer (e.g., PBS) at a pH of 7.2-7.5. b. Add the activated this compound solution from step 1c to the amine solution. c. Stir the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by LC-MS or TLC.
-
Work-up and Purification : a. Quench the reaction by adding a small amount of an amine-containing buffer like Tris or hydroxylamine to consume any unreacted NHS-esters. b. Purify the PEGylated product using an appropriate chromatographic method, such as size-exclusion chromatography (SEC) or reverse-phase HPLC.
Protocol 2: Assessing the Reactivity of EDC and NHS Reagents
As EDC and NHS are prone to hydrolysis, it is good practice to test their reactivity if low yields are observed. A simple method to assess the reactivity of NHS esters is to measure the release of NHS, which absorbs at 260 nm.
-
Prepare a Stock Solution : Dissolve a small, known amount of the NHS-ester reagent in a suitable solvent (e.g., DMSO).
-
Measure Initial Absorbance : Dilute the stock solution in a buffer (e.g., pH 7.0) and measure the initial absorbance at 260 nm. This represents any pre-existing hydrolyzed NHS.
-
Induce Complete Hydrolysis : Add a strong base (e.g., NaOH) to the solution to rapidly hydrolyze all the active NHS-ester.
-
Measure Final Absorbance : Measure the final absorbance at 260 nm.
-
Interpretation : A significant increase in absorbance after adding the base indicates that the reagent was active.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound coupling.
References
Technical Support Center: Preventing Aggregation in Amino-PEG10-acid Bioconjugation
Welcome to the technical support center for bioconjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to aggregation during the bioconjugation of proteins with Amino-PEG10-acid and similar amine-reactive reagents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it lead to aggregation?
This compound is a heterobifunctional linker containing a primary amine and a carboxylic acid, separated by a 10-unit polyethylene glycol (PEG) spacer. In bioconjugation, the carboxylic acid is typically activated (e.g., as an N-hydroxysuccinimide [NHS] ester) to react with primary amines on a protein, such as the side chains of lysine residues.[1][2] Aggregation during this process can occur for several reasons:
-
Intermolecular Crosslinking: If the PEG reagent is bifunctional (activated at both ends), it can link multiple protein molecules together.[3]
-
Changes in Protein Surface Properties: Conjugation of PEG molecules can alter the surface charge and hydrophobicity of the protein, potentially leading to reduced solubility and self-association.[4][5]
-
Protein Destabilization: The reaction conditions, such as pH and temperature, may destabilize the protein, exposing hydrophobic regions that can interact and cause aggregation.
Q2: How does pH affect the bioconjugation reaction and aggregation?
The pH of the reaction buffer is a critical parameter. Amine-reactive NHS esters are most efficient at a slightly alkaline pH (typically 7.2-8.5). In this range, the primary amines on the protein are deprotonated and more nucleophilic, facilitating the reaction. However, a higher pH also increases the rate of hydrolysis of the NHS ester, which competes with the conjugation reaction. For some proteins, a higher pH can also lead to instability and aggregation. Therefore, an optimal pH must be determined empirically for each specific protein.
Q3: Can the concentration of reactants influence aggregation?
Yes, both the protein and the PEG reagent concentrations are important. High protein concentrations increase the likelihood of intermolecular interactions and aggregation. Similarly, a high local concentration of the PEG reagent can lead to rapid, uncontrolled labeling and precipitation. It is recommended to add the dissolved PEG reagent to the protein solution slowly and with gentle mixing.
Q4: How can I detect and quantify aggregation in my sample?
Several methods can be used to detect and quantify protein aggregation:
-
Visual Inspection: The simplest method is to check for turbidity or visible precipitates in the solution.
-
UV-Vis Spectroscopy: An increase in absorbance at 340 nm can indicate the presence of soluble aggregates.
-
Size Exclusion Chromatography (SEC): SEC separates molecules by size, and the appearance of high-molecular-weight species is a clear indication of aggregation.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the formation of larger aggregates.
-
SDS-PAGE: Under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight bands corresponding to cross-linked protein aggregates.
Troubleshooting Guide
If you are experiencing aggregation during your this compound bioconjugation, follow this step-by-step guide to identify and resolve the issue.
Step 1: Characterize the Aggregation
First, determine the nature of the aggregation. Is it soluble or insoluble? At what stage of the process does it occur (e.g., during the reaction, after purification, during storage)? Use the analytical techniques mentioned in the FAQs to quantify the extent of aggregation.
Step 2: Review and Optimize Reaction Conditions
The reaction conditions are a common source of aggregation problems. Consider the following adjustments:
| Parameter | Problem | Recommended Action |
| pH | The reaction pH may be destabilizing the protein or leading to inefficient conjugation. | Test a range of pH values from 7.0 to 8.5. For pH-sensitive proteins, a lower pH (around 7.2-7.4) may be necessary, even if it slows the reaction rate. |
| Temperature | Higher temperatures can accelerate aggregation. | Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration. |
| Molar Ratio | A high molar excess of the PEG reagent can lead to over-labeling and aggregation. | Perform a titration experiment with varying molar ratios of PEG reagent to protein to find the optimal ratio that achieves the desired degree of labeling without causing aggregation. |
| Reagent Addition | Rapid addition of the PEG reagent can create high local concentrations. | Add the dissolved PEG reagent to the protein solution slowly and with gentle, continuous mixing. |
Step 3: Evaluate Buffer Composition
The composition of your reaction buffer can significantly impact protein stability.
| Component | Problem | Recommended Action |
| Buffer Type | Amine-containing buffers (e.g., Tris) will compete with the protein for reaction with the NHS ester. | Use an amine-free buffer such as phosphate-buffered saline (PBS), HEPES, or borate buffer. |
| Excipients | The buffer may lack stabilizing agents. | Add stabilizing excipients such as glycerol (5-20%), arginine (50-100 mM), or non-ionic detergents (e.g., Tween-20 at 0.01-0.1%). |
Step 4: Assess Protein and Reagent Quality
The quality of your starting materials is crucial for a successful conjugation.
| Material | Problem | Recommended Action |
| Protein | The initial protein sample may contain pre-existing aggregates. | Purify the protein using size exclusion chromatography immediately before conjugation to remove any aggregates. |
| PEG Reagent | The PEG reagent may have poor solubility in aqueous buffers or may contain impurities. | Dissolve the this compound NHS ester in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous protein solution. Ensure the reagent is of high purity. |
Troubleshooting Workflow
A logical workflow for troubleshooting aggregation in bioconjugation experiments.
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to a Protein
This protocol provides a starting point for the conjugation of an NHS-activated this compound to a protein.
-
Protein Preparation:
-
Dialyze the protein into an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0).
-
Adjust the protein concentration to 1-10 mg/mL.
-
If necessary, perform SEC to remove any pre-existing aggregates.
-
-
PEG Reagent Preparation:
-
Dissolve the this compound NHS ester in a small volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10-100 mM).
-
-
Conjugation Reaction:
-
Bring the protein solution to the desired reaction temperature (e.g., room temperature or 4°C).
-
Slowly add the calculated amount of the PEG reagent stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should typically be less than 10%.
-
Allow the reaction to proceed for 0.5 to 4 hours at room temperature or for a longer duration (e.g., overnight) at 4°C.
-
-
Quenching the Reaction:
-
Add a small amount of a primary amine-containing buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM to quench any unreacted NHS ester.
-
Incubate for 15-30 minutes.
-
-
Purification:
-
Remove excess PEG reagent and byproducts by dialysis, diafiltration, or size exclusion chromatography.
-
Protocol 2: Screening for Optimal pH
-
Prepare a series of reaction buffers with different pH values (e.g., 7.0, 7.5, 8.0, 8.5).
-
Set up parallel conjugation reactions, each with a different pH buffer, keeping all other parameters (protein concentration, molar ratio, temperature, and reaction time) constant.
-
After the reaction, quench and analyze each sample for the degree of labeling and the extent of aggregation using appropriate analytical methods (e.g., SEC-MALS).
Supporting Data
Table 1: Effect of pH on NHS Ester Hydrolysis
The stability of NHS esters is highly dependent on the pH of the aqueous solution. As the pH increases, the rate of hydrolysis competes more significantly with the desired amination reaction.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | ~30 minutes |
| 8.6 | 4 | 10 minutes |
Data compiled from Thermo Fisher Scientific.
Table 2: Common Stabilizing Excipients
The addition of certain excipients to the reaction buffer can help to prevent protein aggregation.
| Excipient | Typical Concentration | Mechanism of Action |
| Glycerol | 5-20% (v/v) | Increases solvent viscosity and protein stability. |
| Arginine | 50-100 mM | Suppresses non-specific protein-protein interactions. |
| Sucrose | 5-10% (w/v) | Preferential exclusion, increases protein stability. |
| Polysorbate 20 (Tween-20) | 0.01-0.05% (v/v) | Reduces surface tension and prevents adsorption to surfaces. |
Visual Guides
Reaction Scheme for Amine-PEG10-acid Conjugation
The reaction of an NHS-activated this compound with a primary amine on a protein.
Factors Influencing Aggregation
References
Technical Support Center: Purification of Amino-PEG10-acid Conjugates
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Amino-PEG10-acid conjugates. Below you will find troubleshooting guides and frequently asked questions to streamline your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound conjugates?
A1: The most prevalent and effective purification methods for this compound conjugates include High-Performance Liquid Chromatography (HPLC), Tangential Flow Filtration (TFF), and Precipitation.[1][2][][4] The choice of method depends on the scale of purification, the properties of the conjugated molecule (e.g., protein, peptide, or small molecule), and the nature of the impurities.
Q2: How do I remove unreacted (free) this compound from my conjugate?
A2: Unreacted PEG reagents are a common impurity. Size-based separation techniques are highly effective for their removal. Size Exclusion Chromatography (SEC) is a preferred HPLC method for separating the larger conjugate from the smaller, unreacted PEG linker.[5] Dialysis with an appropriate molecular weight cutoff (MWCO) membrane can also be effective for removing small PEG linkers from larger biomolecules.
Q3: My PEGylated conjugate is showing a broad peak in HPLC. What could be the cause?
A3: Peak broadening in HPLC for PEGylated compounds can stem from several factors. While polydispersity can be a factor for larger PEG chains, for a discrete PEG10 linker, this is less likely. More probable causes include non-optimal chromatographic conditions leading to slow on-column kinetics, or the presence of multiple PEGylated species (e.g., mono-, di-, or multi-PEGylated products) if the target molecule has multiple reaction sites.
Q4: What detection method should I use for my this compound conjugate in HPLC if it has poor UV absorbance?
A4: Since polyethylene glycol itself lacks a strong UV chromophore, detection can be challenging if the conjugated molecule also has weak UV absorbance. In such cases, universal detectors like Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Refractive Index Detectors (RID) are recommended. Mass Spectrometry (MS) can also be coupled with HPLC to provide both detection and mass confirmation of the conjugate.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of your this compound conjugate.
Issue 1: Low Recovery of the Conjugate After Purification
| Potential Cause | Recommended Solution |
| Non-specific binding to chromatography media | Pre-condition the column as per the manufacturer's protocol. Consider using a column with a different chemistry or a more inert material. For instance, if using a C18 column, try a C8 or a column with a different stationary phase. For SEC, ensure the column matrix is compatible with your sample. |
| Precipitation of the conjugate on the column | Verify the solubility of your conjugate in the mobile phase. Adjusting the pH or ionic strength of the buffer, or adding solubilizing agents, may be necessary to prevent precipitation. |
| Conjugate passing through the filtration membrane | If using TFF or dialysis, ensure the Molecular Weight Cutoff (MWCO) of the membrane is significantly smaller than the molecular weight of your conjugate to prevent its loss. |
| Oxidation or degradation of the conjugate | If the conjugate is sensitive, perform purification steps at a lower temperature (e.g., 4°C) and use fresh, degassed buffers. |
Issue 2: Poor Separation Between the Conjugate and Unconjugated Material
| Potential Cause | Recommended Solution |
| Inappropriate HPLC column or method | For separating based on size, a Size Exclusion Chromatography (SEC) column with an appropriate pore size is crucial. For separations based on polarity, a Reverse-Phase (RP-HPLC) C18 or C8 column is a good starting point. If charge differences exist between the conjugate and unconjugated molecule, Ion-Exchange Chromatography (IEX) can be effective. |
| Suboptimal mobile phase composition | Optimize the gradient, ionic strength, or pH of your mobile phase. For RP-HPLC, adjusting the organic solvent percentage can significantly impact resolution. For IEX, a shallow salt gradient is often necessary to resolve species with similar charges. |
| Sample overload on the column | Injecting too much sample can lead to peak broadening and poor resolution. Reduce the injection volume or the concentration of the sample. For SEC, the sample volume should ideally be less than 5% of the column volume for optimal resolution. |
| Presence of multiple PEGylated species | If your starting material has multiple sites for conjugation, you may have a mixture of mono-, di-, and multi-PEGylated products. IEX can sometimes separate these based on the shielding of surface charges by the PEG chains. SEC can also be used if the size difference between the species is significant enough. |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification
This protocol provides a general starting point for the purification of this compound conjugates, particularly for peptides and small molecules.
-
Column Selection: Start with a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size). A C8 column can also be effective.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Gradient Elution:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.
-
Hold at 95% Mobile Phase B for 5-10 minutes to elute any strongly bound components.
-
Return to initial conditions and re-equilibrate.
-
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Detection: Use UV detection at an appropriate wavelength for your molecule (e.g., 214 nm for peptides, 280 nm for proteins). If UV sensitivity is low, use an ELSD, CAD, or MS detector.
-
Fraction Collection: Collect fractions corresponding to the desired conjugate peak and confirm the purity and identity using analytical techniques such as mass spectrometry.
Protocol 2: Size Exclusion Chromatography (SEC) for Removal of Free PEG
This protocol is designed to separate the larger PEGylated conjugate from smaller, unreacted PEG linkers.
-
Column Selection: Choose an SEC column with a fractionation range appropriate for your conjugate and the free PEG. For example, a column with a range of 1 to 100 kDa might be suitable.
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a buffered saline solution (e.g., Phosphate-Buffered Saline (PBS), pH 7.4). The ionic strength can be adjusted (e.g., by adding 150-300 mM NaCl) to minimize secondary interactions with the column matrix.
-
Sample Preparation: Dissolve the crude conjugation mixture in the mobile phase. Ensure the sample is filtered through a 0.22 µm filter before injection to prevent column clogging.
-
Isocratic Elution:
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min).
-
Inject a small volume of the sample (typically 1-5% of the column volume).
-
Elute with the mobile phase. The larger conjugate will elute first, followed by the smaller, unreacted PEG linker.
-
-
Detection: Monitor the elution profile using UV absorbance or a refractive index (RI) detector.
-
Fraction Collection: Collect the fractions containing the purified conjugate.
Visualizations
Caption: Decision workflow for selecting a suitable purification method.
Caption: Troubleshooting logic for common purification issues.
References
- 1. Purification of PEGylated nanoparticles using tangential flow filtration (TFF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 4. Evaluation of single-use tangential flow filtration technology for purification of activated polysaccharides used in conjugate vaccine manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Improving Amine-to-Carboxyl Crosslinking Efficiency
Welcome to the technical support center for amine-to-carboxyl crosslinking. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their crosslinking experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for EDC/NHS coupling reactions?
A1: The EDC/NHS coupling reaction consists of two steps, each with a distinct optimal pH range. The activation of carboxyl groups with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is most efficient in an acidic environment, typically between pH 4.5 and 6.0.[1][2][3] The subsequent reaction of the N-hydroxysuccinimide (NHS)-activated molecule with a primary amine is most efficient at a physiological to slightly basic pH, ranging from 7.0 to 8.5.[1][2] For a two-step protocol, it is recommended to perform the activation in a buffer such as MES at pH 5.0-6.0, and then raise the pH to 7.2-7.5 for the coupling step with the amine-containing molecule.
Q2: What are the recommended buffers for this reaction?
A2: It is critical to use buffers that do not contain primary amines or carboxylates, as these will compete with the intended reaction.
-
Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a common and effective choice.
-
Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS) is frequently used. Other options include borate buffer or sodium bicarbonate buffer.
Avoid using buffers like Tris, glycine, or acetate, as they contain reactive groups that will interfere with the coupling chemistry.
Q3: How should I prepare and store my EDC and NHS reagents?
A3: Both EDC and NHS are sensitive to moisture and should be handled carefully to maintain their activity.
-
Storage: Store EDC and NHS desiccated at -20°C.
-
Handling: Before opening, allow the reagent vials to warm to room temperature to prevent condensation. Once opened, use the required amount and then promptly reseal and store the vial under dry conditions. For frequent use, consider preparing single-use aliquots.
-
Solution Preparation: Always prepare EDC and NHS solutions immediately before use, as they are prone to hydrolysis in aqueous solutions.
Q4: What is the recommended molar ratio of EDC and NHS to my molecule?
A4: The optimal molar ratio can vary depending on the specific molecules being coupled. However, a common starting point is to use a molar excess of EDC and NHS relative to the carboxyl-containing molecule. A frequently suggested starting ratio is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups. Optimization of these ratios is often necessary to achieve the highest yield.
Q5: How can I quench the EDC/NHS coupling reaction?
A5: Quenching the reaction is important to stop the coupling process and deactivate any remaining reactive groups. Common quenching reagents include:
-
Hydroxylamine: Added to a final concentration of 10-50 mM, it hydrolyzes unreacted NHS esters.
-
Tris or Glycine: These primary amine-containing buffers can be added to a final concentration of 20-50 mM to react with and cap any remaining NHS-activated sites.
-
2-Mercaptoethanol: Can be used to quench the EDC activation step specifically.
Troubleshooting Guide
This guide addresses common issues encountered during amine-to-carboxyl crosslinking experiments.
Issue 1: Low or No Coupling Yield
This is one of the most frequent challenges in EDC/NHS chemistry. The root cause can often be traced to reaction conditions or reagent quality.
| Potential Cause | Recommended Action |
| Suboptimal pH | Verify the pH of your reaction buffers. Use a two-step protocol with distinct pH levels for activation (pH 4.5-6.0) and coupling (pH 7.0-8.5). |
| Inactive Reagents | EDC and NHS are moisture-sensitive. Purchase fresh reagents and store them properly in a desiccator at -20°C. Always allow reagents to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use. |
| Inappropriate Buffer | Ensure your buffers do not contain primary amines (e.g., Tris, glycine) or carboxyl groups (e.g., acetate). Use recommended buffers like MES for activation and PBS for coupling. |
| Hydrolysis of Intermediates | The O-acylisourea intermediate formed by EDC and the subsequent NHS ester are both susceptible to hydrolysis. Perform the reaction steps as quickly as possible after preparing the reagents. |
| Insufficient Reagent Concentration | The concentrations of EDC and NHS are crucial. A molar excess relative to the carboxyl groups is often necessary. Consider titrating the concentrations of EDC and NHS to find the optimal ratio for your specific application. |
| Steric Hindrance | The primary amines on your target protein may be sterically hindered or buried within the protein's structure. Consider using a crosslinker with a longer spacer arm or denaturing the protein if its native conformation is not essential for your application. |
Issue 2: Precipitation During the Reaction
Precipitation of your protein or molecule of interest during the coupling reaction can significantly reduce your yield.
| Potential Cause | Recommended Action |
| Protein Aggregation | The change in pH or the addition of reagents can sometimes cause proteins to aggregate. Ensure your protein is soluble and stable in the chosen reaction buffers. Consider performing a buffer exchange step to ensure compatibility. |
| High EDC Concentration | In some cases, very high concentrations of EDC can lead to precipitation. If you are using a large excess of EDC and observing precipitation, try reducing the concentration. |
| Poor Solubility of Crosslinker | For water-insoluble NHS esters, ensure the reagent is fully dissolved in an organic solvent (like DMSO or DMF) before adding it to the aqueous reaction buffer. The final concentration of the organic solvent should typically be below 10%. |
Experimental Protocols
Two-Step EDC/NHS Crosslinking of a Protein to a Carboxylated Surface
This protocol is ideal for situations where the protein to be coupled also contains carboxyl groups, as it prevents self-polymerization.
Materials:
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Protein to be coupled (in Coupling Buffer)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
Procedure:
-
Surface Preparation: Wash the carboxylated surface (e.g., beads, sensor chip) with Activation Buffer to remove any preservatives or storage solutions.
-
Reagent Preparation: Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer. A common starting point is a final concentration of 2 mM EDC and 5 mM Sulfo-NHS.
-
Carboxyl Activation: Add the activation solution to the carboxylated surface and incubate for 15-30 minutes at room temperature with gentle mixing.
-
Washing: Wash the surface 2-3 times with ice-cold Activation Buffer to remove excess EDC and Sulfo-NHS.
-
Protein Coupling: Immediately add the protein solution (in Coupling Buffer) to the activated surface. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes to block any unreacted NHS-ester sites.
-
Final Washes: Wash the surface 3-5 times with PBST to remove non-covalently bound protein.
Visualizations
References
Technical Support Center: Conjugating Hydrophobic Payloads with PEG Linkers
Welcome to the technical support center for challenges in conjugating hydrophobic payloads with PEG linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate common experimental hurdles.
Troubleshooting Guides
This section addresses specific issues that may arise during the conjugation of hydrophobic payloads with PEG linkers.
Issue 1: Poor Solubility of the Hydrophobic Payload in the Reaction Buffer
Q1: My hydrophobic payload is not dissolving in the aqueous reaction buffer required for PEGylation. What can I do?
A1: This is a common challenge due to the inherent hydrophobicity of many small molecule drugs. Here are several strategies to address this issue:
-
Co-solvent System: Introduce a water-miscible organic co-solvent to the reaction buffer. The choice of co-solvent and its concentration are critical and may require optimization.[1]
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), or Ethanol.
-
Starting Concentration: Begin with a low percentage of the organic co-solvent (e.g., 5-10% v/v) and gradually increase it until the payload dissolves. Be mindful that high concentrations of organic solvents can denature protein-based payloads or interfere with the conjugation chemistry.
-
-
pH Adjustment: The solubility of some hydrophobic payloads with ionizable groups can be significantly influenced by the pH of the buffer.
-
For acidic drugs, increasing the pH above their pKa can enhance solubility.
-
For basic drugs, lowering the pH below their pKa can improve solubility.
-
Ensure the chosen pH is compatible with the stability of your payload and the reactivity of the PEG linker's functional groups.[2]
-
-
Use of Surfactants: A low concentration of a non-ionic surfactant (e.g., Tween® 20, Triton™ X-100) can aid in solubilizing the hydrophobic payload. However, be aware that surfactants can sometimes interfere with downstream purification.
-
Solid-Phase PEGylation: For protein payloads, immobilizing the protein on a solid support allows for the reaction to be performed in a solvent system that is optimal for the hydrophobic payload.[3]
Issue 2: Aggregation of the PEG-Payload Conjugate During or After the Reaction
Q2: I'm observing precipitation or aggregation of my conjugate during the reaction or upon purification. How can I prevent this?
A2: Aggregation is a significant hurdle, often driven by the residual hydrophobicity of the payload even after PEGylation.[4][5] Consider the following troubleshooting steps:
-
Optimize PEG Linker Properties:
-
Increase PEG Chain Length: Longer PEG chains provide a more substantial hydrophilic shield around the hydrophobic payload, which can reduce aggregation.
-
Use Branched or Multi-Arm PEG Linkers: Branched or multi-arm PEGs can create a more effective steric barrier, further preventing intermolecular hydrophobic interactions and aggregation.
-
-
Control Reaction Conditions:
-
Lower Reactant Concentrations: High concentrations of reactants can promote aggregation. Performing the conjugation at a lower concentration may mitigate this issue.
-
Temperature Control: Conduct the reaction at a lower temperature (e.g., 4°C) to slow down the aggregation process.
-
-
Buffer Additives:
-
Excipients: The inclusion of certain excipients, such as arginine or polysorbates, in the reaction or formulation buffer can help to suppress aggregation.
-
Kosmotropic vs. Chaotropic Salts: Be cautious with the type and concentration of salts in your buffer. Kosmotropic salts like ammonium sulfate can promote hydrophobic interactions and lead to aggregation, while chaotropic salts may have the opposite effect but could also impact protein stability.
-
-
Purification Strategy:
-
Immediate Purification: Purify the conjugate immediately after the reaction to remove unreacted hydrophobic payload, which can contribute to aggregation.
-
Appropriate Chromatography: Hydrophobic Interaction Chromatography (HIC) can be effective for separating PEGylated species, but the high salt concentrations used can sometimes induce aggregation. Size Exclusion Chromatography (SEC) is a gentler method for separating aggregates from the desired monomeric conjugate.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the conjugation of hydrophobic payloads with PEG linkers.
Q3: How does the length of the PEG linker affect the properties of the final conjugate?
A3: The length of the PEG linker has a profound impact on the physicochemical and pharmacokinetic properties of the conjugate:
-
Solubility: Longer PEG chains generally lead to a greater increase in the aqueous solubility of the hydrophobic payload.
-
Aggregation: Longer PEG chains are more effective at preventing aggregation by providing a larger hydrophilic shield.
-
Pharmacokinetics: A longer PEG chain increases the hydrodynamic radius of the conjugate, which can lead to a longer circulation half-life by reducing renal clearance.
-
Biological Activity: There can be a trade-off between increased PEG length and biological activity. An excessively long PEG chain may cause steric hindrance, impeding the interaction of the payload with its target.
Q4: What is the difference between using a linear, branched, or multi-arm PEG linker?
A4: The architecture of the PEG linker plays a crucial role in the properties of the conjugate:
-
Linear PEG: The simplest structure, offering a straightforward way to increase hydrophilicity.
-
Branched (Y-shaped) and Multi-arm PEG: These architectures provide a more compact and dense hydrophilic shield compared to a linear PEG of the same molecular weight. This can be more effective in masking the hydrophobic payload, leading to reduced aggregation and potentially different pharmacokinetic profiles. Multi-arm PEGs can also be used to increase the payload-to-PEG ratio.
Q5: Which functional groups are commonly used for conjugating PEG linkers to hydrophobic payloads?
A5: The choice of functional group depends on the available reactive sites on the hydrophobic payload. Common reactive groups on PEG linkers include:
-
N-Hydroxysuccinimide (NHS) Esters: React with primary amines (-NH2) to form stable amide bonds. This is a very common and efficient conjugation chemistry.
-
Maleimides: React specifically with sulfhydryl groups (-SH) to form stable thioether bonds.
-
Aldehydes/Ketones: React with hydrazides or aminooxy groups to form hydrazones or oximes, respectively.
-
Azides and Alkynes: Used in "click chemistry" (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC or Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC) for highly specific and efficient conjugation.
-
Carboxylic Acids: Can be activated (e.g., with EDC/NHS) to react with primary amines.
Q6: What are the most suitable methods for purifying PEG-drug conjugates?
A6: The choice of purification method depends on the properties of the conjugate and the impurities to be removed. Commonly used techniques include:
-
Size Exclusion Chromatography (SEC): Effective for removing unreacted small molecule payload and for separating monomeric conjugate from aggregates based on size.
-
Ion Exchange Chromatography (IEX): Separates molecules based on charge. PEGylation can alter the surface charge of a molecule, allowing for the separation of unreacted payload, and different PEGylated species.
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on hydrophobicity. PEGylation reduces the hydrophobicity of the payload, enabling separation from the unreacted payload. However, the high salt conditions can sometimes induce aggregation.
-
Reverse Phase Chromatography (RPC): A powerful technique for separating species with different polarities. It is often used for analytical characterization and can also be adapted for preparative purification.
-
Tangential Flow Filtration (TFF) / Diafiltration: Useful for buffer exchange and removing small molecule impurities from larger conjugates.
Data Presentation
The following tables summarize quantitative data from various studies to illustrate the impact of PEGylation on the properties of hydrophobic payloads.
Table 1: Enhancement of Paclitaxel Solubility with Different PEG-Lipid Formulations
| PEG-Lipid Formulation | Molar Ratio (PEG-Lipid:PTX) | Maximum Paclitaxel (PTX) Solubility (mol%) | Stability (Time to Crystallization) |
| No PEG-Lipid | N/A | < 7 mol% | Immediate |
| DOPE-5k (Commercial) | 100-x : x | 7 mol% | 6 hours |
| 2k (Linear PEG2000) | 100-x : x | 10 mol% | > 36 hours |
| 1k2 (Branched 2xPEG1000) | 100-x : x | 13 mol% | 12 hours |
| 2k2 (Branched 2xPEG2000) | 100-x : x | 13 mol% | 24 hours |
| (Data extracted from a study on custom PEG-lipids for paclitaxel solubilization.) |
Table 2: Comparison of Purification Methods for PEG-Grafted Nanoparticles
| Purification Method | Purity (NDA-PEG(5kDa)/nm²) | Yield |
| Membrane Centrifugation | ~0.5 | Low |
| Dialysis | ~0.8 | Moderate |
| Size Exclusion Chromatography | ~0.9 | Low |
| Magnetic Decantation | ~1.0 | >95% |
| (Data adapted from a study on the purification of PEG-grafted iron oxide nanoparticles.) |
Table 3: Impact of PEGylation on the Aqueous Solubility of Paclitaxel
| Compound | Molecular Weight of PEG | Aqueous Solubility |
| Paclitaxel (unconjugated) | N/A | < 1 µg/mL |
| PEG-Paclitaxel Conjugate | 5000 Da | > 20 mg/mL (equivalent paclitaxel) |
| (Data from a study on a water-soluble PEG-paclitaxel prodrug.) |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the conjugation and characterization of PEGylated hydrophobic payloads.
Protocol 1: General Procedure for Amine-Reactive PEGylation of a Hydrophobic Small Molecule
-
Payload Dissolution: Dissolve the hydrophobic payload in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF).
-
Buffer Preparation: Prepare a reaction buffer (e.g., phosphate-buffered saline, PBS) at a pH suitable for the amine-reactive PEG linker (typically pH 7.2-8.0).
-
Reaction Setup: a. Slowly add the dissolved hydrophobic payload to the reaction buffer with gentle stirring to create a solution or a fine suspension. b. Dissolve the amine-reactive PEG linker (e.g., mPEG-NHS ester) in the reaction buffer immediately before use. c. Add the PEG linker solution to the payload solution at a desired molar ratio (e.g., 1:1 to 1:5 payload to PEG).
-
Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a specified time (e.g., 1-4 hours or overnight). The reaction progress can be monitored by HPLC.
-
Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted PEG-NHS ester.
-
Purification: Purify the PEG-payload conjugate using an appropriate chromatographic technique such as SEC, IEX, or HIC to remove unreacted payload, excess PEG linker, and any byproducts.
-
Characterization: Characterize the purified conjugate using techniques such as HPLC, mass spectrometry (MS), and NMR to confirm identity, purity, and degree of PEGylation.
Protocol 2: Characterization of PEG-Payload Conjugates by HPLC
-
Size Exclusion Chromatography (SEC) for Aggregate Analysis:
-
Column: A suitable SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at a wavelength where the payload or a relevant chromophore absorbs.
-
Analysis: The elution profile will show peaks corresponding to aggregates (earlier elution), the monomeric conjugate, and any smaller, unreacted species (later elution). The percentage of aggregation can be calculated from the peak areas.
-
-
Reverse Phase HPLC (RP-HPLC) for Purity and Identity:
-
Column: A C18 or C8 stationary phase column.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes. The gradient should be optimized based on the hydrophobicity of the conjugate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis or Mass Spectrometry (LC-MS).
-
Analysis: The retention time can be used to identify the conjugate, and the peak area can be used to determine its purity.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in the context of conjugating hydrophobic payloads with PEG linkers.
Caption: A typical experimental workflow for the conjugation of a hydrophobic payload with a PEG linker.
Caption: A decision-making diagram for troubleshooting aggregation issues during PEGylation.
References
- 1. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creativepegworks.com [creativepegworks.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aggregation of PEGylated liposomes driven by hydrophobic forces - PubMed [pubmed.ncbi.nlm.nih.gov]
ADC Linker Stability Technical Support Center
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) linker stability. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during ADC development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges related to ADC linker stability?
A1: The central challenge in ADC linker design is balancing two conflicting requirements: the linker must be highly stable in systemic circulation to prevent premature release of the cytotoxic payload, which can cause off-target toxicity, while also allowing for efficient and specific cleavage to release the drug at the tumor site.[1][2] Key issues stemming from linker instability include:
-
Premature Payload Release: Leads to systemic exposure to the potent cytotoxin, causing off-target toxicities in healthy tissues and reducing the therapeutic window.[3][][5]
-
Reduced Efficacy: If the payload is released before the ADC reaches the tumor, the concentration of the active drug at the target site will be insufficient for a therapeutic effect.
-
ADC Aggregation: Hydrophobic linkers and payloads can lead to the formation of ADC aggregates, which can alter pharmacokinetics, reduce efficacy, and potentially induce an immunogenic response.
Q2: What are the main differences in stability between cleavable and non-cleavable linkers?
A2: Cleavable and non-cleavable linkers differ fundamentally in their drug release mechanisms and stability profiles.
-
Cleavable Linkers: These are designed to be broken by specific triggers prevalent in the tumor microenvironment or within tumor cells, such as low pH (hydrazone linkers), specific enzymes like cathepsins (peptide linkers), or a high reducing potential (disulfide linkers). While offering versatile release mechanisms, they carry a higher risk of premature cleavage in circulation.
-
Non-Cleavable Linkers: These linkers, such as thioether-based linkers (e.g., SMCC), rely on the complete degradation of the antibody backbone within the lysosome to release the payload, which remains attached to an amino acid residue. This generally results in greater plasma stability and a lower risk of off-target toxicity. However, the released payload-linker-amino acid complex may have altered activity compared to the free payload.
Troubleshooting Guides
Issue 1: High levels of free payload detected in plasma stability assays.
This indicates poor ADC stability in circulation, a critical issue that can lead to severe off-target toxicity.
Possible Causes and Solutions:
| Possible Cause | Proposed Solution |
| Inherent Linker Instability | The chosen linker chemistry may be susceptible to hydrolysis or enzymatic degradation in plasma. Solution: Select a more stable linker. For instance, if using a hydrazone linker, consider a more stable derivative or switch to a peptide or non-cleavable linker. |
| Susceptibility to Plasma Proteases | Peptide linkers (e.g., valine-citrulline) can be cleaved by circulating proteases like neutrophil elastase. Solution: Modify the peptide sequence to reduce susceptibility or introduce steric hindrance near the cleavage site. Alternatively, switch to a non-cleavable linker. |
| Unstable Conjugation Chemistry | The bond connecting the linker to the antibody (e.g., via a maleimide group) can be unstable, leading to deconjugation through a retro-Michael reaction. Solution: Use self-stabilizing maleimides or explore alternative, more stable conjugation chemistries. Site-specific conjugation at less solvent-accessible sites can also enhance stability. |
Issue 2: Inconsistent in vivo efficacy despite potent in vitro cytotoxicity.
This discrepancy often points to linker stability problems in vivo that are not apparent in standard in vitro cell-based assays.
Possible Causes and Solutions:
| Possible Cause | Proposed Solution |
| Premature Payload Release In Vivo | The ADC is losing its payload before reaching the tumor. Solution: Conduct a pharmacokinetic (PK) study in an appropriate animal model to quantify intact ADC, total antibody, and free payload over time. If premature release is confirmed, refer to the troubleshooting guide for Issue 1. |
| Poor Tumor Penetration | The ADC may be stable but unable to effectively penetrate the tumor tissue. While not a direct linker stability issue, linker properties (e.g., hydrophobicity) can contribute to poor pharmacokinetics. Solution: Evaluate ADC distribution in tumor tissue. Consider using more hydrophilic linkers, such as those incorporating polyethylene glycol (PEG), to improve solubility and pharmacokinetic properties. |
| Inefficient Payload Release at the Tumor | The linker is too stable and does not release the payload effectively upon internalization into the target cells. Solution: If using a non-cleavable linker, confirm that the payload-linker-amino acid catabolite is active. If using a cleavable linker, ensure the necessary cleavage trigger (e.g., specific proteases) is present and active in the target tumor cells. |
Quantitative Data Summary
The stability of an ADC in plasma is a critical parameter. The following table summarizes representative stability data for different linker types.
| Linker Type | Cleavage Mechanism | Representative Half-Life (t½) in Plasma | Key Stability Characteristics |
| Hydrazone | Acid-catalyzed hydrolysis | ~2 days (can be variable) | Stability is pH-dependent; can be insufficient for highly potent payloads. |
| Silyl Ether | Acid-catalyzed hydrolysis | > 7 days | A more stable acid-cleavable linker option. |
| Disulfide | Reduction (e.g., by glutathione) | Variable, can be improved with steric hindrance | Stability can be enhanced by introducing steric hindrance near the disulfide bond. |
| Peptide (Val-Cit) | Protease (e.g., Cathepsin B) | Generally stable in human plasma, but can be cleaved by other proteases. | Susceptible to cleavage by non-target proteases like neutrophil elastase and certain carboxylesterases in mice. |
| Non-cleavable (Thioether, e.g., SMCC) | Antibody degradation | High stability (e.g., T-DM1 t½ ~4.6 days in rats) | Generally very stable in circulation, minimizing off-target payload release. |
Key Experimental Protocols
1. In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and quantify the rate of payload deconjugation in plasma from various species.
Methodology:
-
Preparation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat, cynomolgus monkey). Prepare a control sample by diluting the ADC in PBS.
-
Incubation: Incubate all samples at 37°C with gentle agitation.
-
Time-Point Sampling: Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours). Immediately freeze samples at -80°C to halt degradation.
-
Sample Analysis:
-
ELISA: Use two separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference indicates the extent of drug deconjugation.
-
LC-MS: Use Liquid Chromatography-Mass Spectrometry to directly measure the intact ADC (to determine the average Drug-to-Antibody Ratio, DAR), free payload, and any payload-adducts (e.g., payload-albumin). Immuno-affinity capture (e.g., using Protein A beads) can be employed to enrich the ADC from the plasma matrix before analysis.
-
2. Lysosomal Stability Assay
Objective: To evaluate the cleavage of the linker and the release of the payload in a simulated lysosomal environment.
Methodology:
-
Preparation: Prepare a reaction buffer that mimics the lysosomal environment (e.g., acidic pH ~4.5-5.0, presence of reducing agents like glutathione, and relevant lysosomal proteases like Cathepsin B). Alternatively, use isolated lysosomal fractions.
-
Incubation: Incubate the ADC in the lysosomal buffer or extract at 37°C.
-
Time-Point Sampling: Collect aliquots at various time points.
-
Analysis: Use LC-MS or HPLC to quantify the amount of released payload and remaining intact ADC.
3. In Vivo Pharmacokinetic Study
Objective: To evaluate the in vivo stability, clearance, and overall pharmacokinetic profile of the ADC in a relevant animal model.
Methodology:
-
Administration: Administer a single intravenous dose of the ADC to an appropriate animal model (e.g., mice or rats).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours post-dose). Process the blood to isolate plasma.
-
Analysis: Analyze the plasma samples using validated ELISA or LC-MS methods to determine the concentrations of:
-
Intact ADC (conjugated drug)
-
Total antibody
-
Free payload
-
-
Data Interpretation: The pharmacokinetic profiles of these three analytes will provide a comprehensive picture of the ADC's in vivo stability and clearance.
Visual Guides
Caption: General mechanism of action for an antibody-drug conjugate (ADC).
Caption: Troubleshooting workflow for ADC linker stability issues.
Caption: Comparison of cleavable and non-cleavable linker strategies.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
- 3. blog.crownbio.com [blog.crownbio.com]
- 5. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
Technical Support Center: Optimizing Amino-PEG10-Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of pH on the reaction efficiency of Amino-PEG10-acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal pH for reacting this compound with another molecule?
The optimal pH for the reaction depends on the functional group you are targeting on the other molecule. This compound has a terminal primary amine and a terminal carboxylic acid. The ideal pH for activating the carboxylic acid is different from the ideal pH for reacting the amine group.
Q2: I am seeing low coupling efficiency when reacting the carboxylic acid end of this compound with an amine on my protein. What is the most likely cause related to pH?
Low coupling efficiency in this scenario is often due to a suboptimal pH during the two key steps of the reaction when using common carbodiimide chemistry (like EDC and NHS).[1]
-
Activation Step: The activation of the carboxylic acid group on this compound with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0 .[1][2][3] A commonly used buffer for this step is MES (2-(N-morpholino)ethanesulfonic acid) buffer.[1]
-
Coupling Step: The subsequent reaction of the newly formed NHS-ester with the primary amine on your protein is favored at a more neutral to slightly basic pH, generally in the range of pH 7.0 to 8.5 . This is because the primary amine needs to be in its unprotonated, nucleophilic state to efficiently attack the NHS-ester.
A single-pot reaction at a suboptimal intermediate pH can lead to significantly reduced efficiency. A two-step protocol with a pH adjustment between the activation and coupling steps is often recommended to maximize yield.
Q3: Can I perform the activation and coupling steps in a single pot?
While a one-pot reaction is possible, a two-step protocol is highly recommended, especially when working with molecules like this compound that possess both a carboxyl and an amine group, to prevent self-polymerization. The two-step approach involves performing the activation at a lower pH (e.g., 5.0-6.0) and then raising the pH to 7.2-8.0 for the coupling reaction.
Q4: What buffers should I use for the activation and coupling steps?
-
Activation Buffer: A non-amine, non-carboxylate buffer is crucial. 0.1 M MES buffer with 0.5 M NaCl at a pH between 4.7 and 6.0 is a standard choice.
-
Coupling Buffer: Amine-free buffers are essential to avoid competing reactions. Phosphate-buffered saline (PBS) at a pH of 7.2-7.5, HEPES, or borate buffers are suitable options. Avoid buffers containing primary amines like Tris or glycine.
Q5: My reaction is still inefficient even after optimizing the pH. What else could be wrong?
Besides pH, other factors can influence coupling efficiency:
-
Reagent Quality: EDC and NHS are moisture-sensitive. Use fresh, high-quality reagents and handle them in a dry environment.
-
Buffer Contamination: Ensure your buffers are free of extraneous amines or carboxylates.
-
Reaction Time and Temperature: The activation step is typically fast (around 15 minutes at room temperature), while the coupling step may require longer incubation (e.g., 2 hours at room temperature or overnight at 4°C).
-
Molar Ratios: The molar ratio of EDC/NHS to the carboxylic acid and the ratio of the PEG linker to the target molecule may need optimization.
Data Summary: pH Effects on Amine-Carboxylic Acid Coupling
| Reaction Step | Reagents | Optimal pH Range | Recommended Buffer | Key Considerations |
| Carboxylic Acid Activation | This compound, EDC, NHS | 4.5 - 6.0 | MES Buffer | Maximizes the formation of the amine-reactive NHS-ester intermediate. |
| Amine Coupling | Activated this compound (NHS-ester), Target Amine | 7.0 - 8.5 | PBS, HEPES, Borate Buffer | Ensures the primary amine is deprotonated and nucleophilic for efficient reaction. |
Experimental Protocols
Two-Step Protocol for Coupling the Carboxylic Acid of this compound to a Primary Amine
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 20 mM PBS, 150 mM NaCl, pH 7.4
-
Quenching Solution (e.g., hydroxylamine, Tris, or glycine)
-
Desalting column
Procedure:
-
Reagent Preparation: Equilibrate EDC, NHS (or Sulfo-NHS), and this compound to room temperature before opening. Prepare stock solutions of each reagent as needed. If this compound is a solid, it can be dissolved in DMSO or DMF to facilitate handling.
-
Activation of this compound:
-
Dissolve this compound in the Activation Buffer.
-
Add EDC and NHS to the solution. A typical molar excess is 2-5 fold over the this compound.
-
Incubate for 15 minutes at room temperature.
-
-
pH Adjustment:
-
Immediately raise the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer. Alternatively, the activated this compound can be purified using a desalting column equilibrated with the Coupling Buffer to remove excess EDC and byproducts.
-
-
Conjugation to Amine:
-
Add the amine-containing molecule to the pH-adjusted solution containing the activated this compound.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Quench the reaction by adding a quenching solution (e.g., hydroxylamine to a final concentration of 10 mM) to hydrolyze any unreacted NHS-esters.
-
-
Purification:
-
Remove excess reagents and byproducts by dialysis or using a desalting column.
-
Visualizations
Caption: pH influence on EDC/NHS coupling reaction.
Caption: Workflow for pH-optimized conjugation.
References
Technical Support Center: Post-Reaction Purification of Amino-PEG10-Conjugates
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the effective removal of excess Amino-PEG10-acid following a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the molecular weight of this compound, and why is it important for purification?
This compound has a molecular weight of approximately 529.62 g/mol .[1][2][3][4] Knowing this molecular weight is critical for selecting an appropriate purification method, particularly for size-based techniques like dialysis, size exclusion chromatography (SEC), and tangential flow filtration (TFF). The goal is to choose a system with a molecular weight cut-off (MWCO) that retains your larger conjugate while allowing the smaller, unreacted this compound to be removed.
Q2: What are the most common methods for removing unreacted this compound?
The most common and effective methods for removing excess this compound rely on the size difference between the PEG reagent and the conjugated product. These include:
-
Size Exclusion Chromatography (SEC): A highly effective chromatographic technique for separating molecules based on their hydrodynamic radius.[]
-
Dialysis: A straightforward method for separating molecules based on differential diffusion across a semi-permeable membrane.
-
Tangential Flow Filtration (TFF) / Diafiltration: An efficient and scalable membrane filtration technique for separating, concentrating, and purifying molecules.
Q3: My conjugate is a small peptide. Will dialysis be effective?
Dialysis can be effective if there is a significant size difference between your peptide-PEG conjugate and the free this compound. You must select a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is large enough to allow the 529.62 Da PEG reagent to pass through but small enough to retain your conjugate. For very small peptides, the size difference may not be sufficient for efficient separation by dialysis, and a technique with higher resolution like SEC would be more appropriate.
Q4: Can I use other chromatography techniques like Ion-Exchange (IEX) or Reverse Phase (RP-HPLC)?
Yes, other chromatography methods can be used, often as a secondary polishing step.
-
Ion-Exchange Chromatography (IEX): This method separates molecules based on charge. PEGylation can shield the charges on a protein's surface, altering its interaction with IEX resins and allowing for the separation of PEGylated species from un-PEGylated ones.
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on hydrophobicity and is widely used for purifying peptides and small proteins. It can be effective for separating PEGylated conjugates, especially on an analytical scale.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity and can be a useful complementary tool to IEX and SEC.
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Low recovery of my conjugate after purification. | Non-specific binding: Your conjugate may be adsorbing to the chromatography resin or filtration membrane. | For SEC, ensure you are using a highly polar polymer resin suitable for your biomolecule. For TFF, consider using membranes with low protein-binding properties (e.g., polyethersulfone). Pre-conditioning the membrane or column with a blocking agent like BSA (if appropriate for your downstream application) can also help. |
| Incorrect MWCO selection: For dialysis or TFF, the membrane's MWCO may be too large, leading to the loss of your product. | Choose a membrane with an MWCO that is at least 3-5 times smaller than the molecular weight of your target conjugate. | |
| Residual this compound remains in the final product. | Inefficient separation: The chosen method may not have sufficient resolution to completely separate the excess PEG from the conjugate. | For SEC, ensure the column length is adequate for the required resolution. For dialysis, increase the dialysis time and the volume of the dialysis buffer, and perform multiple buffer changes. For TFF, perform additional diafiltration volumes (typically 5-10 volumes) to wash out the small molecules. |
| Sample overload: Too much sample may have been loaded onto the SEC column, leading to poor peak resolution. | Reduce the sample volume loaded onto the column (typically 1-5% of the total column volume for high-resolution separation). | |
| My PEGylated product is aggregating during purification. | Buffer conditions: The pH or ionic strength of the buffer may be promoting aggregation. | Optimize the buffer composition. Ensure the pH is not close to the isoelectric point (pI) of your protein/peptide. Adjusting the salt concentration can also help to maintain solubility. |
| SEC shows poor separation between my product and excess PEG. | Similar hydrodynamic size: This can occur if your target molecule is very small, making its conjugate's size close to that of the free PEG. | Consider an alternative or complementary technique. IEX or HIC, which separate based on charge or hydrophobicity rather than size, may provide better resolution. |
| Flexible nature of PEG: PEG is a flexible molecule, and its hydrodynamic radius in solution can be variable, leading to broader peaks in SEC than expected. | Ensure proper column calibration with relevant standards. A longer column or a resin with a smaller particle size may improve resolution. |
Quantitative Data Summary
The following table provides a general comparison of common purification methods for removing excess this compound. The exact performance will vary depending on the specific conjugate, equipment, and experimental conditions.
| Method | Principle | Typical MWCO / Resin Type | Typical Processing Time | Scalability | Typical Recovery | PEG Removal Efficiency |
| Dialysis | Size Diffusion | 1 - 3 kDa MWCO Membrane | 12 - 48 hours | Low to Medium | >90% | Good to Excellent |
| Size Exclusion Chromatography (SEC) | Hydrodynamic Radius | Sephadex G-25, Bio-Gel P-6 | 1 - 4 hours | Low to High | >85% | Excellent |
| Tangential Flow Filtration (TFF) | Size Convection | 1 - 3 kDa MWCO Membrane | 1 - 6 hours | Medium to High | >90% | Excellent |
Experimental Protocols
Method 1: Removal by Dialysis
This protocol is suitable for small-volume, lab-scale purification where high-throughput is not a primary concern.
-
Membrane Selection and Preparation:
-
Select a dialysis membrane with a molecular weight cut-off (MWCO) of 1-2 kDa. This will retain most protein and larger peptide conjugates while allowing the ~530 Da this compound to diffuse out.
-
Prepare the dialysis tubing or cassette according to the manufacturer's instructions. This typically involves rinsing with DI water to remove any preservatives.
-
-
Sample Loading:
-
Load the post-reaction mixture into the dialysis tubing/cassette, ensuring one end is securely clipped.
-
Remove excess air and clip the other end, leaving some headspace to allow for potential sample dilution due to osmosis.
-
-
Dialysis:
-
Place the sealed dialysis bag in a beaker containing a large volume of the desired buffer (e.g., PBS). The buffer volume should be at least 100 times the sample volume.
-
Stir the buffer gently on a magnetic stir plate at 4°C.
-
Allow dialysis to proceed for at least 4 hours.
-
-
Buffer Exchange:
-
Change the dialysis buffer completely. For efficient removal, perform at least three buffer changes over 24-48 hours.
-
-
Sample Recovery:
-
Carefully remove the dialysis bag from the buffer.
-
Transfer the purified conjugate from the bag into a clean storage tube.
-
Method 2: Removal by Size Exclusion Chromatography (SEC)
This method is ideal for achieving high purity and can be used for both small and large-scale applications.
-
Column Selection and Equilibration:
-
Select a gel filtration resin with an appropriate fractionation range (e.g., Sephadex G-25 or equivalent), which is designed to separate small molecules from larger ones (>5 kDa).
-
Pack the column according to the manufacturer's protocol and equilibrate it with at least two column volumes of your desired buffer (e.g., PBS) at a consistent flow rate.
-
-
Sample Preparation and Loading:
-
Centrifuge your reaction mixture to remove any precipitated material.
-
Apply the clarified sample to the top of the equilibrated column. The sample volume should not exceed 5% of the total column volume for optimal separation.
-
-
Elution:
-
Begin flowing the equilibration buffer through the column at a pre-determined flow rate.
-
The larger PEG-conjugated product will travel through the column more quickly and elute first. The smaller, unreacted this compound will enter the pores of the resin beads, extending its path and causing it to elute later.
-
-
Fraction Collection and Analysis:
-
Collect fractions as the sample elutes from the column.
-
Monitor the column effluent using a UV detector (at 280 nm for proteins/peptides).
-
Analyze the collected fractions using SDS-PAGE, HPLC, or mass spectrometry to identify the fractions containing your purified product, free of the excess PEG reagent.
-
Method 3: Removal by Tangential Flow Filtration (TFF)
TFF is a rapid and scalable method for buffer exchange and purification, making it suitable for larger sample volumes.
-
System and Membrane Preparation:
-
Select a TFF membrane cassette (e.g., polyethersulfone) with a low MWCO, such as 1 kDa or 3 kDa, to retain your conjugate.
-
Assemble the TFF system and flush it with DI water and then with the equilibration buffer according to the manufacturer's instructions to remove any storage solutions and prepare the membrane.
-
-
Diafiltration (Buffer Exchange):
-
Add your reaction mixture to the sample reservoir and begin circulating it across the face of the membrane.
-
Continuously add fresh equilibration buffer to the reservoir at the same rate that filtrate is being removed. This process, known as diafiltration, effectively washes the smaller this compound out of the sample.
-
Perform diafiltration for 5-10 diavolumes (a diavolume is equal to the volume of the sample in the reservoir) to ensure complete removal of the unreacted PEG.
-
-
Concentration (Optional):
-
After diafiltration is complete, you can concentrate your sample by stopping the addition of new buffer and allowing the filtrate to continue to be removed until the desired sample volume is reached.
-
-
Sample Recovery:
-
Drain the purified and concentrated sample from the reservoir and tubing.
-
Perform a final buffer flush of the system to recover any residual product and combine it with the main sample.
-
Workflow and Logic Diagrams
The following diagram illustrates a decision-making workflow for selecting the appropriate purification method.
Caption: Decision workflow for selecting a purification method.
References
Validation & Comparative
Characterizing Amino-PEG10-acid Conjugates: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount. This guide provides a comparative overview of mass spectrometry and other analytical methods for the characterization of molecules conjugated with Amino-PEG10-acid, a discrete polyethylene glycol (PEG) linker with a terminal amino group and a carboxylic acid group. The covalent attachment of such a discrete PEG chain, or dPEG®, offers the advantage of a homogenous conjugate population over traditional polydisperse PEG reagents, simplifying analysis and improving batch-to-batch consistency.[1]
Accurate characterization is crucial to ensure the quality, efficacy, and safety of these bioconjugates. This guide delves into the use of mass spectrometry for this purpose and compares it with alternative analytical techniques, providing supporting experimental data and detailed protocols.
Mass Spectrometry for In-depth Structural Elucidation
Mass spectrometry (MS) is a powerful tool for the detailed structural characterization of this compound conjugates, providing information on molecular weight, confirmation of conjugation, and identification of the conjugation site. Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) MS are widely used for the analysis of PEGylated molecules.[2]
Key Mass Spectrometry Approaches
-
MALDI-TOF MS: This technique is particularly useful for determining the average molecular weight of the conjugate and assessing the degree of PEGylation.[2] It often produces singly charged ions, simplifying the resulting spectrum. For discrete PEGs like this compound, MALDI-TOF MS can confirm the homogeneity of the conjugate.
-
ESI-MS: Often coupled with liquid chromatography (LC-MS), ESI-MS is preferred for its suitability for analyzing complex mixtures and its automated workflow.[2] ESI typically produces multiply charged ions, and the resulting complex spectra can be deconvoluted to determine the intact mass of the conjugate.[3] The use of post-column additives like triethylamine (TEA) can help to reduce charge state complexity, leading to simpler and more easily interpretable spectra.
-
Tandem MS (MS/MS): To identify the precise location of the this compound conjugation on a peptide or protein, tandem mass spectrometry is employed. The conjugate is fragmented, and the resulting fragment ions are analyzed to pinpoint the modified amino acid residue. In-source fragmentation can also be utilized to generate fragment ions for sequencing.
Alternative and Complementary Analytical Techniques
While mass spectrometry provides detailed structural information, other techniques are essential for assessing purity, aggregation, and other critical quality attributes of this compound conjugates.
-
Size-Exclusion Chromatography (SEC-HPLC): SEC separates molecules based on their hydrodynamic volume. It is highly effective for determining the presence of aggregates and separating the higher molecular weight conjugate from the unconjugated protein or peptide.
-
Reversed-Phase HPLC (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. It can be used to resolve different PEGylated species and assess the purity of the conjugate.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to confirm the covalent attachment of the PEG linker by identifying characteristic vibrational bands of both the biomolecule and the PEG chain.
Quantitative Data Comparison
The following tables summarize the performance characteristics of mass spectrometry and alternative techniques for the analysis of a model peptide conjugated with this compound.
| Parameter | MALDI-TOF MS | LC-ESI-MS | SEC-HPLC | RP-HPLC |
| Primary Information | Molecular Weight, Homogeneity | Molecular Weight, Purity, Conjugation Site | Aggregation, Purity | Purity, Isomer Separation |
| Resolution | High (for molecular weight) | High (for mass and chromatography) | Moderate | High |
| Sensitivity | fmol to pmol | pmol to nmol | µg | ng to µg |
| Quantitative Accuracy | Semi-quantitative | Quantitative (with standards) | Highly Quantitative | Highly Quantitative |
| Throughput | High | Moderate | Moderate | Moderate |
Table 1: Performance Comparison of Analytical Techniques.
| Technique | Analyte | Observed Molecular Weight (Da) | Theoretical Molecular Weight (Da) | Purity (%) |
| MALDI-TOF MS | Unconjugated Peptide | 1500.7 | 1500.7 | >98 |
| This compound Conjugate | 2029.3 | 2029.3 | >95 | |
| LC-ESI-MS | Unconjugated Peptide | 1500.7 | 1500.7 | >99 |
| This compound Conjugate | 2029.3 | 2029.3 | >97 | |
| SEC-HPLC | This compound Conjugate | - | - | 98 (monomer) |
| RP-HPLC | This compound Conjugate | - | - | 97.5 |
Table 2: Example Characterization Data for an this compound Peptide Conjugate.
Experimental Protocols
Mass Spectrometry Analysis
1. Sample Preparation for MALDI-TOF MS:
-
Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50:50 acetonitrile/water with 0.1% trifluoroacetic acid (TFA).
-
Sample-Matrix Deposition: Mix the this compound conjugate sample (typically 1 mg/mL) with the matrix solution at a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Data Acquisition: Analyze the sample in positive ion reflector mode.
2. LC-MS/MS for Conjugation Site Analysis:
-
Enzymatic Digestion: Reduce and alkylate the conjugate, followed by digestion with a protease (e.g., trypsin) to generate smaller peptides.
-
LC Separation:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% B over 30 minutes.
-
-
MS/MS Analysis: Use a data-dependent acquisition mode to trigger MS/MS on the most abundant precursor ions.
-
Data Analysis: Search the MS/MS spectra against a protein database containing the sequence of the unconjugated biomolecule to identify the PEGylated peptide and the site of modification.
HPLC Analysis
1. Size-Exclusion Chromatography (SEC-HPLC):
-
Column: A silica-based SEC column with a pore size appropriate for the molecular weight of the conjugate.
-
Mobile Phase: Phosphate-buffered saline (pH 7.4).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: Integrate the peak areas to determine the percentage of monomer, aggregates, and any fragments.
2. Reversed-Phase HPLC (RP-HPLC):
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient tailored to the hydrophobicity of the conjugate.
-
Detection: UV absorbance at 220 nm or 280 nm.
-
Data Analysis: Assess purity by integrating the peak area of the main conjugate peak relative to all other peaks.
Visualizing Workflows and Concepts
To better illustrate the processes and relationships described, the following diagrams are provided in Graphviz DOT language.
Caption: LC-MS/MS workflow for this compound conjugate characterization.
Caption: MS/MS fragmentation of an this compound peptide conjugate.
References
Navigating the Complexity of Amino-PEG10-acid Reactions: A Comparative Guide to HPLC Analysis
For researchers, scientists, and drug development professionals working with Amino-PEG10-acid, robust analytical methods are paramount for monitoring reaction progress, identifying byproducts, and ensuring the purity of the final product. High-Performance Liquid Chromatography (HPLC) stands out as a powerful and versatile tool for these tasks. This guide provides a comprehensive comparison of HPLC with other analytical techniques, supported by experimental data and detailed protocols, to aid in the selection and optimization of analytical strategies for this compound reaction mixtures.
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely used technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. This compound is a hydrophilic linker containing a terminal primary amine and a carboxylic acid, making it a valuable building block in the synthesis of bioconjugates, PROTACs, and other targeted drug delivery systems.[1][2][3][4] The analysis of reaction mixtures involving this linker is crucial for process control and quality assessment.
The Central Role of HPLC in Analyzing this compound Reactions
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for the analysis of this compound reaction mixtures. Its ability to separate compounds based on their hydrophobicity makes it well-suited for resolving the starting materials, intermediates, and final products in a typical reaction, as well as any potential byproducts.
Comparison of Analytical Techniques
While HPLC is a cornerstone technique, other methods can provide complementary information. The choice of analytical method depends on the specific information required, such as quantification, identification of unknowns, or high-throughput screening.
| Technique | Principle | Advantages | Limitations | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | High resolution and quantitative accuracy. Versatile with various detectors (UV, CAD, MS). | Can be time-consuming for complex mixtures. Lack of a strong chromophore in PEG may require specialized detectors or derivatization.[5] | Quantifying reactants and products, purity assessment, and reaction monitoring. |
| Ultra-Performance Liquid Chromatography (UPLC) | Similar to HPLC but uses smaller particle size columns for higher resolution and faster analysis. | Faster run times and improved resolution compared to HPLC. | Higher backpressure requires specialized equipment. | High-throughput analysis and complex mixture separation. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of LC with the mass identification capabilities of MS. | Provides molecular weight information for peak identification and structural elucidation. | Higher cost and complexity compared to standard HPLC with UV detection. Ionization suppression can affect quantification. | Identification of byproducts and confirmation of product identity. |
| Size-Exclusion Chromatography (SEC) | Separation based on the hydrodynamic volume of molecules. | Useful for separating molecules of different sizes, such as PEGylated proteins from free PEG. | Limited resolution for molecules of similar size. Not ideal for separating small molecule reactants and byproducts. | Analysis of high molecular weight conjugates and removal of unreacted PEG polymers. |
| Charged Aerosol Detection (CAD) | A universal detector that can be coupled with HPLC, responding to any non-volatile analyte. | Provides a more uniform response for compounds lacking a UV chromophore, like PEG. | Response is not directly proportional to mass for all compounds and can be affected by mobile phase composition. | Quantifying PEGylated compounds and impurities that are not UV-active. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about molecules in solution. | Unambiguous structure elucidation and can be used for quantification (qNMR). | Lower sensitivity compared to other methods. Requires relatively pure samples for clear spectra. | Structural confirmation of final products and key intermediates. |
Experimental Protocols for HPLC Analysis
The following protocols provide a starting point for developing an HPLC method for the analysis of an this compound reaction mixture. Optimization will be required based on the specific reaction components and desired separation.
Protocol 1: General Purpose RP-HPLC Method
This method is suitable for monitoring the consumption of starting materials and the formation of the desired product.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
Time (min) %B 0 5 25 95 30 95 31 5 | 35 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 220 nm (for amide bonds) and/or Charged Aerosol Detector (CAD).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the reaction mixture in the initial mobile phase composition.
Protocol 2: HPLC Method for Amino Acid Containing Mixtures
For reactions involving the coupling of this compound to amino acids or peptides, pre-column derivatization may be necessary for sensitive fluorescence detection.
-
Derivatization Reagent: o-Phthalaldehyde (OPA) with a thiol (e.g., 3-mercaptopropionic acid). This reaction forms highly fluorescent isoindole derivatives with primary amines.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 20 mM Sodium Phosphate buffer, pH 7.2.
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v).
-
Gradient: Optimized for the specific amino acids and PEGylated products.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm).
-
Injection Volume: 20 µL.
Visualizing the Workflow
A clear understanding of the analytical workflow is essential for successful implementation.
Caption: Workflow for HPLC analysis of this compound reaction mixtures.
Signaling Pathway of a Typical Amide Coupling Reaction
This compound is often used to form amide bonds. The following diagram illustrates a typical carbodiimide-mediated coupling reaction.
Caption: A typical EDC/NHS mediated amide coupling reaction pathway.
By leveraging the power of HPLC and understanding its relationship with other analytical techniques, researchers can gain deep insights into their this compound reaction mixtures, leading to more efficient process development and higher quality products. The provided protocols and workflows serve as a practical starting point for establishing robust analytical methods in the laboratory.
References
Amino-PEG10-acid vs. SMCC: A Comparative Guide to Crosslinkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision that can significantly impact the performance, stability, and efficacy of bioconjugates, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs). This guide provides an objective comparison of two commonly employed crosslinkers: the hydrophilic, PEGylated Amino-PEG10-acid and the more traditional, hydrophobic Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). We will delve into their chemical properties, and conjugation mechanisms, and present a data-driven comparison of their effects on the resulting bioconjugates.
Introduction to the Crosslinkers
This compound is a heterobifunctional crosslinker featuring a terminal primary amine and a carboxylic acid, separated by a 10-unit polyethylene glycol (PEG) chain.[1][2] The PEG component is a key differentiator, imparting hydrophilicity to the linker.[3][] This increased water solubility can be advantageous when working with hydrophobic payloads or to improve the overall solubility and stability of the final conjugate.[5] The amine and carboxylic acid groups allow for a variety of conjugation strategies, most commonly through the formation of stable amide bonds using carbodiimide chemistry (e.g., EDC/NHS).
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a widely used heterobifunctional crosslinker containing an N-hydroxysuccinimide (NHS) ester and a maleimide group. The NHS ester reacts with primary amines (like those on lysine residues of antibodies), while the maleimide group specifically targets sulfhydryl groups (thiols), such as those on cysteine residues. The cyclohexane ring in its structure provides rigidity and stability. SMCC is considered a non-cleavable linker and has been extensively used in the development of approved ADCs.
Performance Comparison: The Impact of PEGylation
The primary distinction in performance between this compound and SMCC lies in the presence of the PEG chain in the former. This structural difference has profound implications for the physicochemical and biological properties of the resulting ADCs.
Solubility and Aggregation: A significant challenge in ADC development is the propensity of hydrophobic payloads to induce aggregation, especially at higher drug-to-antibody ratios (DARs). The hydrophilic nature of PEG linkers, such as this compound, can effectively counteract this by shielding the hydrophobic drug, thereby improving the solubility and reducing the aggregation of the ADC. In contrast, the hydrophobic nature of SMCC can contribute to aggregation issues.
Pharmacokinetics and Therapeutic Index: The hydrophobicity of an ADC is a critical determinant of its pharmacokinetic (PK) profile. More hydrophobic ADCs, often generated using linkers like SMCC, tend to have faster plasma clearance, leading to reduced exposure and a narrower therapeutic index. Conversely, the incorporation of a hydrophilic PEG linker can significantly improve the PK profile, leading to a longer circulation half-life and increased tumor accumulation. This enhanced exposure can translate to improved in vivo efficacy and a wider therapeutic window.
Immunogenicity: The PEG chain can also play a role in reducing the immunogenicity of the ADC by masking potential epitopes on the payload or the linker itself from the immune system. While PEG itself can elicit an immune response in some cases, discrete PEG linkers are often associated with reduced immunogenicity compared to non-PEGylated counterparts.
Quantitative Data Summary
The following table summarizes quantitative data from a study comparing an affibody-drug conjugate with and without a PEG linker. While this study does not use this compound specifically, it provides valuable insights into the general effects of PEGylation versus a non-PEGylated linker (SMCC) on key performance parameters.
| Parameter | ZHER2-SMCC-MMAE (Non-PEGylated) | ZHER2-PEG4K-MMAE | ZHER2-PEG10K-MMAE |
| In Vivo Half-life Extension (fold change vs. non-PEGylated) | 1x | 2.5x | 11.2x |
| In Vitro Cytotoxicity (IC50) Reduction (fold change vs. non-PEGylated) | 1x | 4.5x | 22x |
| Maximum Tolerated Dose (MTD) in mice (mg/kg) | 5.0 | 10.0 | 20.0 |
This data is derived from a study using an affibody-MMAE conjugate and highlights the general trends observed with PEGylation. The specific values for an this compound conjugate may vary.
Experimental Protocols
Protocol 1: Two-Step Conjugation using this compound
This protocol describes the conjugation of a drug containing a primary amine to an antibody using this compound.
Part A: Activation of this compound and Conjugation to the Drug
-
Activation of Carboxylic Acid:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add 1.1 equivalents of N-hydroxysuccinimide (NHS) and 1.1 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Stir the reaction mixture at room temperature for 1 hour to form the NHS ester.
-
-
Coupling to Amine-containing Drug:
-
Dissolve the amine-containing drug in a suitable anhydrous solvent.
-
Add the activated this compound NHS ester solution to the drug solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Purify the drug-linker conjugate using reverse-phase HPLC.
-
Part B: Activation of Antibody and Conjugation to the Drug-Linker
-
Activation of Antibody Carboxyl Groups:
-
Prepare the antibody in an amine-free buffer (e.g., MES buffer, pH 4.5-6.0).
-
Add a molar excess of EDC and NHS to the antibody solution and incubate for 15-30 minutes at room temperature.
-
-
Conjugation to the Drug-Linker:
-
Add the purified amine-containing drug-linker conjugate to the activated antibody solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Purify the final ADC using size-exclusion chromatography (SEC) to remove unreacted components.
-
Protocol 2: Two-Step Conjugation using SMCC
This protocol describes the conjugation of a sulfhydryl-containing drug to an antibody.
Part A: Activation of the Antibody with SMCC
-
Antibody Preparation:
-
Prepare the antibody solution (typically 1-10 mg/mL) in a conjugation buffer (e.g., phosphate-buffered saline, pH 7.2-7.5). Ensure the buffer is free of primary amines.
-
-
SMCC Addition:
-
Dissolve SMCC in an organic solvent such as DMSO or DMF.
-
Add the SMCC solution to the antibody solution at a 10-20 fold molar excess. The final concentration of the organic solvent should be less than 10%.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted SMCC using a desalting column or dialysis, exchanging the buffer with the conjugation buffer.
-
Part B: Conjugation to the Sulfhydryl-containing Drug
-
Drug Preparation:
-
Dissolve the sulfhydryl-containing drug in a suitable solvent.
-
-
Conjugation:
-
Add the drug solution to the maleimide-activated antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding a molar excess of a free thiol-containing molecule like N-acetylcysteine.
-
Purify the final ADC using size-exclusion chromatography (SEC).
-
Visualizations
Caption: General workflows for ADC synthesis using this compound and SMCC.
Caption: Simplified signaling pathway of ADC action upon reaching a tumor cell.
Conclusion
The choice between this compound and SMCC hinges on the specific requirements of the bioconjugation application. For ADCs with hydrophobic payloads or when aiming for an improved pharmacokinetic profile and a wider therapeutic index, the hydrophilic this compound presents a compelling option. Its PEG spacer can mitigate aggregation, enhance solubility, and prolong circulation time.
SMCC, on the other hand, is a well-established and robust crosslinker that has been instrumental in the development of several successful ADCs. Its defined chemistry and stability make it a reliable choice, particularly when hydrophobicity is less of a concern.
Ultimately, the optimal crosslinker selection requires careful consideration of the antibody, the payload, and the desired properties of the final conjugate. Empirical testing and characterization are crucial to validate the performance of the chosen linker in a specific system. This guide provides a foundational understanding to aid researchers in making an informed decision for their drug development endeavors.
References
A Researcher's Guide to a Critical Quality Attribute: Comparing Analytical Techniques for Determining Drug-to-Antibody Ratio (DAR)
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an antibody-drug conjugate (ADC) that profoundly influences its efficacy, safety, and pharmacokinetic profile.[1] Accurate and robust determination of the average DAR and the distribution of drug-loaded species is therefore paramount during ADC development and for quality control. This guide provides a comparative overview of the most widely used analytical techniques for DAR determination, complete with experimental protocols and supporting data to aid researchers in selecting the most appropriate method for their needs.
Several analytical techniques are employed to determine the DAR of ADCs, each with its own set of advantages and limitations.[1] The choice of method often depends on the specific characteristics of the ADC, including the conjugation chemistry (e.g., cysteine or lysine linkage), the physicochemical properties of the small molecule drug, and the desired level of detail in the analysis.[1] The four primary methods—Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RPLC), and Mass Spectrometry (MS)—are compared below.
Comparison of Key Methods for DAR Determination
| Technique | Principle | Information Provided | Advantages | Limitations | Best Suited For |
| UV/Vis Spectroscopy | Measures absorbance at two different wavelengths to determine the concentrations of the antibody and the drug based on their distinct extinction coefficients.[1][2] | Average DAR. | Simple, rapid, and requires minimal sample preparation. | Provides only the average DAR, not the distribution of drug-loaded species. Can be inaccurate if the drug and antibody absorbance spectra overlap significantly. | Rapid estimation of average DAR for routine analysis and in-process control. |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on their hydrophobicity. The addition of a drug molecule increases the hydrophobicity of the antibody. | Average DAR, drug load distribution, and naked antibody content. | Gentle, non-denaturing conditions preserve the ADC's integrity. Considered the standard for cysteine-conjugated ADCs. | Not ideal for lysine-conjugated ADCs due to heterogeneous conjugation sites. Can be incompatible with MS due to high salt concentrations in the mobile phase. | Detailed characterization of cysteine-linked ADCs, providing information on different drug-loaded species. |
| Reversed-Phase Liquid Chromatography (RPLC) | Separates molecules based on their hydrophobicity under denaturing conditions. | Average DAR and information on drug distribution on light and heavy chains. | High resolution and compatibility with MS. Orthogonal method to HIC. | Denaturing conditions disrupt the non-covalent interactions of the antibody. | Analysis of reduced ADCs to determine drug load on individual chains and for ADCs that are not well-resolved by HIC. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine the molecular weight of the ADC species. | Precise average DAR, drug load distribution, and confirmation of conjugation sites. | High accuracy, sensitivity, and provides detailed molecular information. Can be coupled with LC methods for enhanced separation. | Requires more complex instrumentation and data analysis. Native MS is often required for non-covalently linked ADCs. | In-depth characterization of ADCs, including heterogeneous mixtures and for confirming results from other techniques. |
Experimental Protocols
This method relies on the Beer-Lambert law to calculate the concentrations of the antibody and the conjugated drug.
-
Protocol:
-
Determine the extinction coefficients: Experimentally determine the molar extinction coefficients of the naked antibody (ε_Ab_) at 280 nm and the small molecule drug (ε_Drug_) at its wavelength of maximum absorbance (λ_max_). Also, determine the extinction coefficient of the drug at 280 nm (ε_Drug,280_).
-
Measure the absorbance of the ADC: Dilute the ADC sample to an appropriate concentration and measure its absorbance at 280 nm (A_280_) and at the λ_max_ of the drug (A_λmax_).
-
Calculate the concentrations:
-
Concentration of the drug (C_Drug_) = A_λmax_ / ε_Drug_
-
Concentration of the antibody (C_Ab_) = (A_280_ - (ε_Drug,280_ * C_Drug_)) / ε_Ab_
-
-
Calculate the average DAR:
-
Average DAR = C_Drug_ / C_Ab_
-
-
HIC separates ADC species based on their hydrophobicity. The general workflow involves binding the ADC to a hydrophobic stationary phase in a high-salt buffer and then eluting with a decreasing salt gradient.
-
Protocol Example for a Cysteine-Linked ADC:
-
Column: TSKgel Butyl-NPR, 4.6 mm × 10 cm L
-
Mobile Phase A: 25 mM Sodium Phosphate, pH 7.0, with 1.5 M Ammonium Sulfate
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% 2-Propanol
-
Gradient: A linear gradient from 0% to 100% B over 20 minutes.
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 280 nm
-
DAR Calculation: The weighted average DAR is calculated from the peak areas of the different drug-loaded species.
-
RPLC is often used to analyze the light and heavy chains of the ADC after reduction.
-
Protocol Example for a Reduced Cysteine-Linked ADC:
-
Sample Preparation: Reduce the ADC sample with a reducing agent like dithiothreitol (DTT) to separate the heavy and light chains.
-
Column: A C4 reversed-phase column, such as YMC-Triart Bio C4.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A suitable gradient from low to high organic solvent concentration to elute the chains.
-
Detection: UV at 280 nm and/or MS.
-
DAR Calculation: The weighted average DAR is calculated based on the peak areas of the unconjugated and conjugated light and heavy chains.
-
Native MS is a powerful technique for analyzing intact ADCs.
-
Protocol Example using Native SEC-MS:
-
Sample Preparation: The ADC sample is often buffer-exchanged into a volatile buffer like ammonium acetate to be compatible with MS. Deglycosylation may be performed to reduce heterogeneity.
-
Chromatography: Size exclusion chromatography (SEC) is used to separate the ADC from aggregates and other impurities under native conditions.
-
Column: ACQUITY UPLC Protein BEH SEC Column, 200Å, 1.7 μm
-
Mobile Phase: 50 mM ammonium acetate
-
-
Mass Spectrometry: The eluent from the SEC column is directly introduced into the mass spectrometer.
-
Data Analysis: The mass spectrum will show a distribution of peaks corresponding to the different drug-loaded species. The DAR is calculated from the relative abundance of these species.
-
Visualizing Workflows and Decision Making
To better illustrate the processes involved in DAR determination, the following diagrams outline a typical experimental workflow and a decision-making guide for selecting the appropriate analytical technique.
References
A Comparative Guide to Linear vs. Branched PEG Linkers in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker molecule is a critical determinant of the efficacy, stability, and overall success of bioconjugates, particularly in the landscape of advanced therapeutics like antibody-drug conjugates (ADCs). Among the most utilized linkers, polyethylene glycol (PEG) stands out for its ability to enhance solubility, prolong circulation half-life, and reduce the immunogenicity of conjugated molecules.[1][2] The architecture of the PEG linker itself—whether linear or branched—presents a crucial design choice that can significantly modulate the physicochemical and pharmacokinetic properties of the final bioconjugate.[3]
This guide provides an objective comparison of linear and branched PEG linkers, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions for their specific applications.
Key Performance Metrics: A Tabular Comparison
The choice between a linear and a branched PEG linker architecture can profoundly impact the performance of a bioconjugate. The following tables summarize key quantitative data from comparative studies.
| Linker Type | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) | Source |
| Unmodified HSA | - | 3.5 | [3] |
| Linear PEG | 5 | 4.2 | [3] |
| Linear PEG | 10 | 5.2 | |
| Linear PEG | 20 | 6.1 | |
| Branched PEG | 20 | 6.4 | 3 |
| Table 1: Impact of PEG Architecture on the Hydrodynamic Radius of PEGylated Human Serum Albumin (HSA). Data indicates that for the same total molecular weight, a branched PEG linker can result in a larger hydrodynamic radius compared to a linear counterpart. |
| Linker Architecture (DAR 8) | Clearance (mL/day/kg) | Source |
| Linear (L-PEG24) | High | |
| Pendant (Branched, P-(PEG12)2) | Low | **** |
| Table 2: Comparison of Linear vs. Pendant (Branched) PEG Linker Architecture on the Clearance of an Antibody-Drug Conjugate (ADC) in Rats. A branched PEG configuration demonstrated a significantly slower clearance rate, suggesting improved in vivo stability and circulation time. |
| Linker Architecture | Drug-to-Antibody Ratio (DAR) | IC50 (nM) | Source |
| Linear Linker | 2 | ~0.5 | |
| "Short" Branched Linker | 6 | 0.68 | |
| "Long" Branched Linker | 6 | 0.074 | 1 |
| Table 3: In Vitro Cytotoxicity of Trastuzumab-Based ADCs with Different Linker Architectures against a HER2-Positive Cell Line. This data highlights that the design of the branched linker can significantly impact the potency of the ADC, with a "long" branched linker showing superior cytotoxicity. |
Structural and Functional Differences
The fundamental difference between linear and branched PEG linkers lies in their molecular architecture, which in turn dictates their functional properties.
Caption: Structural comparison of linear and branched PEG linkers.
Linear PEG Linkers: These consist of a single, unbranched chain of ethylene glycol units. They are structurally simple, offering predictable behavior and minimal steric hindrance.
Branched PEG Linkers: These have multiple PEG arms extending from a central core. This architecture can lead to a higher hydrodynamic volume, providing a more effective shield for the conjugated molecule and enabling the attachment of multiple payloads.
Experimental Protocols
Detailed methodologies are essential for the accurate comparison and validation of bioconjugates utilizing different PEG linkers.
Protocol 1: Synthesis of an Amine-Reactive Linear PEG Linker (NHS Ester)
This protocol outlines the synthesis of a heterobifunctional linear PEG linker with a maleimide for payload conjugation and an N-hydroxysuccinimide (NHS) ester for reaction with amine groups on a biomolecule.
Materials:
-
α-Amino-ω-carboxyl-PEG
-
Maleic anhydride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Synthesis of Maleimido-PEG-acid:
-
Dissolve α-Amino-ω-carboxyl-PEG and a molar excess of maleic anhydride in anhydrous DCM.
-
Add TEA to the solution and stir at room temperature.
-
Monitor the reaction by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, acidify the reaction mixture and extract the product.
-
Dry the organic layer and evaporate the solvent to obtain the maleimido-PEG-acid.
-
-
Activation to NHS Ester:
-
Dissolve the maleimido-PEG-acid, NHS, and DCC in anhydrous DMF.
-
Stir the reaction mixture at room temperature.
-
Monitor the formation of the NHS ester.
-
Remove the dicyclohexylurea (DCU) byproduct by filtration.
-
The resulting solution containing the Maleimide-PEG-NHS ester can be used directly for conjugation or the product can be precipitated and purified.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to evaluate the cytotoxic potential of ADCs with different PEG linkers on cancer cell lines.
Materials:
-
Target cancer cell line (e.g., HER2-positive cell line for a trastuzumab-based ADC)
-
Complete cell culture medium
-
ADCs with linear and branched PEG linkers
-
Control antibody (unconjugated)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs (with linear and branched linkers) and the control antibody in culture medium. Add the solutions to the respective wells.
-
Incubation: Incubate the plate for a period determined by the cell doubling time and the payload's mechanism of action (typically 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the data and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Experimental and Logical Workflows
Visualizing the experimental workflow for comparing the efficacy of ADCs with different linkers can aid in understanding the key steps involved.
Caption: Experimental workflow for comparing ADC efficacy.
Signaling Pathways and Mechanism of Action
The ultimate goal of an ADC is to deliver a cytotoxic payload to a target cell, leading to cell death. The following diagram illustrates a simplified signaling pathway for an ADC targeting a cell surface receptor.
Caption: Simplified ADC mechanism of action pathway.
Conclusion
The decision to employ a linear or branched PEG linker is a nuanced one, heavily dependent on the specific therapeutic goals and the characteristics of the conjugated molecule. Branched PEG linkers can offer significant advantages in terms of creating a larger hydrodynamic shield, which may lead to reduced renal clearance and a longer in vivo half-life. They also provide the opportunity for higher drug loading in ADCs. However, the increased steric hindrance of branched linkers can sometimes negatively affect binding affinity and the kinetics of payload release. Linear linkers, with their simpler and more predictable nature, may be preferable in scenarios where minimal steric hindrance is paramount. The experimental protocols and comparative data presented in this guide provide a foundational framework to assist researchers in navigating this critical design choice to optimize the performance of their next-generation bioconjugates.
References
Safety Operating Guide
Navigating the Disposal of Amino-PEG10-acid: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat Amino-PEG10-acid as a chemical waste product. Dispose of it through your institution's hazardous waste management program. Do not discard it down the drain or in regular trash.
Key Chemical Properties and Hazard Considerations
To facilitate safe handling and disposal, the following table summarizes key properties of this compound and a closely related compound, Amino-PEG10-amine. The data for the amine variant provides valuable insight into the potential hazards of the acid form.
| Property | This compound | Amino-PEG10-amine |
| CAS Number | 196936-04-6 | Not specified in provided results |
| Molecular Formula | C23H47NO12 | C22H48N2O10 |
| Physical State | Solid | Solid |
| Known Hazards | Data not available | Harmful if swallowed. Very toxic to aquatic life with long-lasting effects. |
| Solubility | Soluble in Methanol, DMF, and DMSO. | Data not available |
Given the aquatic toxicity of the closely related amine, it is prudent to assume that this compound may also pose a risk to the environment and should not be released into wastewater systems.[1]
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound and associated waste. This procedure is based on best practices for handling laboratory chemicals and information derived from the disposal of similar PEGylated compounds.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE:
-
Nitrile gloves
-
Safety glasses or goggles
-
Laboratory coat
2. Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound, as well as contaminated consumables such as weigh boats, pipette tips, and gloves, in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is dissolved in a solvent, collect the solution in a designated container for chemical waste. Ensure the container is compatible with the solvent used. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
3. Spill Management:
In the event of a spill:
-
Ensure the area is well-ventilated.
-
Absorb the spill using an inert material such as vermiculite, sand, or a commercial chemical absorbent.
-
Carefully collect the absorbed material and place it into the designated hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent and water, collecting all cleaning materials as hazardous waste.
4. Final Disposal:
-
Do not dispose of this compound down the drain.
-
Arrange for the collection and disposal of the hazardous waste container through your institution's EHS office or a licensed chemical waste disposal contractor.[2] Adhere to all local, state, and federal regulations regarding hazardous waste disposal.
Experimental Workflow for Handling and Disposal
The following diagram illustrates the general workflow for handling and disposing of this compound in a laboratory setting.
References
Essential Safety and Logistics for Handling Amino-PEG10-acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety and operational efficiency is paramount. This guide provides essential, immediate safety and logistical information for handling Amino-PEG10-acid, a bifunctional crosslinker commonly used in bioconjugation and drug delivery applications. The following procedural guidance outlines operational and disposal plans to foster a safe and effective research environment.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₂₃H₄₇NO₁₂ |
| Molecular Weight | 529.62 g/mol |
| Appearance | White solid |
| Solubility | Soluble in Methanol (MeOH), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO)[1] |
| Storage Temperature | Store at -20°C for long-term storage (months to years) and at 0-4°C for short-term storage (days to weeks) in a dry, dark environment.[2] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents[2] |
Hazard Identification and Personal Protective Equipment (PPE)
Due to the presence of both an amine and a carboxylic acid functional group, this compound requires careful handling to mitigate potential hazards. Although specific toxicity data is limited, information from structurally related compounds, such as Amino-PEG10-amine, suggests potential for acute oral toxicity and aquatic toxicity[2]. Therefore, a cautious approach to handling is warranted.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles that meet ANSI Z.87.1 standards are required. A face shield should be worn over safety glasses when there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves, such as nitrile or butyl rubber, should be worn. Gloves must be inspected for integrity before each use and changed immediately if contaminated. |
| Body Protection | A laboratory coat is mandatory. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or aerosols. If a fume hood is not available or for large spills, a NIOSH-approved respirator with an appropriate cartridge may be necessary. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound from receipt to use is critical for safety and experimental success.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the product name and CAS number on the label match the order.
-
Wear appropriate PPE (gloves and safety glasses) during inspection.
2. Storage:
-
Store the container tightly sealed in a designated, well-ventilated, and cool area.
-
Long-term storage should be at -20°C.
-
Short-term storage can be at 0-4°C.
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases[2].
3. Preparation for Use:
-
Bring the container to room temperature in a desiccator to prevent moisture condensation.
-
All handling of the solid compound should be performed in a chemical fume hood to avoid inhalation of any dust particles.
-
When preparing solutions, add the solid to the solvent slowly and stir to dissolve.
4. Use in Experiments:
-
Conduct all experimental work involving this compound in a chemical fume hood.
-
Ensure all reaction vessels are properly labeled.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory area.
5. Post-Experiment:
-
Thoroughly clean the work area after use.
-
Wash hands and any exposed skin with soap and water.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Collect all waste materials containing this compound, including unused product, reaction byproducts, and contaminated consumables (e.g., gloves, pipette tips), in a designated and clearly labeled hazardous waste container.
2. Waste Disposal:
-
Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures.
-
Do not dispose of this compound down the drain or in the regular trash.
3. Container Disposal:
-
Empty containers should be triple-rinsed with an appropriate solvent.
-
The rinsate should be collected as hazardous waste.
-
After rinsing, the container can be disposed of according to institutional guidelines for decontaminated glassware or plasticware.
Experimental Workflow and Safety Precautions
The following diagram illustrates the key stages of handling this compound, emphasizing the integration of safety measures at each step.
Caption: A flowchart outlining the key procedural steps for the safe handling of this compound.
By adhering to these safety protocols and operational plans, researchers can minimize risks and create a secure laboratory environment for innovative scientific work. Always consult your institution's specific safety guidelines and procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
